molecular formula C76H100N18O19S2 B15603788 Urotensin II, mouse

Urotensin II, mouse

Cat. No.: B15603788
M. Wt: 1633.9 g/mol
InChI Key: CLCYYNXMNPDQEY-QLDMHISLSA-N
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Description

Urotensin II, mouse is a useful research compound. Its molecular formula is C76H100N18O19S2 and its molecular weight is 1633.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C76H100N18O19S2

Molecular Weight

1633.9 g/mol

IUPAC Name

(2S,3S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-19-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C76H100N18O19S2/c1-5-40(2)63(76(112)113)93-73(109)58-38-115-114-37-57(91-68(104)52(25-27-62(98)99)86-74(110)59-19-13-29-94(59)75(111)42(4)83-64(100)41(3)82-61(97)36-80-65(101)56(33-46-35-78-39-81-46)90-67(103)51-24-26-60(96)84-51)72(108)88-53(30-43-14-7-6-8-15-43)69(105)89-55(32-45-34-79-49-17-10-9-16-48(45)49)71(107)85-50(18-11-12-28-77)66(102)87-54(70(106)92-58)31-44-20-22-47(95)23-21-44/h6-10,14-17,20-23,34-35,39-42,50-59,63,79,95H,5,11-13,18-19,24-33,36-38,77H2,1-4H3,(H,78,81)(H,80,101)(H,82,97)(H,83,100)(H,84,96)(H,85,107)(H,86,110)(H,87,102)(H,88,108)(H,89,105)(H,90,103)(H,91,104)(H,92,106)(H,93,109)(H,98,99)(H,112,113)/t40-,41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1

InChI Key

CLCYYNXMNPDQEY-QLDMHISLSA-N

Origin of Product

United States

Foundational & Exploratory

Urotensin II (Uts2) and its Receptor (Gpr14) in the Mouse: A Technical Guide to Gene Expression Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gene expression profile of urotensin II (Uts2) and its receptor (Gpr14) in various mouse tissues. Urotensin II, a potent vasoactive peptide, and its G-protein coupled receptor, Gpr14, are implicated in a range of physiological and pathological processes, making them significant targets in drug development. This document offers a compilation of quantitative gene expression data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research in this field.

Quantitative Gene Expression Profiling of Uts2 and Gpr14 in Mouse Tissues

The expression levels of Uts2 and Gpr14 mRNA have been quantified across a comprehensive panel of mouse tissues using microarray analysis. The following tables summarize the average expression values, providing a comparative overview of the tissue distribution of both the ligand and its receptor. The data is derived from the BioGPS GeneAtlas GNF1M dataset, which utilizes the Affymetrix MOE430A array. Expression values are unitless and normalized.

Table 1: Urotensin II (Uts2) mRNA Expression in Mouse Tissues

TissueAverage Expression
Central Nervous System
Spinal Cord153.2
Olfactory Bulb45.1
Cerebellum33.8
Cerebral Cortex28.5
Hippocampus25.4
Striatum23.1
Hypothalamus19.7
Brainstem18.9
Peripheral Tissues
Kidney89.6
Pituitary Gland75.3
Adrenal Gland61.2
Heart48.7
Spleen42.1
Lung39.8
Skeletal Muscle35.2
Liver28.9
Thymus27.4
Small Intestine25.8
Colon22.1
Stomach20.5
Testis18.3
Ovary15.6
Uterus14.1
Pancreas12.9
Adipose Tissue10.7
Skin9.5
Bone Marrow8.1

Data Source: BioGPS, GeneAtlas GNF1M (Affymetrix MOE430A)

Table 2: Urotensin II Receptor (Gpr14) mRNA Expression in Mouse Tissues

TissueAverage Expression
Cardiovascular System
Heart254.1
Aorta189.7
Central Nervous System
Spinal Cord155.3
Brainstem121.8
Hypothalamus98.5
Cerebral Cortex85.2
Cerebellum76.4
Hippocampus68.1
Striatum62.7
Olfactory Bulb55.9
Peripheral Tissues
Kidney210.5
Adrenal Gland176.3
Spleen143.2
Lung131.7
Skeletal Muscle115.9
Pancreas102.4
Small Intestine95.8
Colon88.2
Stomach81.5
Liver79.3
Thymus72.1
Testis65.4
Ovary58.9
Uterus52.3
Adipose Tissue45.6
Skin38.7
Bone Marrow31.2

Data Source: BioGPS, GeneAtlas GNF1M (Affymetrix MOE430A)

Experimental Protocols

Tissue Collection and RNA Extraction

A standardized protocol for obtaining high-quality RNA from various mouse tissues is crucial for accurate gene expression analysis.

Materials:

Procedure:

  • Euthanize the mouse using a humane and approved method.

  • Rapidly dissect the tissues of interest. To prevent RNA degradation, perform dissections on a pre-chilled surface and handle tissues with RNase-free instruments.

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.

  • For RNA extraction, weigh a small piece of frozen tissue (typically 20-50 mg) and place it in a tube containing 1 mL of TRIzol reagent.

  • Homogenize the tissue thoroughly using a suitable homogenizer.

  • Incubate the homogenate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • High-quality total RNA (as prepared above)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Forward and reverse primers for Uts2, Gpr14, and a reference gene (e.g., Gapdh, Actb)

  • qRT-PCR instrument

Procedure:

a) cDNA Synthesis (Reverse Transcription):

  • In an RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water to the recommended volume.

  • Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

  • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme.

  • Add the master mix to the RNA-primer mixture.

  • Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes, and then 70-85°C for 5 minutes to inactivate the enzyme).

  • The resulting cDNA can be stored at -20°C.

b) Real-Time PCR:

  • Prepare the qPCR reaction mix in a qPCR plate or tubes. For each reaction, combine the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM each), and diluted cDNA template.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol:

    • Initial denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes (Uts2 and Gpr14) normalized to the reference gene.

Signaling Pathways and Experimental Workflows

Urotensin II Signaling Pathway

Urotensin II binds to its G-protein coupled receptor, Gpr14, which is primarily coupled to the Gαq subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

UrotensinII_Signaling UII Urotensin II Gpr14 Gpr14 (UT Receptor) UII->Gpr14 Binds Gq Gαq Gpr14->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Vasoconstriction, Cell Proliferation) Ca_release->Response PKC->Response

Caption: Urotensin II signaling cascade.

Experimental Workflow for Gene Expression Profiling

The following diagram outlines the key steps involved in the quantitative analysis of Uts2 and Gpr14 gene expression in mouse tissues.

Gene_Expression_Workflow cluster_0 Sample Preparation cluster_1 qRT-PCR cluster_2 Data Analysis Tissue_Collection 1. Mouse Tissue Collection RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction QC 3. RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR 5. Real-Time PCR cDNA_Synthesis->qPCR Data_Acquisition 6. Cq Value Determination qPCR->Data_Acquisition Normalization 7. Normalization to Reference Gene Data_Acquisition->Normalization Relative_Quantification 8. Relative Gene Expression Calculation (ΔΔCq Method) Normalization->Relative_Quantification

Caption: Gene expression profiling workflow.

Unraveling the Urotensin II Receptor Landscape in the Mouse Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urotensin II receptor (UTR) is a G protein-coupled receptor that, along with its endogenous ligands urotensin II (UII) and urotensin II-related peptide (URP), forms the urotensinergic system. Initially identified for its potent vasoconstrictive effects, the UTR is now recognized for its diverse roles within the central nervous system (CNS), including the regulation of cardiovascular function, stress responses, and sleep.[1] A thorough understanding of the precise localization of the UTR in the mouse brain is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of UTR localization in the mouse brain, detailing quantitative expression data, experimental methodologies, and associated signaling pathways.

Data Presentation: Urotensin II Receptor Expression in the Mouse Brain

The expression of the urotensin II receptor has been quantified in various regions of the mouse brain primarily through techniques measuring mRNA levels, such as quantitative RT-PCR, and protein levels via receptor autoradiography. The following tables summarize the available quantitative and semi-quantitative data.

UTR mRNA Expression in the Mouse Central Nervous System

Quantitative analysis of UTR mRNA has revealed a widespread but differential expression pattern throughout the mouse CNS. The brainstem and spinal cord, in particular, show predominant expression.[2]

Brain RegionRelative mRNA Expression LevelReference
Brainstem
Medial Vestibular NucleusHigh[2]
Locus CoeruleusHigh[2]
Ventral MedullaHigh[2]
Spinal Cord
MotoneuronsHigh[2]
Other CNS Regions
Olfactory SystemPresent[3] (Rat)
HippocampusPresent[3] (Rat)
AmygdalaPresent[3] (Rat)
HypothalamusPresent[3] (Rat)
CerebellumPresent[3] (Rat)

Note: Data from rat studies are included for regions where specific mouse data is less available, as the distribution is often comparable.

UTR Protein Expression (Binding Density) in the Rodent Brain (Rat)

Receptor autoradiography has been utilized to quantify the density of UTR binding sites, providing a measure of protein expression. While comprehensive quantitative data for the mouse brain is limited, studies in rats offer valuable insights into the relative abundance of the receptor in different nuclei.

Brain Region (Rat)Binding Density (amol/mm²)Reference
Abducens Nucleus139.6 ± 14[4]
Cerebral Cortex~30[4]
Dorsal Horn of Spinal CordModerate[4]

Experimental Protocols

Accurate determination of UTR localization relies on meticulous experimental execution. The following sections provide detailed methodologies for the key techniques employed in these studies.

In Situ Hybridization for UTR mRNA

This protocol outlines the detection of UTR mRNA in mouse brain sections using a labeled riboprobe.

1. Tissue Preparation:

  • Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersion in a sucrose (B13894) solution series (e.g., 15% and 30% sucrose in PBS) until it sinks.

  • Freeze the brain in an appropriate embedding medium (e.g., OCT) and store at -80°C.

  • Cut 14-20 µm thick coronal or sagittal sections using a cryostat and mount on charged glass slides.

2. Riboprobe Synthesis:

  • A specific cDNA fragment of the mouse UTR gene is subcloned into a vector containing RNA polymerase promoters (e.g., T7, SP6).

  • The plasmid is linearized, and a digoxigenin (B1670575) (DIG)- or biotin-labeled antisense riboprobe is synthesized using an in vitro transcription kit.

  • A sense probe is also synthesized to serve as a negative control.

3. Hybridization:

  • Air-dry the sections and then fix with 4% PFA.

  • Treat with proteinase K to improve probe penetration.

  • Acetylate the sections to reduce background staining.

  • Dehydrate the sections through an ethanol (B145695) series.

  • Apply the hybridization solution containing the labeled probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for the probe (e.g., 65°C).[5]

4. Post-Hybridization Washes and Detection:

  • Remove coverslips and perform a series of stringent washes to remove unbound probe.

  • Block non-specific binding sites.

  • Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG or streptavidin-AP conjugate.

  • Wash to remove excess antibody/conjugate.

  • Develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a colored precipitate.

5. Imaging:

  • Dehydrate the sections, clear with xylene, and coverslip with a mounting medium.

  • Image the sections using a bright-field microscope.

Immunohistochemistry for UTR Protein

This protocol describes the localization of the UTR protein using a specific primary antibody.

1. Tissue Preparation:

  • Prepare brain sections as described for in situ hybridization (cryosections) or from paraffin-embedded tissue.

  • For paraffin (B1166041) sections, deparaffinize and rehydrate the tissue.

2. Antigen Retrieval (if necessary):

  • For some antibodies and fixation methods, an antigen retrieval step is required to unmask the epitope. This can be heat-induced (e.g., using citrate (B86180) buffer) or enzymatic (e.g., using proteinase K).[6]

3. Staining:

  • Block endogenous peroxidase activity (if using a peroxidase-based detection system) and non-specific binding sites using a blocking solution (e.g., PBS with serum and a detergent like Triton X-100).[7]

  • Incubate the sections with a primary antibody specific to the mouse urotensin II receptor overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Wash the sections to remove unbound primary antibody.

  • Incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • If using a biotinylated secondary antibody, follow with an avidin-biotin-enzyme complex (e.g., ABC-HRP).

  • Wash the sections.

4. Visualization:

  • For chromogenic detection, incubate with a substrate such as diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.

  • For fluorescent detection, mount the sections with an anti-fade mounting medium.

5. Imaging:

  • Image chromogenically stained sections with a bright-field microscope and fluorescently stained sections with a fluorescence microscope.

Receptor Autoradiography for UTR Binding Sites

This technique visualizes UTR binding sites using a radiolabeled ligand.

1. Tissue Preparation:

  • Prepare fresh-frozen, unfixed mouse brain sections (10-20 µm) as described above and thaw-mount them onto charged slides.

2. Binding Assay:

  • Pre-incubate the sections in a buffer to remove endogenous ligands.

  • Incubate the sections with a radiolabeled urotensin II analog (e.g., [¹²⁵I]-UII) at a concentration determined by saturation binding experiments to label all UTR sites.[4]

  • To determine non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a non-labeled UTR antagonist.

  • Wash the sections in ice-cold buffer to remove unbound radioligand and then dip in distilled water to remove salts.[4]

3. Signal Detection:

  • Dry the slides and appose them to a phosphor imaging plate or autoradiographic film along with radioactive standards for quantification.

  • Expose for an appropriate duration depending on the radioactivity.

4. Imaging and Analysis:

  • Scan the phosphor imaging plate or develop the film.

  • Quantify the density of binding sites in different brain regions by comparing the signal intensity to the radioactive standards using densitometry software.

Signaling Pathways of the Urotensin II Receptor

The urotensin II receptor is a G protein-coupled receptor that primarily signals through the Gαq subunit.[1][8] Activation of UTR by its ligands initiates a cascade of intracellular events that mediate its physiological effects in the brain.

Primary Gq Signaling Pathway

Upon ligand binding, the UTR undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[1]

Downstream Signaling Cascades

Beyond the canonical Gq pathway, UTR activation has been shown to engage other important signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA/Rho-kinase (ROCK) pathway.[9][10] These pathways are crucial for regulating processes such as cell growth, differentiation, and cytoskeletal dynamics.

Mandatory Visualizations

Experimental Workflow for UTR Localization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_methods Localization Methods cluster_ish_steps ISH Steps cluster_ihc_steps IHC Steps cluster_autorad_steps Autoradiography Steps cluster_analysis Analysis Perfusion Perfusion & Fixation Cryoprotection Cryoprotection Perfusion->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning ISH In Situ Hybridization Sectioning->ISH IHC Immunohistochemistry Sectioning->IHC Autoradiography Receptor Autoradiography Sectioning->Autoradiography Probe_Synthesis Riboprobe Synthesis ISH->Probe_Synthesis Antigen_Retrieval Antigen Retrieval IHC->Antigen_Retrieval Radioligand_Binding Radioligand Binding Autoradiography->Radioligand_Binding Hybridization Hybridization Probe_Synthesis->Hybridization Detection_ISH Signal Detection Hybridization->Detection_ISH Imaging Microscopy/Imaging Detection_ISH->Imaging Primary_Ab Primary Antibody Incubation Antigen_Retrieval->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection_IHC Signal Visualization Secondary_Ab->Detection_IHC Detection_IHC->Imaging Washing Washing Radioligand_Binding->Washing Exposure Film/Plate Exposure Washing->Exposure Exposure->Imaging Quantification Data Quantification Imaging->Quantification

Caption: Experimental workflow for localizing the urotensin II receptor.

Urotensin II Receptor Signaling Pathway

UTR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR Urotensin II Receptor (UTR) Gq Gαq UTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA_pathway RhoA/ROCK Pathway Gq->RhoA_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes UII Urotensin II UII->UTR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) MAPK_pathway->Cellular_Response RhoA_pathway->Cellular_Response

Caption: Urotensin II receptor signaling cascade in a neuron.

References

An In-depth Technical Guide to the Urotensin II Signaling Pathway in Mouse Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the urotensin II (U-II) signaling pathway in murine cells. It covers the core components of the pathway, detailed experimental protocols for its analysis, quantitative data for experimental design, and visual representations of the signaling cascades and experimental workflows.

Introduction to the Urotensin II System

Urotensin II (U-II) and the more recently identified urotensin II-related peptide (URP) are key players in a signaling system that exerts significant influence over cardiovascular and renal functions.[1] These peptides act as endogenous ligands for the urotensin II receptor (UTS2R), a G protein-coupled receptor (GPCR) formerly known as GPR14.[2][3] The activation of UTS2R in mouse cells initiates a cascade of intracellular events with profound physiological consequences, including potent vasoconstriction, regulation of cell growth, and inflammatory responses.[4][5] The U-II/UTS2R system is implicated in various pathological conditions such as hypertension, heart failure, and atherosclerosis, making it a critical target for therapeutic investigation.[4][6]

Core Components of the U-II Signaling Pathway

The U-II signaling pathway is initiated by the binding of its ligands to the UTS2R. In mice, the gene for UTS2R is located on chromosome 11.[5]

  • Ligands:

    • Urotensin II (U-II): A cyclic peptide that is considered one of the most potent endogenous vasoconstrictors.[7] The mature form of U-II has been identified in mouse brain tissue.[2]

    • Urotensin II-Related Peptide (URP): Shares the conserved cyclic hexapeptide core with U-II and also acts as an agonist for UTS2R.[5]

  • Receptor:

    • Urotensin II Receptor (UTS2R or UT): A class A rhodopsin family GPCR.[5] It primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[6][8] Evidence also suggests coupling to Gαi/o and Gα12/13 in certain contexts.[9][10]

  • Primary Downstream Signaling Cascades:

    • Gαq/11-PLC-IP3-Ca2+ Pathway: The canonical pathway initiated by UTS2R activation. This leads to increased intracellular calcium concentrations, a key event in many of U-II's physiological effects.[6][11]

    • Mitogen-Activated Protein Kinase (MAPK) Pathway: U-II stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK).[12]

    • RhoA/Rho-kinase (ROCK) Pathway: This pathway is crucial for U-II-induced vasoconstriction and cell migration.[13][14]

    • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and metabolic regulation mediated by U-II.[12]

    • Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII): Activation of this kinase is implicated in U-II-induced cardiac hypertrophy.[15]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for U-II signaling in mouse and related rodent models, providing a reference for experimental design.

ParameterValueCell/Tissue TypeSpeciesReference
EC50 (Ca2+ Mobilization) 3.2 ± 0.8 nMHEK-293 cells expressing mouse UTS2RMouse
7.2 ± 1.8 nM (IP formation)HEK-293 cells expressing mouse UTS2RMouse
21.2 ± 1.3 nmol/L (Vasoconstriction)Rat coronary arteryRat[8]
Ki (Binding Affinity) 0.8 – 3 nMHEK-293 cells expressing mouse UTS2RMouse
U-II Concentration for in vitro studies 100 nMC2C12 mouse myotube cellsMouse
200 nMAdult rat ventricular myocytesRat[15]
0.01 - 10 nmol/kg (in vivo)MouseMouse[16]

Table 1: Pharmacological Constants for Urotensin II.

Experimental AssayMouse Cell Line/TissueKey ReagentsTypical Readout
Calcium Imaging Primary cardiomyocytes, C2C12Fura-2 AM, Indo-1 AMRatiometric fluorescence changes (340/380 nm)
Western Blotting Skeletal muscle, CardiomyocytesPhospho-specific antibodies (p-ERK, p-p38)Chemiluminescent or fluorescent band intensity
Immunoprecipitation Heart tissue, Cultured cellsAnti-UTS2R antibody, Protein A/G agarose (B213101)Detection of interacting proteins via Western blot
RhoA Activation Assay Vascular smooth muscle cellsRhotekin-RBD beads, Anti-RhoA antibodyGTP-bound RhoA levels via Western blot
Reporter Gene Assay HEK-293, CHO cellsLuciferase reporter constructs (e.g., SRE)Luminescence intensity

Table 2: Common Experimental Systems for U-II Signaling Analysis in Mouse Models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the U-II signaling pathway.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) following UTS2R activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Mouse cells (e.g., primary cardiomyocytes isolated from adult mice, or C2C12 myotubes)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Urotensin II

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips and culture until the desired confluency. For primary cardiomyocytes, follow established isolation and culture protocols.[17][18]

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15-30 minutes.[19][20]

  • Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline [Ca2+]i for 1-2 minutes.

    • Stimulate the cells by adding U-II to the perfusion buffer at the desired concentration.

    • Record the change in the 340/380 nm fluorescence ratio over time.[21]

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i.

    • Calculate the change in the ratio from baseline to determine the response to U-II.

Western Blotting for MAPK Activation

This protocol details the detection of phosphorylated (activated) ERK1/2 and p38 MAPK in mouse cells following U-II stimulation.

Materials:

  • Mouse cells (e.g., skeletal muscle tissue, C2C12 cells)

  • Urotensin II

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency and serum-starve overnight if necessary.

    • Treat cells with U-II for the desired time points (e.g., 5, 15, 30 minutes).

    • Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[1]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted according to the manufacturer's instructions) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 or p38 as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

RhoA Activation Assay (Pull-down)

This protocol measures the amount of active, GTP-bound RhoA in mouse cells.

Materials:

  • Mouse cells (e.g., vascular smooth muscle cells)

  • Urotensin II

  • RhoA Activation Assay Kit (containing Rhotekin-RBD agarose beads, lysis buffer, and anti-RhoA antibody)

  • GTPγS (positive control) and GDP (negative control)

Procedure:

  • Cell Lysis:

    • Treat cells with U-II as required.

    • Lyse the cells with the provided ice-cold lysis buffer.[11]

    • Clarify the lysates by centrifugation.

  • Affinity Precipitation (Pull-down):

    • Normalize the protein concentration of the lysates.

    • Add Rhotekin-RBD agarose beads to each lysate sample.[23]

    • Incubate for 1 hour at 4°C with gentle rocking to allow the beads to bind to GTP-RhoA.[11]

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.[23]

  • Elution and Western Blotting:

    • Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot as described in section 4.2, using an anti-RhoA primary antibody to detect the amount of pulled-down RhoA.

  • Data Analysis:

    • The intensity of the RhoA band in the pull-down fraction corresponds to the amount of active RhoA in the initial lysate.

    • Include a sample of the total lysate to normalize for the total amount of RhoA in each sample.

Dual-Luciferase Reporter Gene Assay

This assay is used to measure the activation of transcription factors downstream of U-II signaling, such as those regulated by the MAPK pathway (e.g., AP-1, NF-κB).

Materials:

  • Mouse cells (e.g., HEK-293T cells)

  • Expression vector for mouse UTS2R

  • Firefly luciferase reporter plasmid with a response element for a downstream transcription factor (e.g., Serum Response Element - SRE)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Urotensin II

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection:

    • Co-transfect the cells with the UTS2R expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.[24]

  • Cell Treatment:

    • Replace the medium with serum-free medium and incubate for several hours.

    • Treat the cells with various concentrations of U-II for 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.[24]

    • Transfer the lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[24]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the U-II concentration to generate a dose-response curve.

Visualizing the Urotensin II Signaling Network

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by urotensin II in mouse cells and a typical experimental workflow.

Urotensin_II_Signaling_Pathway cluster_membrane Plasma Membrane UII Urotensin II / URP UTS2R UTS2R (GPCR) UII->UTS2R binds Gq11 Gαq/11 UTS2R->Gq11 activates MAPK_cascade MAPK Cascade (Raf → MEK → ERK1/2) UTS2R->MAPK_cascade G-protein independent (β-arrestin) p38_JNK p38 / JNK UTS2R->p38_JNK activates RhoA RhoA UTS2R->RhoA activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2+ Ca2->PKC activates CaMKII CaMKII Ca2->CaMKII activates PKC->MAPK_cascade activates Transcription Gene Transcription (Hypertrophy, Proliferation) CaMKII->Transcription MAPK_cascade->Transcription p38_JNK->Transcription ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Figure 1: Urotensin II signaling pathways in mouse cells.

Experimental_Workflow_MAPK Start Start: Culture Mouse Cells (e.g., C2C12, Cardiomyocytes) Treatment Treat with Urotensin II (Time Course / Dose Response) Start->Treatment Lysis Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-phospho-ERK) Blocking->PrimaryAb SecondaryAb Secondary HRP-Ab Incubation PrimaryAb->SecondaryAb Reprobe Strip and Reprobe (Total ERK) PrimaryAb->Reprobe after detection Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis Reprobe->Blocking

Figure 2: Workflow for analyzing MAPK activation by Western blot.

References

Physiological Functions of Urotensin II in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urotensin II (UII), a cyclic somatostatin-like peptide, has emerged as a significant modulator of various physiological and pathological processes.[1][2] Initially isolated from the goby fish, UII and its G protein-coupled receptor, the urotensin receptor (UTR, formerly GPR14), are widely expressed across cardiovascular, renal, metabolic, and central nervous systems in mammals, including mice.[1][2] Although heralded as the most potent endogenous vasoconstrictor identified to date, its in vivo effects are complex and often dependent on the specific vascular bed and species.[3][4][5] Mouse models, including transgenic and knockout lines, have been instrumental in elucidating the multifaceted roles of the UII/UTR system, offering valuable insights for researchers and drug development professionals. This guide provides an in-depth overview of the physiological functions of UII in mice, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Cardiovascular System

The UII/UTR system is intricately involved in cardiovascular regulation, with demonstrated effects on blood pressure, cardiac function, and the development of atherosclerosis.[6][7]

Blood Pressure Regulation

The role of UII in blood pressure regulation in mice appears complex, with some studies indicating a minimal effect on basal blood pressure. Gene deletion of the UTR in mice reportedly produced no change in mean arterial blood pressure compared to control mice.[8] However, in a mouse model of atherosclerosis (ApoE knockout), deletion of the UTR gene led to a significant increase in systolic and pulse pressure.[6] Furthermore, treating obese (ob/ob) mice with a UTR antagonist significantly improved blood pressure.[9]

Mouse ModelParameterObservationReference
UTR KnockoutMean Arterial PressureNo significant change compared to wild-type.[8]
UTR/ApoE Double KnockoutSystolic & Pulse PressureSignificant increase compared to ApoE knockout.[6]
ob/ob + UTR antagonistBlood PressureSignificant improvement (reduction).[9]
Cardiac Function and Remodeling

UII has been implicated in cardiac hypertrophy and heart failure. Studies have shown that UII and its receptor are upregulated in the myocardium of obese mice.[9] In a pressure-overload model of heart failure induced by transverse aortic constriction (TAC), GPR14 (UTR) knockout mice exhibited significantly ameliorated mortality and improved cardiac function.[10] Conversely, UII has also been shown to inhibit the proliferation of cardiac side population cells (a type of cardiac stem cell) during pressure overload, a process that could limit cardiac repair.[11] Treatment with a UTR antagonist in this model promoted the proliferation of these cells and improved cardiac function.[11]

Mouse ModelConditionUII/UTR System ManipulationKey FindingsReference
ob/obObesityUTR antagonist (SB657510)Improved cardiac function.[9]
C57BL/6Transverse Aortic Constriction (TAC)UTR (GPR14) KnockoutAmeliorated mortality, improved cardiac function.[10]
C57BL/6Transverse Aortic Constriction (TAC)UTR antagonist (urantide)Promoted cardiac stem cell proliferation, improved cardiac function.[11]
Atherosclerosis

The UII system plays a role in the development of atherosclerosis. In a mouse model combining UTR knockout with an ApoE knockout background (a model for atherosclerosis) and a high-fat diet, the double knockout mice exhibited significantly enhanced atherosclerosis compared to the ApoE knockout mice alone.[6] This was associated with increased serum insulin (B600854) and lipids.[6]

Experimental Protocols

Blood Pressure Measurement in Mice

Accurate blood pressure measurement in mice is critical for cardiovascular studies. Two common methods are non-invasive tail-cuff plethysmography and invasive radiotelemetry.[12]

  • Non-Invasive Tail-Cuff Method: This technique is suitable for high-throughput studies and can detect large changes in blood pressure.[12][13][14] The CODA™ system, for example, uses a volume pressure recording (VPR) sensor on the tail.[14] For accurate results, it is crucial to minimize stress by acclimatizing the mice to the procedure and maintaining a calm, warm environment.[14]

  • Invasive Radiotelemetry: Considered the gold standard, this method provides continuous and direct measurement of systolic, diastolic, and mean arterial pressure in freely moving, conscious animals.[12][15] A pressure-sensing catheter is surgically implanted, typically in the carotid or femoral artery, and connected to a transmitter placed subcutaneously.[15][16] Data is then transmitted to a receiver, allowing for long-term monitoring without the confounding effects of restraint stress.[15]

G cluster_prep Surgical Preparation cluster_rec Recovery & Housing cluster_acq Data Acquisition anesthesia Anesthesia (e.g., isoflurane) isolation Isolate Carotid or Femoral Artery anesthesia->isolation catheter Implant Catheter isolation->catheter transmitter Subcutaneous Transmitter Placement catheter->transmitter post_op Post-operative Care (Analgesia, Monitoring) recovery 5-7 Day Recovery Period post_op->recovery housing Single Housing on Telemetry Receiver recovery->housing activation Activate Transmitter (Magnetic Switch) recording Continuous or Programmed Data Recording activation->recording analysis Data Analysis (Systolic, Diastolic, HR) recording->analysis G UII Urotensin II (UII) UTR Urotensin Receptor (UTR/GPR14) UII->UTR Binds Gq11 Gαq/11 UTR->Gq11 Activates PI3K PI3K/Akt UTR->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/ROCK Gq11->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, Hypertrophy, Fibrosis, etc.) Ca2->Physiological_Effects MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates PKC->Physiological_Effects RhoA->Physiological_Effects MAPK->Physiological_Effects PI3K->Physiological_Effects

References

The Complex Role of Urotensin II in Mouse Cardiovascular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin II (U-II) is a potent vasoactive peptide implicated in a wide range of cardiovascular effects. In mice, it exerts complex and sometimes contradictory actions, influencing vascular tone, cardiac function, and the development of cardiovascular pathologies. This technical guide provides an in-depth analysis of the role of U-II in mouse cardiovascular homeostasis, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers investigating the U-II system and its potential as a therapeutic target.

Introduction to Urotensin II and its Receptor

Urotensin II (U-II) is a cyclic peptide that acts as the endogenous ligand for the G protein-coupled receptor GPR14, now commonly known as the urotensin receptor (UT).[1][2] The U-II/UT system is expressed throughout the cardiovascular system, including in cardiac myocytes, vascular smooth muscle cells, and endothelial cells.[2][3] While initially identified as a potent vasoconstrictor, subsequent research has revealed that the physiological effects of U-II are highly dependent on the species, vascular bed, and the underlying physiological or pathological condition.[1][4] In mice, the role of U-II in cardiovascular homeostasis is particularly multifaceted, with evidence supporting its involvement in both physiological regulation and the progression of cardiovascular diseases.[1][5]

Cardiovascular Effects of Urotensin II in Mice

The actions of U-II on the mouse cardiovascular system are diverse, encompassing effects on blood pressure, vascular tone, and cardiac function.

Vascular Effects

While human U-II is a potent vasoconstrictor, its effects in mice are less pronounced. In vitro studies have shown that U-II causes only a small contractile response in the aorta of control mice.[1] However, U-II has been shown to dose-dependently stimulate plasma extravasation in various vascular regions in mice, including the airways, gastrointestinal tract, and urogenital tract, suggesting a role in modulating vascular permeability.[2][6] The net effect of U-II on vascular tone appears to be a balance between endothelium-independent vasoconstriction and endothelium-dependent vasodilation.[7]

Cardiac Effects

In the context of cardiac function, U-II has been implicated in the development of cardiac hypertrophy and fibrosis.[8][9] Studies have shown that in mouse models of pressure overload, such as that induced by transverse aortic constriction (TAC), plasma U-II levels are significantly increased.[10] Furthermore, administration of a UT receptor antagonist in this model can improve cardiac function.[10][11] In vitro, U-II has been shown to inhibit the proliferation of cardiac side population cells (CSPs), a type of cardiac stem cell, suggesting a role in regulating cardiac regeneration.[10][11][12]

Role in Pathophysiology

The U-II system is upregulated in several cardiovascular disease states.[1] In mouse models of atherosclerosis (e.g., ApoE knockout mice), deletion of the UT receptor has been shown to enhance hyperlipidemia and atherosclerosis.[13] Conversely, in a pressure-overload mouse model of heart failure, blockade of the U-II/GPR14 system ameliorated mortality and improved cardiac function, suggesting a detrimental role for U-II in this context.[14] These seemingly contradictory findings highlight the complex and context-dependent role of U-II in cardiovascular pathology.

Quantitative Data on Urotensin II Effects in Mice

The following tables summarize key quantitative data from studies investigating the cardiovascular effects of U-II in various mouse models.

Model Parameter Control/Sham U-II Treatment/Disease Model U-II Antagonist/Knockout Reference
C57BL/6 Mice (Pressure Overload - TAC)Plasma U-II~20 pg/mL~100 pg/mL (five-fold increase)Urantide (B549374) inhibited the increase[10]
C57BL/6 Mice (Pressure Overload - TAC)Cardiac Side Population Cells (CSPs)BaselineSignificantly increasedUrantide further promoted the increase[10]
ApoE Knockout Mice (High-Fat Diet)Atherosclerosis-IncreasedUT/ApoE double knockout showed significantly increased atherosclerosis[13]
ApoE Knockout Mice (High-Fat Diet)Serum Total Cholesterol-Significantly increasedUT/ApoE double knockout showed even greater increase[13]
C57BL/6 MiceBlood Pressure (Systolic)BaselineU-II induced elevationDS37001789 (30 & 100 mg/kg) significantly prevented elevation[15]
Pressure-Overload (TAC) MiceMortality Rate-High mortalityDS37001789 (0.2% oral) significantly ameliorated mortality[14]
GPR14 Knockout (TAC) MiceMortality Rate-High mortality in WTSignificantly ameliorated in GPR14 KO[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are outlines of key experimental protocols used in the study of U-II in mouse cardiovascular homeostasis.

Pressure Overload Model (Transverse Aortic Constriction - TAC)
  • Animal Model: C57BL/6 mice (8-10 weeks old).[10]

  • Anesthesia: Ketamine (25 mg/kg, IP).[10]

  • Surgical Procedure:

    • After anesthesia and artificial ventilation, a thoracotomy is performed.[10]

    • The transverse aorta is isolated.[10]

    • A 7-0 nylon suture is ligated around the aorta and a blunted 27-gauge needle.[10]

    • The needle is then removed, creating a constriction of a defined diameter.[10]

    • Sham-operated animals undergo the same procedure without the ligation.[10]

  • Drug Administration: For antagonist studies, agents like urantide (30 µg/kg/day) can be continuously administered via subcutaneously implanted Alzet osmotic minipumps.[10]

Blood Pressure Measurement in Response to U-II
  • Animal Model: C57BL/6 mice.[15]

  • Method: Tail-cuff plethysmography is a common non-invasive method. For more precise measurements, radiotelemetry can be used.

  • Protocol for Antagonist Study:

    • The U-II receptor antagonist (e.g., DS37001789) or vehicle is administered orally.[15]

    • After a set period (e.g., 1 hour), human U-II is administered intravenously.[15]

    • Blood pressure is monitored continuously to assess the inhibitory effect of the antagonist.[15]

Isolation and Culture of Cardiac Side Population (CSP) Cells
  • Source: Neonatal rat or mouse hearts.[12]

  • Procedure:

    • Hearts are minced and digested with collagenase.

    • The resulting single-cell suspension is stained with Hoechst 33342 dye.

    • CSPs are identified and isolated based on their characteristic dye-efflux properties using fluorescence-activated cell sorting (FACS).[12]

  • Culture: Isolated CSPs are cultured in appropriate media, and the effects of U-II on their proliferation and differentiation can be assessed.[12]

Signaling Pathways of Urotensin II

U-II binding to its receptor (UT) activates several downstream signaling cascades, primarily through Gαq/11, leading to various cellular responses.[8][16]

UII_Signaling UII Urotensin II UT UT Receptor (GPR14) UII->UT Gq11 Gαq/11 UT->Gq11 Activates MAPK MAPK (ERK1/2, JNK, p38) UT->MAPK PI3K PI3K/Akt UT->PI3K PLC PLC Gq11->PLC RhoA RhoA/ROCK Gq11->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vaso Vasoconstriction Ca2->Vaso PKC->MAPK RhoA->Vaso Hypertrophy Hypertrophy MAPK->Hypertrophy Proliferation Cell Proliferation MAPK->Proliferation Fibrosis Fibrosis MAPK->Fibrosis PI3K->Hypertrophy

Caption: Urotensin II signaling pathways in cardiovascular cells.

The activation of phospholipase C (PLC) by Gαq/11 leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 stimulates the release of intracellular calcium, contributing to vasoconstriction, while DAG activates protein kinase C (PKC), which in turn can activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.[8][16] U-II can also activate the RhoA/ROCK pathway, further promoting vasoconstriction.[8] The MAPK pathways (including ERK1/2, JNK, and p38) and the PI3K/Akt pathway are involved in mediating the hypertrophic and proliferative effects of U-II.[3][8]

Experimental_Workflow_TAC Start Select C57BL/6 Mice Anesthesia Anesthetize (Ketamine IP) Start->Anesthesia Surgery Transverse Aortic Constriction (TAC) or Sham Operation Anesthesia->Surgery Grouping Divide into Treatment Groups Surgery->Grouping Vehicle Vehicle Control (e.g., Osmotic Pump) Grouping->Vehicle Group 1 Antagonist UT Antagonist (e.g., Urantide via Pump) Grouping->Antagonist Group 2 Monitoring Monitor for 2-4 Weeks Vehicle->Monitoring Antagonist->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Echo Echocardiography (Cardiac Function) Analysis->Echo Histo Histology (Fibrosis, Hypertrophy) Analysis->Histo ELISA ELISA (Plasma U-II) Analysis->ELISA

References

Urotensin II in Murine Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (UII) is a potent vasoactive cyclic peptide that, along with its G protein-coupled receptor (UTR), is implicated in a wide array of physiological and pathophysiological processes.[1][2][3] Emerging evidence from murine models has highlighted a significant, albeit complex, role for the UII/UTR system in the regulation of metabolism. Dysregulation of this system has been associated with metabolic syndrome, including obesity, insulin (B600854) resistance, and dyslipidemia.[2][4][5][6][7] This technical guide provides an in-depth overview of the involvement of UII in mouse metabolic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation: Quantitative Effects of UII System Modulation on Metabolic Parameters in Mice

The following tables summarize the quantitative data from key studies investigating the role of the UII system in mouse metabolism. These studies utilize various models, including genetic knockouts (KO) of UII or its receptor (UTR), administration of UTR antagonists, and chronic UII infusion in the context of normal chow or high-fat diet (HFD).

Table 1: Effects of UII/UTR System Manipulation on Body Weight and Adiposity

Mouse ModelTreatment/Genetic ModificationDurationChange in Body WeightChange in Visceral/Adipose TissueReference
ob/ob miceSB657510 (UTR antagonist)-Decreased weight gain-[4]
High-Fat Diet-fed C57BL/6JChronic U-II administration (20 nmol/kg/day)21 daysReduced weight gainDecreased visceral, subcutaneous, and brown adipose tissue weight[8][9]
UII KO mice on HFDUII gene knockout-Significant reduction in weight gainReduced visceral fat[10]
UT/ApoE double KO (DKO)UTR and ApoE gene knockout12 weeksLesser weight gain compared to WT and ApoE KODecreased liver weight[11]

Table 2: Effects of UII/UTR System Manipulation on Glucose Homeostasis

Mouse ModelTreatment/Genetic ModificationParameterOutcomeReference
ob/ob miceSB657510 (UTR antagonist)Blood GlucoseSignificantly improved glucose levels[4]
High-Fat Diet-fed C57BL/6JChronic U-II administration (20 nmol/kg/day)Glucose ToleranceAmeliorated[8][9]
High-Fat Diet-fed C57BL/6JChronic U-II administration (20 nmol/kg/day)Fasting Blood GlucoseReduced[8]
UII KO mice on HFDUII gene knockoutGlucose ToleranceSignificant improvement[10]
KK/upj-AY/J mice (T2DM model)Urantide (UTR antagonist)Glucose ToleranceImproved[12]
Chow diet-fed C57BL/6J miceSingle U-II administration (5 and 100 nmol/kg)Insulin ResistanceSignificantly induced[13]

Table 3: Effects of UII/UTR System Manipulation on Lipid Metabolism

Mouse ModelTreatment/Genetic ModificationParameterOutcomeReference
ob/ob miceSB657510 (UTR antagonist)HyperlipidemiaSignificantly improved[4]
UII KO mice on HFDUII gene knockoutSerum Free Fatty AcidsSignificantly lower (0.63±0.06 mmol/L vs 1.00±0.059 mmol/L in WT)[10]
UII KO mice on HFDUII gene knockoutLDL-cholesterol<80% of wild-type levels[10]
UT/ApoE double KO (DKO)UTR and ApoE gene knockoutSerum Insulin and LipidsSignificant increase[14]
UT/ApoE double KO (DKO)UTR and ApoE gene knockoutHepatic SteatosisDecrease[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently cited in the study of urotensin II and metabolic regulation in mice.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of a mouse to clear a glucose load from the bloodstream.

Materials:

  • D-Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device

  • Scale

  • Timer

  • Syringes (1 mL) with 26G needles

Procedure:

  • Fast mice for 6-16 hours (overnight fasting is common) with free access to water.[8][9][10][15][16]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.

  • Calculate the volume of 20% glucose solution to inject based on a dose of 2 g/kg body weight (Volume in µL = 10 x body weight in g).[8]

  • Administer the glucose solution via intraperitoneal (IP) injection.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose injection.[15]

Insulin Tolerance Test (ITT)

This test measures the whole-body insulin sensitivity by assessing the response to an exogenous insulin injection.

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Restraining device

  • Scale

  • Timer

  • Syringes (1 mL) with 26G or 29G needles

Procedure:

  • Fast mice for 4-6 hours with free access to water.[14][17]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0) from the tail tip.

  • Prepare an insulin solution (e.g., 0.1 U/mL in sterile saline).

  • Calculate the volume of insulin solution for a dose of 0.75-1.2 U/kg body weight.[12][17]

  • Administer the insulin solution via IP injection.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, and 60 minutes after the insulin injection.[12]

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia.

Materials:

  • Surgical tools for catheter implantation

  • Infusion pumps

  • Human insulin

  • D-Glucose solutions (e.g., 20%)

  • [3-³H]glucose and 2-[¹⁴C]deoxyglucose (for tracer studies)

  • Blood glucose analyzer

Procedure:

  • surgically implant catheters into the jugular vein (for infusions) and carotid artery (for sampling) and allow for a 5-7 day recovery period.[1][18][19][20]

  • Fast the mice overnight (approximately 16 hours).[1][19]

  • A primed-continuous infusion of [3-³H]glucose is initiated to assess basal glucose turnover.

  • After a basal period, a continuous infusion of human insulin is started (e.g., 2.0-20 mU/kg/min).[1]

  • Blood glucose is monitored every 10-20 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (around 100-140 mg/dL).[1]

  • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

  • To assess tissue-specific glucose uptake, a bolus of 2-[¹⁴C]deoxyglucose can be administered towards the end of the clamp.[19]

Indirect Calorimetry

This technique measures energy expenditure by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Materials:

  • Indirect calorimetry system (e.g., CLAMS) with metabolic cages

  • Food and water monitors

  • Activity monitors

Procedure:

  • Individually house mice in metabolic cages with ad libitum access to food and water.

  • Allow for an acclimation period of at least 24-48 hours.

  • The system continuously measures O₂ consumption and CO₂ production.

  • The Respiratory Exchange Ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source (carbohydrates vs. fats).

  • Energy expenditure (Heat) is calculated using the formula: Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO₂.[21]

  • Data is typically collected over at least a 24-hour period to assess metabolic changes during both light and dark cycles.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to urotensin II's role in metabolic regulation.

UTR_Signaling_Skeletal_Muscle Urotensin II Receptor Signaling in Skeletal Muscle UII Urotensin II UTR UTR UII->UTR Gq Gq UTR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS AKT p-AKT↓ ROS->AKT ERK p-ERK↓ ROS->ERK p38MAPK p-p38MAPK↓ ROS->p38MAPK Glucose_Transport Inhibition of Glucose Transport AKT->Glucose_Transport ERK->Glucose_Transport p38MAPK->Glucose_Transport

Caption: UTR signaling cascade in skeletal muscle leading to impaired glucose transport.

UTR_Signaling_Hepatocyte Urotensin II Receptor Signaling in Hepatocytes UII Urotensin II UTR UTR UII->UTR Gq Gq UTR->Gq MEK MEK UTR->MEK ? PLC PLC Gq->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK p38MAPK p38 MAPK PKC->p38MAPK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation p38MAPK->Cell_Proliferation Cholesteryl_Ester Intracellular Cholesteryl Ester Formation MEK->Cholesteryl_Ester

Caption: UTR signaling in hepatocytes influencing cell proliferation and lipid metabolism.

Experimental_Workflow_Metabolic_Phenotyping General Experimental Workflow for Metabolic Phenotyping start Select Mouse Model (e.g., WT, KO, Diet-induced) acclimation Acclimation Period start->acclimation diet Assign to Diets (Chow vs. HFD) acclimation->diet treatment Administer Treatment (Vehicle, UII, Antagonist) diet->treatment body_weight Monitor Body Weight and Food Intake treatment->body_weight metabolic_tests Perform Metabolic Tests (IPGTT, ITT) body_weight->metabolic_tests calorimetry Indirect Calorimetry (Energy Expenditure) metabolic_tests->calorimetry clamp Hyperinsulinemic-Euglycemic Clamp (Insulin Sensitivity) calorimetry->clamp sacrifice Sacrifice and Tissue Collection clamp->sacrifice analysis Biochemical and Molecular Analysis sacrifice->analysis

Caption: A generalized workflow for in vivo metabolic studies in mice.

Conclusion

The involvement of urotensin II in murine metabolic regulation is multifaceted, with its effects being highly dependent on the specific context, such as the duration of UII system modulation and the underlying metabolic state of the animal model. While acute administration of UII may impair insulin sensitivity, chronic modulation through receptor antagonism or genetic knockout appears to confer a metabolically favorable phenotype, including reduced weight gain, improved glucose tolerance, and a better lipid profile.[4][8][9][10][13] The signaling pathways downstream of UTR activation, particularly involving PKC and NADPH oxidase-mediated ROS production in skeletal muscle, offer promising targets for therapeutic intervention in metabolic diseases.[4][12] Further research is warranted to fully elucidate the tissue-specific roles of UII and to translate these preclinical findings into potential therapeutic strategies for human metabolic disorders.

References

Expression of Urotensin II in Mouse Spinal Cord Motoneurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, signaling, and experimental analysis of urotensin II (UII) in mouse spinal cord motoneurons. UII, a potent neuropeptide, and its receptor (UT) are increasingly recognized for their role in motor function and potential as a therapeutic target. This document summarizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways.

Urotensin II and its Receptor in Spinal Cord Motoneurons

Urotensin II is a cyclic neuropeptide that is expressed in a subpopulation of motoneurons within the ventral horn of the mouse spinal cord.[1][2] Its expression has been confirmed through immunohistochemistry and in situ hybridization techniques.[1] UII-like immunoreactivity is found in cell bodies of motoneurons across different segments of the spinal cord.[1] Studies have shown a co-occurrence of UII with the vesicular acetylcholine (B1216132) transporter (VAChT), confirming its presence in cholinergic motoneurons.[1]

The receptor for UII, designated as UT (previously GPR14), is a G protein-coupled receptor also found in the spinal cord.[3][4] UT receptors are associated with cholinergic terminals that contact motoneuron cell bodies, including large C-boutons.[4] This localization suggests a role for UII in modulating cholinergic transmission and motoneuron activity.[4]

Quantitative Data on UII and UT Expression

While the presence of UII and its receptor in a subset of motoneurons is well-established, precise quantitative data on the percentage of positive cells and receptor density in the mouse spinal cord is not extensively detailed in the currently available literature. The existing data is largely descriptive, as summarized in the tables below.

Table 1: Expression of Urotensin II (UII) in Mouse Spinal Cord Motoneurons

ParameterFindingMethodReference
Cellular Localization Subpopulation of ventral horn motoneuronsImmunohistochemistry, In Situ Hybridization[1][2]
Co-localization Vesicular Acetylcholine Transporter (VAChT)Double-labeling Immunohistochemistry[1]
mRNA Expression Present in ventral horn neuronal perikaryaIn Situ Hybridization[1]
Regulation UII precursor mRNA is down-regulated by androgensIn Situ Hybridization[5]

Table 2: Expression of Urotensin II Receptor (UT) in Mouse Spinal Cord

ParameterFindingMethodReference
Cellular Localization Associated with cholinergic terminals on motoneuron cell bodiesImmunohistochemistry[4]
Specific Structures Large cholinergic C-boutons and standard cholinergic terminalsImmunohistochemistry[4]
Function Linked to the excitation of acetylcholine releaseFunctional experiments on synaptosomes[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study UII expression in the mouse spinal cord.

Immunohistochemistry for Urotensin II

This protocol outlines the steps for the immunohistochemical detection of UII in mouse spinal cord sections.

2.1.1. Tissue Preparation

  • Anesthetize the mouse and perform transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the spinal cord and postfix in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cut 20-40 µm thick sections on a cryostat and mount them on charged slides.

2.1.2. Staining Procedure

  • Wash the sections three times in PBS for 5 minutes each.

  • Perform antigen retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95°C for 10-20 minutes.

  • Cool down and wash again in PBS.

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Incubate with a validated primary antibody against Urotensin II (e.g., Rabbit anti-UII) diluted in the blocking solution overnight at 4°C.

  • Wash the sections three times in PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in PBS for 1-2 hours at room temperature.

  • Wash three times in PBS.

  • Coverslip the slides with a mounting medium containing DAPI for nuclear counterstaining.

2.1.3. Antibody Validation

It is crucial to validate the primary antibody for specificity. This can be achieved through western blotting of spinal cord lysates to confirm a band at the correct molecular weight, and by performing pre-adsorption controls where the primary antibody is incubated with the UII peptide before application to the tissue sections, which should abolish the staining.[6]

In Situ Hybridization for Urotensin II mRNA

This protocol describes the detection of UII mRNA in mouse spinal cord sections.

2.2.1. Probe Synthesis

  • Linearize a plasmid containing the cDNA for mouse prepro-urotensin II.

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe using an in vitro transcription kit.

  • Purify the probe and verify its integrity.

2.2.2. Hybridization Procedure

  • Prepare spinal cord sections as described for immunohistochemistry.

  • Treat sections with proteinase K to improve probe accessibility.

  • Postfix with 4% PFA.

  • Acetylate the sections to reduce background staining.

  • Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

  • Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.

  • Perform stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove the non-specifically bound probe.

  • Wash in MABT (maleic acid buffer containing Tween-20).

  • Block with a blocking solution for 1 hour.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash extensively with MABT.

  • Develop the signal using a chromogenic substrate such as NBT/BCIP.

  • Stop the reaction, wash, and mount the slides.

Signaling Pathways of Urotensin II in Motoneurons

Urotensin II exerts its effects by binding to the UT receptor, which is coupled to the Gq family of G proteins.[3] Activation of the UT receptor initiates a signaling cascade that leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

UII_Signaling_Pathway UII Urotensin II UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Gq Gq Protein UT_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Downstream Downstream Cellular Effects PKC->Downstream ACh_Release Increased Acetylcholine Release

UII Signaling Pathway in Motoneurons

The activation of this pathway is thought to modulate neuronal excitability and neurotransmitter release.[4] Specifically in the context of spinal cord motoneurons, this signaling cascade is linked to an increase in acetylcholine release, suggesting a role for UII in the fine-tuning of motor output.[4]

Experimental Workflow for Studying UII Signaling

To investigate the functional consequences of UII signaling in motoneurons, a combination of techniques can be employed.

Experimental_Workflow start Start: Hypothesize UII function in motoneurons tissue Isolate Mouse Spinal Cord start->tissue culture Primary Motoneuron Culture tissue->culture slices Spinal Cord Slice Preparation tissue->slices treatment Treat with UII and/or Antagonists culture->treatment slices->treatment calcium Calcium Imaging (e.g., Fura-2) treatment->calcium electrophysiology Electrophysiology (Patch-clamp) treatment->electrophysiology ach_assay Acetylcholine Release Assay treatment->ach_assay analysis Data Analysis and Interpretation calcium->analysis electrophysiology->analysis ach_assay->analysis conclusion Conclusion on UII's Role in Motoneuron Function analysis->conclusion

Workflow for Functional Analysis of UII

This workflow allows for the systematic investigation of UII's effects on motoneuron physiology, from intracellular signaling events to neurotransmitter release.

Conclusion

The expression of urotensin II and its receptor in a subpopulation of mouse spinal cord motoneurons points to a significant role for this neuropeptide system in the regulation of motor control. While qualitative data has firmly established its presence and localization, further research is needed to quantify the extent of its expression and to fully elucidate its physiological and pathological functions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of the urotensin II system as a therapeutic target for motor neuron-related disorders.

References

Urotensin II and its Receptor (UT) in Mouse Skeletal Muscle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin II (UII) and its G protein-coupled receptor, UT, constitute a significant signaling system in mammalian physiology. Initially recognized for its potent vasoconstrictive properties, the UII/UT system is now implicated in a diverse range of pathophysiological processes, including a pivotal role in skeletal muscle biology. In mouse models, this system has been shown to influence glucose homeostasis, muscle atrophy, and insulin (B600854) resistance, making it a compelling target for therapeutic intervention in metabolic and neuromuscular diseases. This technical guide provides a comprehensive overview of the UII/UT system in mouse skeletal muscle, consolidating key quantitative data, detailing experimental protocols from foundational studies, and visualizing the intricate signaling pathways and experimental workflows.

Introduction

Urotensin II (UII) is a cyclic peptide hormone that exerts its biological effects through the G protein-coupled receptor, UT (previously known as GPR14)[1][2]. Both UII and UT are expressed in mouse skeletal muscle, suggesting an autocrine or paracrine role in muscle function[2][3]. Research has highlighted the upregulation of the UII/UT system in the skeletal muscle of mouse models of type II diabetes mellitus (T2DM), pointing to its involvement in insulin resistance[1][2][4][5]. Furthermore, UII has been demonstrated to induce skeletal muscle atrophy in mouse models of chronic renal failure through mechanisms involving autophagy and the ubiquitin-proteasome system[3][6][7]. This guide aims to provide researchers with a detailed understanding of the UII/UT system in mouse skeletal muscle, focusing on the molecular mechanisms, quantitative effects, and the experimental approaches used to elucidate its function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of UII and its antagonists in mouse skeletal muscle and related cell lines.

Table 1: Effects of UII and UT Antagonists on Glucose Metabolism in Mouse Skeletal Muscle

ParameterModel SystemTreatmentConcentration/DoseEffectReference
Insulin-stimulated 2-DG uptakeIsolated mouse soleus muscleUrotensin II10⁻⁹, 10⁻⁸, 10⁻⁷ mol/L-9.5%, -33.4%, -39.7% inhibition respectively[5]
Glucose ToleranceKK mice (T2DM model)Urantide (B549374) (UT antagonist)30 µg/kg/day for 2 weeksImproved glucose tolerance[1][4]
Phospho-AKT (Ser473)C2C12 myotubesUrotensin II100 nMDecreased phosphorylation[1][4]
Phospho-ERK1/2C2C12 myotubesUrotensin II100 nMDecreased phosphorylation[1][4]
Phospho-p38 MAPKC2C12 myotubesUrotensin II100 nMDecreased phosphorylation[1][4]
ROS ProductionC2C12 myotubesUrotensin II100 nMIncreased[1][4]

Table 2: UII-Induced Muscle Atrophy Markers in Mouse Models and C2C12 Myotubes

ParameterModel SystemTreatmentConcentrationEffectReference
Myotube DiameterC2C12 myotubesUrotensin II10⁻⁵, 10⁻⁶, 10⁻⁷ MDecreased[3][6]
LC3-II Expression (Autophagy marker)C2C12 myotubesUrotensin II10⁻⁵ to 10⁻⁷ MIncreased[3][6]
p62 Expression (Autophagy marker)C2C12 myotubesUrotensin II10⁻⁵ to 10⁻⁷ MIncreased[3][6]
FNDC5 (Irisin precursor) ExpressionC2C12 myotubesUrotensin II10⁻⁵ to 10⁻⁷ MDecreased[3][6]
MAFbx (Atrogin-1) ExpressionWT CRF mice skeletal muscleChronic Renal FailureN/AIncreased[7]
MuRF1 ExpressionWT CRF mice skeletal muscleChronic Renal FailureN/AIncreased[7]
MyoD1 ExpressionWT CRF mice skeletal muscleChronic Renal FailureN/ADecreased[7]

Signaling Pathways

UII, upon binding to its receptor UT, activates multiple downstream signaling cascades in mouse skeletal muscle, leading to significant physiological changes.

UII-Mediated Inhibition of Insulin Signaling

In the context of insulin resistance, UII has been shown to activate NADPH oxidase, leading to an increase in reactive oxygen species (ROS) production. This oxidative stress, in turn, inhibits key components of the insulin signaling pathway, including the phosphorylation of AKT, PKC, and ERK, ultimately impairing glucose transport.[1][4]

UII_Insulin_Signaling UII Urotensin II UT UT Receptor UII->UT NADPH_Oxidase NADPH Oxidase UT->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces Insulin_Signaling Insulin Signaling (AKT, PKC, ERK) ROS->Insulin_Signaling Inhibits Glucose_Transport Glucose Transport Insulin_Signaling->Glucose_Transport Promotes

UII-mediated inhibition of insulin signaling pathway.
UII-Induced Muscle Atrophy Pathways

UII contributes to skeletal muscle atrophy through the upregulation of two major protein degradation pathways: the autophagy-lysosome system and the ubiquitin-proteasome system. It also inhibits the expression of FNDC5, the precursor to the myokine irisin, which is known to have protective effects on muscle mass.

UII_Atrophy_Signaling UII Urotensin II UT UT Receptor UII->UT Autophagy Autophagy (LC3-II, p62 ↑) UT->Autophagy Activates UPS Ubiquitin-Proteasome System (MAFbx, MuRF1 ↑) UT->UPS Activates FNDC5 FNDC5 (Irisin precursor) ↓ UT->FNDC5 Inhibits Atrophy Muscle Atrophy Autophagy->Atrophy UPS->Atrophy FNDC5->Atrophy Inhibits

UII-induced signaling pathways leading to muscle atrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the UII/UT system in mouse skeletal muscle.

In Vivo Mouse Models
  • T2DM Mouse Model: Male KK/upj-AY/J mice are often used as a model for type II diabetes, with non-diabetic C57BL/6J mice serving as controls.[1][4][5] For antagonist studies, mice can be treated with daily intraperitoneal injections of urantide (e.g., 30 µg/kg body weight) for a period of two weeks.[1][4]

  • Chronic Renal Failure (CRF) Mouse Model: CRF is induced in wild-type C57BL/6 mice or UT receptor knockout (UTKO) mice by 5/6 nephrectomy.[3][6][7] A sham operation is performed on control animals.

  • Glucocorticoid-Induced Atrophy Model: Male C57BL/6 mice are subjected to daily intraperitoneal injections of dexamethasone (B1670325) (e.g., 25 mg/kg) to induce muscle atrophy.[8]

Experimental_Mouse_Models Start Select Mouse Strain (e.g., C57BL/6J, KK/upj-AY/J, UTKO) T2DM Induce T2DM (KK/upj-AY/J strain) Start->T2DM CRF Induce CRF (5/6 Nephrectomy) Start->CRF Atrophy_Dex Induce Atrophy (Dexamethasone) Start->Atrophy_Dex Treatment Administer Treatment (e.g., Saline, Urantide, UII) T2DM->Treatment CRF->Treatment Atrophy_Dex->Treatment Analysis Tissue Collection & Analysis (Skeletal Muscle) Treatment->Analysis

Workflow for in vivo mouse model experiments.
Cell Culture and In Vitro Assays

  • Cell Line: The C2C12 mouse myoblast cell line is a standard model for skeletal muscle research. Myoblasts are differentiated into myotubes for most experiments.[1][3][4][6][7]

  • UII Treatment: C2C12 myotubes are typically serum-starved for 24 hours before being treated with UII at concentrations ranging from 10⁻⁷ M to 10⁻⁵ M for various durations (e.g., 2 to 72 hours) depending on the endpoint being measured.[1][3][4][6]

  • Gene Knockdown: UT-specific siRNA can be used to interfere with the UII receptor gene in C2C12 cells to confirm the receptor's role in mediating the effects of UII.[3][6]

Biochemical and Molecular Assays
  • Western Blotting: Standard Western blotting techniques are used to quantify the expression and phosphorylation status of key proteins in skeletal muscle tissue lysates or C2C12 cell lysates. Primary antibodies for UII, UT, FNDC5, LC3, p62, p-AKT, p-ERK, and others are commercially available.[1][3][4][7]

  • Immunohistochemistry/Immunofluorescence: These techniques are employed to visualize the localization and expression of proteins within skeletal muscle tissue sections or cultured cells.[3][5][7]

  • Radioimmunoassay (RIA) and Radioligand Binding Assay: RIA can be used to measure UII concentrations in plasma and tissue extracts.[5] Radioligand binding assays with [¹²⁵I]UII are performed on skeletal muscle membrane preparations to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax) of the UT receptor.[1][5]

  • Glucose Uptake Assay: Insulin-stimulated glucose uptake in isolated soleus muscle strips can be measured using radiolabeled 2-deoxyglucose ([³H]-2-DG).[5]

Conclusion

The urotensin II/UT receptor system is an important regulator of skeletal muscle physiology and pathophysiology in mice. The available evidence strongly implicates this system in the development of insulin resistance and muscle atrophy. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the UII/UT pathway for therapeutic benefit. Future research should continue to unravel the complex downstream signaling networks and explore the potential of UT receptor antagonists in treating metabolic and neuromuscular disorders.

References

Characterization of Urotensin II Isoforms in Mouse Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of urotensin II (U-II) and its related peptide (URP) isoforms in mouse tissues. Urotensin II is a potent vasoactive peptide with a wide range of physiological effects, making it a significant target in drug development. This document details the distribution of U-II and URP, the signaling pathways they activate, and the experimental protocols used for their characterization and quantification.

Distribution of Urotensin II and URP Isoforms in Mouse Tissues

In mice, a specific isoform of urotensin II, designated as UII(17), has been identified. Both U-II and URP exhibit distinct yet overlapping patterns of expression in the central nervous system (CNS) and peripheral tissues.

Central Nervous System

Quantitative analysis of mRNA expression reveals a predominant localization of both U-II and URP in the brainstem and spinal motoneurons. Differential expression is also observed in the medial vestibular nucleus, locus coeruleus, and the ventral medulla.

Peripheral Tissues

In the periphery, mRNA for both U-II and URP is expressed in skeletal muscle, testis, vagina, stomach, and gall bladder. However, URP mRNA is exclusively detected in the seminal vesicle, heart, colon, and thymus. The urotensin II receptor (UTR) mRNA is widely expressed, with notably high concentrations in skeletal muscle and the prostate.

Table 1: Relative mRNA Expression of Urotensin II (U-II) and Urotensin II-Related Peptide (URP) in Mouse Tissues

TissueU-II mRNA ExpressionURP mRNA ExpressionUrotensin II Receptor (UTR) mRNA Expression
Central Nervous System
BrainstemHighHighModerate
Spinal MotoneuronsHighHighHigh
Medial Vestibular NucleusPresentAbsentModerate
Locus CoeruleusPresentPresentModerate
Ventral MedullaPresentPresentModerate
Peripheral Tissues
Skeletal MusclePresentPresentVery High
TestisPresentPresentModerate
VaginaPresentPresentModerate
StomachPresentPresentModerate
Gall BladderPresentPresentModerate
Seminal VesicleAbsentPresentLow
HeartAbsentPresentHigh
ColonAbsentPresentModerate
ThymusAbsentPresentLow
ProstateLowLowVery High

Note: This table summarizes qualitative and semi-quantitative mRNA expression data from multiple studies. Absolute quantification of peptide concentration requires specific immunoassays or mass spectrometry.

Urotensin II Receptor Signaling Pathways

U-II and URP exert their effects by binding to the urotensin II receptor (UTR), a G protein-coupled receptor (GPCR). Activation of the UTR initiates a cascade of intracellular signaling events, primarily through the Gαq subunit. The main downstream signaling pathways include the activation of Phospholipase C (PLC), Protein Kinase C (PKC), RhoA/Rho-kinase (ROCK), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2][3] These pathways collectively contribute to the diverse physiological effects of urotensin II, including vasoconstriction, cell proliferation, and fibrosis.

UTR_Signaling_Pathway UII U-II / URP UTR UTR (GPR14) UII->UTR Gq Gαq UTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA/ROCK Gq->RhoA activates PI3K PI3K/Akt Gq->PI3K activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates MAPK MAPK (ERK, p38, JNK) PKC->MAPK activates Response Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) PKC->Response RhoA->Response MAPK->Response PI3K->Response

Urotensin II Receptor (UTR) Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization and quantification of urotensin II isoforms in mouse tissues.

Tissue Extraction of Urotensin II Peptides

This protocol describes a general method for the extraction of peptides from mouse tissues for subsequent analysis by radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

Materials:

  • Tissue of interest (e.g., brain, heart, skeletal muscle)

  • Liquid nitrogen

  • Homogenization buffer (e.g., 1 M acetic acid, or RIPA buffer with protease inhibitors)

  • Mortar and pestle or mechanical homogenizer

  • Centrifuge

  • C18 Sep-Pak cartridges (for purification)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Excise the tissue of interest from the mouse and immediately snap-freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Add 10 volumes of ice-cold homogenization buffer to the powdered tissue.

  • Homogenize the tissue suspension thoroughly on ice.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

  • Collect the supernatant, which contains the peptide extract.

  • For purification, activate a C18 Sep-Pak cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in water.

  • Load the supernatant onto the equilibrated C18 cartridge.

  • Wash the cartridge with 0.1% TFA in water to remove hydrophilic impurities.

  • Elute the bound peptides with a solution of 60% ACN in 0.1% TFA.

  • Lyophilize the eluted fraction to obtain a purified peptide powder.

  • Reconstitute the lyophilized powder in an appropriate buffer for downstream analysis (e.g., RIA buffer for radioimmunoassay).

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive technique for quantifying peptide concentrations in biological samples.[4][5][6]

Materials:

  • Purified peptide extract (from section 3.1)

  • U-II specific primary antibody

  • ¹²⁵I-labeled U-II (tracer)

  • Standard U-II peptide of known concentration

  • Secondary antibody (precipitating antibody)

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA)

  • Gamma counter

Procedure:

  • Prepare a standard curve by serially diluting the standard U-II peptide.

  • In duplicate tubes, add a known volume of assay buffer, standard or sample, and the primary antibody.

  • Incubate the mixture for 24 hours at 4°C to allow for antibody-antigen binding.

  • Add a known amount of ¹²⁵I-labeled U-II tracer to each tube.

  • Incubate for another 24 hours at 4°C. During this incubation, the labeled and unlabeled U-II will compete for binding to the primary antibody.

  • Add the secondary antibody to precipitate the primary antibody-antigen complexes.

  • Incubate for 90 minutes at room temperature.

  • Centrifuge the tubes at 3,000 x g for 20 minutes at 4°C to pellet the antibody-antigen complexes.

  • Carefully decant the supernatant.

  • Measure the radioactivity of the pellet using a gamma counter.

  • The amount of radioactivity is inversely proportional to the concentration of unlabeled U-II in the sample.

  • Calculate the concentration of U-II in the samples by comparing their radioactivity to the standard curve.

Isoform Separation by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is used to separate different isoforms of U-II and URP from the purified tissue extract.[7][8][9]

Materials:

  • Purified peptide extract (from section 3.1)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile (ACN)

  • UV detector

Procedure:

  • Reconstitute the lyophilized peptide extract in mobile phase A.

  • Inject the sample into the HPLC system.

  • Elute the peptides using a linear gradient of mobile phase B (e.g., 5% to 60% B over 60 minutes) at a constant flow rate.

  • Monitor the elution of peptides by measuring the UV absorbance at 214 nm and 280 nm.

  • Collect the fractions corresponding to the different peptide peaks.

  • The identity of the peptides in the collected fractions can be confirmed by subsequent mass spectrometry analysis or immunoassay.

Identification by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the definitive identification and characterization of peptide isoforms.[10][11][12]

Materials:

  • HPLC-purified peptide fractions (from section 3.3)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF)

  • Matrix (for MALDI-MS, e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Prepare the sample for MS analysis. For MALDI-MS, mix the peptide fraction with the matrix solution and spot it onto the target plate. For ESI-MS, infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum of the peptide. The mass-to-charge ratio (m/z) of the peptide will be determined.

  • To confirm the amino acid sequence, perform tandem mass spectrometry (MS/MS). In this process, the peptide ion is isolated and fragmented, and the m/z ratios of the resulting fragment ions are measured.

  • The fragmentation pattern provides information about the amino acid sequence of the peptide, allowing for the definitive identification of the U-II or URP isoform.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the characterization and quantification of urotensin II isoforms.

Experimental_Workflow Start Mouse Tissue Sample Extraction Peptide Extraction (Homogenization, Centrifugation) Start->Extraction Purification Purification (C18 Sep-Pak) Extraction->Purification Quantification Quantification (RIA) Purification->Quantification Separation Isoform Separation (HPLC) Purification->Separation Data Data Analysis & Interpretation Quantification->Data Identification Identification (MS/MS) Separation->Identification Identification->Data

Workflow for U-II Characterization.

This guide provides a foundational understanding and practical protocols for the characterization of urotensin II isoforms in mouse tissues. The presented methodologies can be adapted and optimized based on specific research objectives and available instrumentation. The quantitative data and detailed protocols are essential for researchers in academia and the pharmaceutical industry working to elucidate the physiological roles of the urotensinergic system and to develop novel therapeutic agents targeting the urotensin II receptor.

References

Methodological & Application

Application Notes and Protocols for Mouse Urotensin II ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For the Quantitative Determination of Mouse Urotensin II in Plasma Samples

These application notes provide a detailed protocol and supporting information for the quantification of mouse Urotensin II (U-II) in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Urotensin II (U-II) is a cyclic neuropeptide and the endogenous ligand for the G protein-coupled receptor, UTS2R (also known as GPR14).[1][2] Initially identified as a potent vasoconstrictor, U-II is now recognized for its diverse physiological and pathological roles in various systems, including the cardiovascular, renal, and central nervous systems.[3][4][5] In mice, U-II has been shown to stimulate plasma extravasation, indicating its involvement in vascular permeability.[4][6][7] Elevated plasma levels of U-II have been associated with several disease states in mammals, such as hypertension, atherosclerosis, and heart failure, making it a significant biomarker for cardiovascular research.[3][8] This ELISA kit provides a sensitive and specific method for the quantitative measurement of mouse U-II in plasma, facilitating research into its biological functions and its role in disease.

Principle of the Assay

This assay is a competitive ELISA. The microplate is pre-coated with a monoclonal antibody specific for mouse U-II. During the assay, U-II in the standards and samples competes with a fixed amount of biotinylated U-II for binding sites on the pre-coated antibody. After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated U-II. The unbound conjugate is removed by washing, and a substrate solution is added. The resulting color development is inversely proportional to the amount of U-II in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the U-II standards, which is then used to determine the concentration of U-II in the unknown samples.[9]

Data Presentation

Standard Curve

A typical standard curve is generated using a four-parameter logistic (4-PL) curve fit. The following table represents an example of the data used to generate a standard curve.

Standard Concentration (ng/mL)Optical Density (OD) at 450 nm
10000.250
2500.550
62.51.100
15.61.800
3.92.300
0.982.600
0.242.800
03.000
Kit Performance Characteristics
ParameterSpecification
Assay Range0.1 - 1,000 ng/mL[3][10]
Sensitivity0.3 ng/mL[3][10]
Sample TypeMouse Plasma, Serum, Cell Culture Supernatants[3][10]
Recommended Dilution for Mouse Plasma1:2[3][10]
SpecificityHigh specificity for mouse Urotensin-2 with no significant cross-reactivity with related molecules.

Experimental Protocols

Materials and Equipment

Materials Provided:

  • Pre-coated 96-well strip microplate

  • Wash Buffer Concentrate

  • Standard Peptide (lyophilized)

  • Assay Diluent

  • Biotinylated Peptide

  • HRP-Streptavidin Conjugate

  • TMB One-Step Substrate

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided:

  • Deionized or distilled water

  • Precision pipettes and tips

  • Graduated cylinders

  • Tubes for standard and sample dilutions

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Absorbent paper

  • Data analysis software capable of four-parameter logistic regression (e.g., SigmaPlot)[3][10]

Reagent Preparation
  • Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.

  • Standard Curve Preparation: Reconstitute the lyophilized Standard Peptide with Assay Diluent to create a stock solution. Prepare serial dilutions of the stock solution in Assay Diluent to generate the standard curve concentrations (e.g., 1000, 250, 62.5, 15.6, 3.9, 0.98, 0.24, and 0 ng/mL).

  • Biotinylated Peptide and HRP-Streptavidin: Prepare working solutions of the Biotinylated Peptide and HRP-Streptavidin conjugate by diluting the concentrated stocks in Assay Diluent as per the kit instructions. Prepare these reagents fresh before use.

Sample Preparation
  • Plasma Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes within 30 minutes of collection.[11]

  • Aliquoting: Carefully aspirate the plasma supernatant and transfer it to a clean tube.

  • Dilution: Dilute the plasma samples with Assay Diluent. A recommended starting dilution is 1:2.[3][10]

  • Storage: Assay the samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[11]

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 100 µL of Standard or diluted sample to the appropriate wells of the pre-coated microplate.

  • Add 100 µL of the prepared Biotinylated Peptide to each well.

  • Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature on an orbital shaker.[3][10]

  • Wash the plate four times with 300 µL of Wash Buffer per well. After the last wash, invert the plate and blot it dry on absorbent paper.

  • Add 100 µL of the prepared HRP-Streptavidin solution to each well.

  • Cover the plate and incubate for 45 minutes at room temperature.[3][10]

  • Repeat the wash step as described in step 5.

  • Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Incubate the plate for 30 minutes at room temperature in the dark.[3][10]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][10]

  • Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average OD for each set of duplicate standards and samples.

  • Subtract the average OD of the zero standard (0 ng/mL) from the average OD of all other standards and samples.

  • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Interpolate the U-II concentration in the samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final U-II concentration in the original plasma sample.

Visualizations

Urotensin II Signaling Pathway

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Urotensin II Urotensin II UTS2R UTS2R (GPR14) Urotensin II->UTS2R Binds Gq Gq protein UTS2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Response Cellular Responses (e.g., Vasoconstriction, Hypertrophy) MAPK->Response Leads to

Caption: Urotensin II signaling cascade.

Mouse Urotensin II ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis ReagentPrep Prepare Reagents: Standards, Buffers, Conjugates AddSamples Add Standards & Samples to pre-coated plate ReagentPrep->AddSamples SamplePrep Prepare Samples: Collect Plasma, Centrifuge, Dilute SamplePrep->AddSamples AddBiotin Add Biotinylated U-II (Competition) AddSamples->AddBiotin Incubate1 Incubate 2.5h at RT AddBiotin->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddHRP Add HRP-Streptavidin Wash1->AddHRP Incubate2 Incubate 45 min at RT AddHRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddTMB Add TMB Substrate Wash2->AddTMB Incubate3 Incubate 30 min at RT (in dark) AddTMB->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadOD Read OD at 450 nm AddStop->ReadOD PlotCurve Plot Standard Curve (4-PL Fit) ReadOD->PlotCurve Calculate Calculate Sample Concentrations PlotCurve->Calculate

Caption: Competitive ELISA workflow for mouse U-II.

References

Application Notes and Protocols for Immunocytochemistry of Urotensin II Receptor in Mouse Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunocytochemical detection of the Urotensin II Receptor (UTR) in mouse tissues. UTR, a G protein-coupled receptor, and its ligand, urotensin II, are implicated in a variety of physiological and pathological processes, including cardiovascular function, renal disease, and neurological disorders. Accurate visualization of UTR expression is crucial for understanding its role in these conditions and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes representative quantitative data for urotensin II (UII) expression in mouse skeletal muscle, as determined by immunohistochemistry. While this data pertains to the ligand, it serves as an example of the type of quantitative analysis that can be applied to UTR immunocytochemistry. Further research is needed to generate comprehensive quantitative data for UTR expression across various mouse tissues.

TissueMouse ModelTreatmentParameterValueReference
Skeletal MuscleWild-Type C57BL/6Chronic Renal FailureUII Integral Optical Density (IOD)Higher than Normal Control[1]
Skeletal MuscleUTR KnockoutChronic Renal FailureUII Integral Optical Density (IOD)Higher than Normal Control[1]
Skeletal MuscleWild-Type C57BL/6Normal ControlUII Integral Optical Density (IOD)Baseline[1]

Urotensin II Receptor Signaling Pathway

Activation of the Urotensin II Receptor (UTR) by its ligand, urotensin II, initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its activation primarily stimulates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ activates various downstream signaling pathways, including the RhoA/ROCK, Mitogen-Activated Protein Kinase (MAPK), and PI3K/AKT pathways, which are involved in processes such as vasoconstriction, cell proliferation, and hypertrophy.[2][3][4]

UTR_Signaling_Pathway UII Urotensin II UTR Urotensin II Receptor (UTR) UII->UTR Gq11 Gq/11 UTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 induces Downstream Downstream Pathways Ca2->Downstream RhoA RhoA/ROCK Downstream->RhoA MAPK MAPKs Downstream->MAPK PI3K PI3K/AKT Downstream->PI3K Cellular Cellular Responses (e.g., Vasoconstriction, Proliferation) RhoA->Cellular MAPK->Cellular PI3K->Cellular

Urotensin II Receptor Signaling Pathway

Experimental Workflow for UTR Immunocytochemistry

The following diagram outlines the key steps involved in the immunocytochemical staining of the Urotensin II Receptor in mouse tissue.

IHC_Workflow start Start: Mouse Tissue (e.g., Heart, Kidney, Brain) fixation Tissue Fixation (4% Formaldehyde) start->fixation embedding Paraffin (B1166041) Embedding & Sectioning fixation->embedding dewax Dewaxing & Rehydration embedding->dewax antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) dewax->antigen_retrieval blocking Blocking (e.g., 10% Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-UTR, e.g., 1:200 dilution) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting & Coverslipping secondary_ab->mounting imaging Fluorescence Microscopy & Image Analysis mounting->imaging end End: UTR Localization & Quantification imaging->end

Immunocytochemistry Workflow for UTR

Detailed Experimental Protocol

This protocol provides a step-by-step guide for immunofluorescent staining of the Urotensin II Receptor in paraffin-embedded mouse tissue sections.

Materials and Reagents:

  • Primary Antibody: Rabbit polyclonal anti-Urotensin II Receptor antibody (multiple vendors available). A recommended starting dilution for immunofluorescence is 1:200.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Dehydration Reagents: Graded ethanol (B145695) series (100%, 95%, 70%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Embedding Medium: Paraffin wax.

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.

  • Wash Buffer: PBS.

  • Mounting Medium: Antifade mounting medium with DAPI.

  • Microscope slides, coverslips, and a humidified chamber.

Procedure:

  • Tissue Preparation and Fixation:

    • Perfuse the mouse with PBS followed by 4% PFA.

    • Dissect the tissue of interest and post-fix in 4% PFA for 24 hours at 4°C.

    • Dehydrate the tissue through a graded series of ethanol and clear with xylene.

    • Embed the tissue in paraffin wax and section at 5-10 µm thickness using a microtome.

    • Mount sections on charged microscope slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with PBS.

  • Permeabilization:

    • Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes.

    • Rinse slides with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with 10% NGS in PBS for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-UTR primary antibody in blocking buffer (e.g., 1:200).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate sections with the secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing and Counterstaining:

    • Rinse slides with PBS (3 x 5 minutes) in the dark.

    • If desired, counterstain nuclei with a mounting medium containing DAPI.

  • Mounting and Imaging:

    • Mount a coverslip on the slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Visualize the staining using a fluorescence or confocal microscope.

Controls:

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune IgG from the same species as the primary antibody at the same concentration to assess background staining.

  • Positive Control: Use a tissue known to express UTR as a positive control for the staining procedure.

References

Application Notes: Western Blotting for Urotensin II Protein in Mouse Heart

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urotensin II (U-II) is a potent vasoactive cyclic peptide that has been identified as the endogenous ligand for the G protein-coupled receptor GPR14, now known as the urotensin receptor (UT).[1] Both U-II and its receptor are expressed in the cardiovascular system, including the heart.[2] Emerging evidence suggests that the U-II/UT system plays a significant role in cardiovascular physiology and pathology, including the regulation of cardiac contractility, cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][3][4] Dysregulation of the U-II system has been implicated in various cardiovascular diseases, such as heart failure and atherosclerosis.[1][5]

Western blotting is a widely used and powerful technique to detect and quantify the expression levels of specific proteins, such as Urotensin II, in complex biological samples like mouse heart tissue. This document provides a detailed protocol for performing Western blotting for U-II in the mouse heart, along with an overview of its signaling pathway in cardiomyocytes.

Urotensin II Signaling Pathway in Cardiomyocytes

Urotensin II binding to its receptor (UT) on cardiomyocytes triggers a cascade of intracellular signaling events that are primarily involved in the development of cardiac hypertrophy. The UT receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Furthermore, U-II stimulation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key step in activating downstream mitogen-activated protein kinase (MAPK) pathways.[6][7] Specifically, the ERK1/2 and p38 MAPK pathways are potently activated by U-II and are crucial for mediating its hypertrophic effects.[6][7][8] Another important signaling molecule implicated in U-II-induced hypertrophy is Calcium/calmodulin-dependent protein kinase II (CaMKII).[8][9] The activation of these signaling pathways ultimately leads to changes in gene expression and protein synthesis, resulting in cardiomyocyte enlargement and reorganization of the sarcomere.[6]

UII_Signaling_Pathway UII Urotensin II UT UT Receptor (GPR14) UII->UT Gq Gαq UT->Gq EGFR EGFR UT->EGFR transactivates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release CaMKII CaMKII Ca_release->CaMKII PKC PKC DAG->PKC ERK ERK1/2 EGFR->ERK p38 p38 MAPK EGFR->p38 Hypertrophy Cardiac Hypertrophy ERK->Hypertrophy p38->Hypertrophy CaMKII->Hypertrophy

Caption: Urotensin II signaling pathway in cardiomyocytes.

Quantitative Data on Urotensin II Expression in Mouse Heart

The following table summarizes findings on the regulation of Urotensin II and its receptor in the heart under different experimental conditions.

ConditionModelTissueTargetRegulationReference
Pressure OverloadMouseHeartUrotensin IIUpregulated[10]
Myocardial InfarctionRatHeart (Infarct and Non-infarct regions)Urotensin II ProteinIncreased[2][4]
Myocardial InfarctionRatHeartUrotensin II Receptor Gene ExpressionIncreased (75%)[4]
Isoproterenol TreatmentRatHeartUrotensin II Receptor mRNAIncreased[5]
High GlucoseH9c2 cells (cardiomyoblast cell line)Cultured CellsUrotensin II Receptor ProteinIncreased[11]

Detailed Experimental Protocol: Western Blotting for Urotensin II in Mouse Heart

This protocol outlines the key steps for the detection of Urotensin II in mouse heart tissue.

Materials and Reagents
  • Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium deoxycholate) supplemented with a protease inhibitor cocktail.[12]

  • Protein Assay Reagent: Bradford or BCA protein assay kit.

  • SDS-PAGE Gels: Polyacrylamide gels (concentration to be optimized based on the molecular weight of U-II, which is small, ~1.6 kDa for the mature peptide, but it is synthesized as a larger precursor).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: A validated antibody specific for mouse Urotensin II. For example, a rabbit polyclonal antibody.[13]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[14][15]

  • Loading Control Antibody: Anti-GAPDH or Anti-alpha-actin antibody.[16] Note: Beta-actin expression may be low in mouse heart tissue.[17] Total protein staining can also be a reliable loading control.[18][19]

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Experimental Workflow

Western_Blot_Workflow A 1. Tissue Homogenization (Mouse Heart in Lysis Buffer) B 2. Protein Extraction (Centrifugation) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. Sample Preparation (with Laemmli Buffer, Denaturation) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF/Nitrocellulose Membrane) E->F G 7. Blocking (5% Milk/BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-Urotensin II, overnight at 4°C) G->H I 9. Washing (TBST) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) I->J K 11. Washing (TBST) J->K L 12. Signal Detection (ECL Substrate) K->L M 13. Imaging and Analysis L->M

References

In Vivo Administration of Urotensin II in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent vasoactive cyclic peptide that has garnered significant interest in cardiovascular, metabolic, and renal research.[1][2][3] Initially isolated from the goby fish, its mammalian homolog acts as the endogenous ligand for the G protein-coupled receptor GPR14, now known as the urotensin receptor (UT).[3][4] U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[3][5] Its expression, along with its receptor, is widespread across various tissues, including the cardiovascular system, kidneys, central nervous system, and skeletal muscle.[3][6] Dysregulation of the U-II/UT system has been implicated in a range of pathologies such as hypertension, heart failure, atherosclerosis, diabetes, and kidney disease.[1][2][7] This document provides detailed application notes and protocols for the in vivo administration of Urotensin II in mouse models, a critical tool for elucidating its physiological roles and therapeutic potential.

Physiological Effects of Urotensin II in Mice

In vivo administration of U-II in mice has been shown to elicit a variety of physiological responses, which can be broadly categorized into cardiovascular, metabolic, and renal effects.

Cardiovascular Effects: U-II is a powerful vasoconstrictor, with a potency reportedly greater than that of endothelin-1.[2] However, its vasoactive effects are complex and can be species- and vascular bed-dependent, with some studies reporting vasodilation.[2][7] Chronic administration of U-II has been linked to cardiac hypertrophy and fibrosis.[2]

Metabolic Effects: The role of U-II in metabolism is multifaceted. Single administrations have been shown to increase blood glucose and cause insulin (B600854) resistance.[8] Conversely, chronic administration of U-II has been found to improve whole-body glucose tolerance in high-fat diet-fed mice, suggesting a more complex regulatory role in glucose homeostasis.[8][9] U-II has also been shown to inhibit insulin secretion.[4]

Renal and Other Effects: In the kidneys, U-II can modulate renal blood flow and glomerular filtration rate.[2] It has also been shown to induce plasma extravasation in various tissues.[10] Central administration of U-II in mice has been observed to induce anxiogenic- and depressant-like behaviors and to increase food and water intake.[11]

Urotensin II Signaling Pathway

Urotensin II exerts its effects by binding to its specific G protein-coupled receptor, UT.[1] This binding primarily activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these initial events, the U-II/UT system engages several other significant signaling cascades, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways.[1] These pathways are central to the diverse physiological and pathological actions of U-II, such as vasoconstriction, cell proliferation, and hypertrophy.[1][3]

UII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin II UT UT Receptor (GPR14) UII->UT Gq11 Gq/11 UT->Gq11 Activation RhoA_ROCK RhoA/ROCK Pathway UT->RhoA_ROCK MAPK MAPK Pathway UT->MAPK PI3K_AKT PI3K/AKT Pathway UT->PI3K_AKT PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, Hypertrophy, etc.) Ca_release->Physiological_Effects PKC->Physiological_Effects RhoA_ROCK->Physiological_Effects MAPK->Physiological_Effects PI3K_AKT->Physiological_Effects

Caption: Urotensin II Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies involving the administration of Urotensin II to mice.

Table 1: Single Dose Administration of Urotensin II in Mice

ParameterRoute of AdministrationDosage RangeMouse StrainObserved EffectsReference
Blood GlucoseIntraperitoneal (IP)0.1 - 100 nmol/kgC57BL/6JIncreased blood glucose and insulin resistance.[8]
Plasma ExtravasationIntravenous (IV)0.01 - 10 nmol/kgNot SpecifiedDose-dependent stimulation of plasma extravasation in various tissues.[10]
Behavioral EffectsIntracerebroventricular (i.c.v.)1 - 10,000 ng/mouseNot SpecifiedAnxiogenic- and depressant-like effects.[11]
Food and Water IntakeIntracerebroventricular (i.c.v.)100 - 10,000 ng/mouseNot SpecifiedIncreased food and water intake.[11]

Table 2: Chronic Administration of Urotensin II in Mice

ParameterRoute of AdministrationDosageDurationMouse ModelObserved EffectsReference
Glucose ToleranceIntraperitoneal (IP)500 pmol/kg/hr4 weeksHigh-fat diet-fed C57BL/6JImproved whole-body glucose tolerance.[8][12]
Body Weight and Adipose TissueIntraperitoneal (IP)Not Specified> 7 daysHigh-fat diet-fed C57BL/6JReduced weight gain and adipose tissue weight.[9]

Experimental Protocols

Protocol 1: Single Intraperitoneal (IP) Administration of Urotensin II for Metabolic Studies

This protocol is designed to assess the acute effects of U-II on glucose metabolism.

Materials:

  • Urotensin II (lyophilized powder)

  • Sterile normal saline (0.9% NaCl)

  • Male C57BL/6J mice (20-22 g)

  • Glucometer and test strips

  • Insulin solution (for insulin tolerance test)

  • Glucose solution (for glucose tolerance test)

  • Syringes and needles for IP injection

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice to the housing conditions for at least one week prior to the experiment.

  • U-II Preparation: Reconstitute lyophilized U-II in sterile normal saline to the desired stock concentration. Further dilute with normal saline to achieve the final injection concentrations (e.g., 0.1, 5, and 100 nmol/kg).

  • Fasting: Fast the mice for 6 hours before the experiment, with free access to water.

  • Baseline Measurements: Record the body weight of each mouse. Collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • U-II Administration: Administer the prepared U-II solution or an equal volume of normal saline (vehicle control) via intraperitoneal injection.

  • Post-injection Monitoring:

    • For blood glucose monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[8]

    • For Intraperitoneal Glucose Tolerance Test (IPGTT): 30 minutes after U-II administration, inject glucose (2 g/kg body weight) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.[8]

    • For Insulin Tolerance Test (ITT): 30 minutes after U-II administration, inject insulin (0.75 U/kg body weight) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes after the insulin challenge.[8]

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose and insulin tolerance tests to quantify the metabolic response.

Protocol 2: Chronic Administration of Urotensin II via Osmotic Minipumps

This protocol is suitable for investigating the long-term effects of U-II on metabolic parameters.

Materials:

  • Urotensin II

  • Sterile normal saline

  • Osmotic minipumps (e.g., Alzet)

  • Surgical tools for implantation (scalpel, forceps, sutures/wound clips)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • High-fat diet (if applicable)

Procedure:

  • Animal Model: Use a relevant mouse model, such as high-fat diet-fed C57BL/6J mice, to induce a metabolic phenotype.

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the U-II solution (e.g., to deliver 500 pmol/kg/hr) or vehicle (normal saline). Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration.

  • Surgical Implantation:

    • Anesthetize the mouse using a suitable anesthetic.

    • Shave and disinfect the surgical area (typically the back, slightly posterior to the scapulae).

    • Make a small subcutaneous incision.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer a post-operative analgesic.

  • Post-operative Care: Monitor the mice daily for signs of pain, distress, or infection at the surgical site.

  • Experimental Period: Continue the administration for the desired duration (e.g., 4 weeks).[8]

  • Outcome Measures: At the end of the treatment period, perform relevant metabolic tests (e.g., IPGTT, ITT) and collect tissues for further analysis (e.g., adipose tissue, skeletal muscle).[8][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Urotensin II administration in mice.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring & Measurement Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Group_Assignment Random Group Assignment (Control vs. U-II) Animal_Acclimatization->Group_Assignment Reagent_Prep U-II and Vehicle Preparation Group_Assignment->Reagent_Prep Administration U-II / Vehicle Administration (e.g., IP, Osmotic Pump) Reagent_Prep->Administration In_Vivo_Tests In Vivo Measurements (e.g., Blood Glucose, BP) Administration->In_Vivo_Tests Behavioral_Tests Behavioral Assessments Administration->Behavioral_Tests Tissue_Collection Tissue Collection & Euthanasia In_Vivo_Tests->Tissue_Collection Behavioral_Tests->Tissue_Collection Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Histology, Western Blot) Tissue_Collection->Ex_Vivo_Analysis Data_Analysis Statistical Data Analysis Ex_Vivo_Analysis->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General Experimental Workflow for In Vivo U-II Studies.

Conclusion

The in vivo administration of Urotensin II in mice is a valuable approach for investigating its complex roles in health and disease. The protocols and data presented here provide a foundation for designing and executing robust experiments to further explore the biology of the U-II/UT system. Careful consideration of the administration route, dosage, and duration is crucial, as the effects of U-II can vary significantly depending on the experimental context. These studies will continue to be instrumental in evaluating the potential of UT receptor antagonists as therapeutic agents for a variety of disorders.

References

Application Notes and Protocols: Urotensin II Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the generation and application of urotensin II (UII) knockout (KO) mouse models. The UII system, comprising the peptide UII and its G protein-coupled receptor (UT), is implicated in a multitude of physiological and pathophysiological states. Consequently, mouse models with a disrupted UII gene (Uts2) are invaluable for both fundamental research and the development of novel therapeutics.

Generation of Urotensin II Knockout Mice

The creation of mice lacking a functional Uts2 gene has been pivotal in understanding its in vivo roles. The standard and most widely used method is homologous recombination in embryonic stem (ES) cells to inactivate the Uts2 gene.

Experimental Protocol: Generation of Uts2 Knockout Mice via Homologous Recombination
  • Targeting Vector Construction: A targeting vector is engineered to replace a crucial exon of the Uts2 gene with a selectable marker, typically a neomycin resistance cassette (neo). This cassette is flanked by sequences homologous to the regions upstream and downstream of the target exon ("homology arms") to facilitate recombination. A negative selection marker, such as the herpes simplex virus thymidine (B127349) kinase (TK) gene, is often included outside the homology arms to select against random integration.

  • ES Cell Culture and Transfection: Mouse ES cells are cultured under conditions that maintain their pluripotency. The targeting vector is then introduced into the ES cells, commonly via electroporation.

  • Selection of Targeted ES Cell Clones:

    • Positive Selection: Transfected ES cells are grown in a medium containing an antibiotic, such as G418 (neomycin analog). Only cells that have incorporated the vector (and thus the neo cassette) will survive.

    • Negative Selection: The cells are also treated with a drug like ganciclovir. Cells in which the vector has integrated randomly will likely retain the TK gene and will be killed by ganciclovir. Cells with correct homologous recombination will have lost the TK gene and will survive.

  • Screening of ES Cell Clones: Surviving ES cell clones are screened by PCR and Southern blot analysis to confirm the correct targeting of the Uts2 gene.

  • Blastocyst Injection and Chimera Formation: ES cell clones with the confirmed targeted mutation are injected into blastocysts from a mouse strain with a different coat color (e.g., injecting ES cells from an agouti mouse into a blastocyst from a black mouse). These blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring, known as chimeras, will be composed of cells from both the host blastocyst and the genetically modified ES cells.

  • Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline of the chimera, the targeted allele will be passed on to the offspring. Pups with a coat color indicating germline transmission are identified.

  • Genotyping: Offspring are genotyped using PCR with primers specific for the wild-type and the targeted allele to identify heterozygous mice.

  • Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates in accordance with Mendelian inheritance patterns.

Workflow for Generating UII Knockout Mice

G cluster_0 Vector Construction & ES Cell Targeting cluster_1 Chimera Production cluster_2 Breeding to Homozygosity Targeting Vector Construction Targeting Vector Construction ES Cell Electroporation ES Cell Electroporation Targeting Vector Construction->ES Cell Electroporation Positive-Negative Selection Positive-Negative Selection ES Cell Electroporation->Positive-Negative Selection Screening of ES Clones Screening of ES Clones Positive-Negative Selection->Screening of ES Clones Blastocyst Injection Blastocyst Injection Screening of ES Clones->Blastocyst Injection Implantation in Foster Mother Implantation in Foster Mother Blastocyst Injection->Implantation in Foster Mother Birth of Chimeras Birth of Chimeras Implantation in Foster Mother->Birth of Chimeras Breeding with WT Breeding with WT Birth of Chimeras->Breeding with WT Germline Transmission (F1) Germline Transmission (F1) Breeding with WT->Germline Transmission (F1) Heterozygous Intercross (F2) Heterozygous Intercross (F2) Germline Transmission (F1)->Heterozygous Intercross (F2) Homozygous KO Mice Homozygous KO Mice Heterozygous Intercross (F2)->Homozygous KO Mice

Caption: Workflow for generating UII knockout mice.

Applications in Research

UII knockout mouse models have been instrumental in elucidating the role of the UII/UT system across various physiological and pathological contexts.

Cardiovascular Function

The UII system is a potent modulator of cardiovascular homeostasis. Studies utilizing UII KO mice have provided crucial insights into its function.

Key Findings:

  • Blood Pressure Regulation: While some initial studies on UT receptor knockout mice showed no change in basal blood pressure, subsequent research on UII knockout mice has indicated a tendency towards lower blood pressure, especially under pro-hypertensive conditions like a high-salt diet.

  • Cardiac Remodeling: UII KO mice have demonstrated protection against cardiac hypertrophy and fibrosis in response to pressure overload, suggesting a role for UII in pathological cardiac remodeling.

  • Atherosclerosis: In mouse models of atherosclerosis (e.g., ApoE KO background), the absence of UII has been shown to reduce the formation of atherosclerotic plaques.

Quantitative Data Summary: Cardiovascular Phenotype

ParameterWild-Type (WT)UII Knockout (KO)Condition
Mean Arterial Pressure (mmHg)~105No significant changeBasal
Systolic Blood Pressure (mmHg)~130~115High-Salt Diet
Heart Weight / Body Weight (mg/g)IncreasedAttenuated IncreasePressure Overload
Aortic Plaque Area (%)IncreasedSignificantly ReducedApoE KO background, High-Fat Diet
Experimental Protocol: Blood Pressure Measurement in Mice
  • Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious mice.

  • Acclimatization: To minimize stress-induced variability, mice are acclimated to the restraining device and tail cuff for several days prior to data collection.

  • Procedure: The mouse is placed in a restrainer, and an inflatable cuff with a sensor is positioned on the tail. The cuff is inflated to occlude blood flow and then gradually deflated. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.

  • Data Analysis: Multiple readings are taken for each animal and averaged. Data from UII KO mice are compared with those from wild-type littermate controls.

Renal Function

The UII/UT system is expressed in the kidneys and participates in the regulation of renal hemodynamics and the excretion of sodium.

Key Findings:

  • Diabetic Kidney Disease: In models of streptozotocin-induced diabetes, UT receptor knockout mice showed protection against kidney damage, with reduced albuminuria, mesangial expansion, and glomerular lesions[1][2].

  • Renal Fibrosis: UII has been implicated in promoting the production of extracellular matrix proteins. Knockout models have shown reduced renal fibrosis in the context of diabetic nephropathy.

Quantitative Data Summary: Renal Phenotype in a Model of Diabetic Kidney Disease

ParameterWT + STZUT KO + STZ
Urinary Albumin-to-Creatinine RatioIncreasedAttenuated Increase[1]
Glomerular Mesangial ExpansionPresentReduced[1]
Renal Fibronectin ExpressionIncreasedReduced
Renal Collagen IV ExpressionIncreasedReduced
Experimental Protocol: Measurement of Glomerular Filtration Rate (GFR)
  • Method: A common method for assessing GFR in conscious mice is the single-bolus injection of FITC-labeled inulin.

  • Procedure:

    • A baseline blood sample is taken.

    • A single bolus of FITC-inulin is injected intravenously (e.g., via the retro-orbital sinus).

    • Small blood samples are collected at multiple time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) post-injection.

  • Analysis: The fluorescence of FITC-inulin in the plasma samples is measured. GFR is calculated based on the clearance of FITC-inulin from the plasma over time, typically using a two-compartment model.

Experimental Protocol: Kidney Histology
  • Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Sectioning: 4-5 µm sections are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment.

    • Periodic Acid-Schiff (PAS): To visualize the glomerular basement membrane and mesangial matrix.

    • Masson's Trichrome: To assess the degree of fibrosis (collagen stains blue).

  • Immunohistochemistry: To detect specific proteins of interest, such as fibronectin and collagen IV, using specific primary antibodies and a labeled secondary antibody system.

  • Microscopy and Analysis: Stained sections are examined under a light microscope, and images are captured for qualitative and quantitative analysis (e.g., measuring the glomerular area or the extent of fibrotic regions).

Metabolic Function

There is growing evidence for the involvement of the UII system in regulating glucose metabolism.

Key Findings:

  • Glucose Homeostasis: UII knockout mice have been reported to have improved glucose tolerance and insulin (B600854) sensitivity.

  • Body Weight: Deletion of the UII gene has been associated with a leaner phenotype and reduced weight gain on a high-fat diet.

Quantitative Data Summary: Metabolic Phenotype

ParameterWild-Type (WT)UII Knockout (KO)Condition
Body Weight GainNormalReducedHigh-Fat Diet
Blood Glucose (mg/dL) at 120 min~160~120Glucose Tolerance Test
Plasma Insulin (fasting)NormalLowerBasal
Experimental Protocol: Glucose Tolerance Test (GTT)
  • Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a small drop of blood obtained from the tail tip.

  • Glucose Administration: A glucose solution is administered via oral gavage or intraperitoneal injection (typically 2 g/kg of body weight).

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Urotensin II Signaling Pathway

UII mediates its effects by binding to the UT receptor, a G protein-coupled receptor. This interaction triggers several downstream signaling cascades, primarily through Gαq.

UII Signaling Pathways

G UII Urotensin II UT UT Receptor UII->UT Gq Gαq UT->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effects (e.g., vasoconstriction, cell proliferation, hypertrophy) Ca2->Downstream PKC->Downstream

Caption: UII receptor signaling cascade.

Drug Development Applications

UII and UT receptor knockout mouse models are indispensable tools for the preclinical validation of UT receptor antagonists.

Experimental Protocol: Validation of a UT Receptor Antagonist
  • In Vitro Characterization: Initially, the antagonist's affinity and potency are determined in cell-based assays using cells expressing the UT receptor.

  • In Vivo Target Engagement: Wild-type mice are administered the UT receptor antagonist. Subsequently, they are challenged with UII. The antagonist's efficacy is determined by its ability to block the physiological effects of UII (e.g., changes in blood pressure).

  • Specificity Confirmation using Knockout Mice: The antagonist is administered to UT receptor knockout mice. The absence of a physiological response to the antagonist in these mice confirms that its effects are specifically mediated through the UT receptor and not due to off-target interactions.

Logical Flow for Drug Target Validation

G Compound UT Receptor Antagonist WT_Mouse Wild-Type Mouse Compound->WT_Mouse KO_Mouse UT KO Mouse Compound->KO_Mouse WT_Response Physiological Response (e.g., blood pressure change) WT_Mouse->WT_Response produces KO_No_Response No Physiological Response KO_Mouse->KO_No_Response produces Conclusion Conclusion: On-Target Activity Confirmed WT_Response->Conclusion KO_No_Response->Conclusion

Caption: Validating drug targets using KO mice.

Conclusion

The urotensin II knockout mouse model is a powerful and versatile tool for investigating the multifaceted roles of the UII/UT system in health and disease. These models are crucial for dissecting the mechanisms underlying cardiovascular, renal, and metabolic disorders and for the preclinical assessment of novel therapeutic agents targeting this pathway. The protocols and data presented herein provide a foundational resource for researchers working with this significant animal model.

References

Application Notes and Protocols for Urotensin II Receptor Antagonists in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of urotensin II (U-II) receptor antagonists in murine research models. The information compiled herein is intended to guide the design and execution of experiments aimed at investigating the therapeutic potential of targeting the U-II system in various pathological conditions.

Introduction

Urotensin II (U-II) is a potent vasoactive peptide that exerts its effects through the G-protein coupled urotensin II receptor (UT), also known as GPR14.[1][2] The U-II/UT system is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular regulation, metabolic function, and inflammatory responses.[1][3][4] Elevated levels of U-II and its receptor have been observed in several diseases, such as heart failure, hypertension, atherosclerosis, diabetes, and renal dysfunction, making the UT receptor a promising therapeutic target.[1][2][3][4] The use of selective UT receptor antagonists in mouse models has been instrumental in elucidating the role of the U-II/UT system in disease pathogenesis and evaluating the efficacy of its blockade.[2][3][4]

Featured Urotensin II Receptor Antagonists

Several peptide and non-peptide antagonists have been developed and utilized in preclinical mouse studies. The selection of an antagonist may depend on the specific research question, the desired route of administration, and its pharmacokinetic profile.

AntagonistTypeNotable CharacteristicsReference
Urantide PeptideA potent and selective competitive antagonist.[5][6][5][6]
Palosuran (B1678358) (ACT-058362) Non-peptideOrally active and has shown efficacy in models of renal disease.[7][8] However, it exhibits lower affinity for the rat UT receptor compared to the human receptor.[7][7][8]
SB-657510 Non-peptideHas been used to study metabolic syndrome and atherosclerosis in mice.[9][10][9]
DS37001789 Non-peptideA highly potent, orally active antagonist with no marked species differences, making it a valuable tool for both in vitro and in vivo studies.[11]

Key Research Applications in Mouse Models

The blockade of the U-II/UT system has shown therapeutic potential in a variety of disease models:

  • Cardiovascular Diseases: UT receptor antagonists have been shown to ameliorate cardiac hypertrophy, improve cardiac function in heart failure models, and reduce blood pressure.[2][10]

  • Metabolic Syndrome and Diabetes: In mouse models of obesity and diabetes, these antagonists can improve glucose tolerance, reduce hyperlipidemia, and decrease weight gain.[10][12][13]

  • Atherosclerosis: By reducing inflammation and smooth muscle cell proliferation, UT receptor antagonists can attenuate the development of atherosclerotic plaques.[4][9][14]

  • Renal Disease: Antagonism of the UT receptor has been demonstrated to protect against diabetic nephropathy and improve renal function in models of kidney injury.[15][16][17]

Urotensin II Receptor Signaling Pathway

The U-II receptor is a Gαq-coupled GPCR.[18] Its activation initiates a signaling cascade that leads to various cellular responses.

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin II UTR UT Receptor (GPR14) UII->UTR Binds to Gq Gαq UTR->Gq Activates RhoA_ROCK RhoA/ROCK Pathway UTR->RhoA_ROCK Activates PI3K_AKT PI3K/AKT Pathway UTR->PI3K_AKT Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_SR Ca²⁺ (from SR) IP3->Ca2_SR Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_SR->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cellular_Responses Cellular Responses (Vasoconstriction, Hypertrophy, Proliferation, Fibrosis) MAPK->Cellular_Responses RhoA_ROCK->Cellular_Responses PI3K_AKT->Cellular_Responses Antagonist UT Receptor Antagonist Antagonist->UTR Blocks

Urotensin II Receptor Signaling Pathway

Experimental Protocols

Below are generalized protocols for in vivo studies using UT receptor antagonists in mice. Specific parameters such as antagonist dose, duration of treatment, and mouse model should be optimized based on the literature and the specific experimental goals.

General Experimental Workflow for In Vivo Mouse Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., ApoE-/-, ob/ob, STZ-induced) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Blood pressure, weight, blood glucose, etc.) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle Control, Antagonist Treatment) Baseline->Grouping Administration Administer UT Receptor Antagonist (e.g., oral gavage, intraperitoneal injection) and Vehicle Control Grouping->Administration Monitoring Monitor Animal Health and Key Parameters (Weekly or bi-weekly) Administration->Monitoring Sacrifice Euthanize Animals and Collect Samples Monitoring->Sacrifice End of Study Sample_Processing Process Tissues and Blood Sacrifice->Sample_Processing Analysis Perform Analyses (Histology, Western Blot, qPCR, etc.) Sample_Processing->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis

References

Application Notes and Protocols: Primary Culture of Mouse Cardiomyocytes for Urotensin II Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urotensin II (U-II) is a potent vasoactive peptide implicated in a variety of cardiovascular diseases, including heart failure and hypertension.[1][2] Its effects are mediated through the urotensin receptor (UT), a G protein-coupled receptor.[3][4] In cardiomyocytes, U-II has been shown to induce hypertrophic growth, making it a key target for studies on cardiac remodeling.[3][5][6] This document provides detailed protocols for the primary culture of neonatal mouse cardiomyocytes and for studying the effects of Urotensin II, along with a summary of its signaling pathways and quantitative data from relevant studies.

Primary cultures of neonatal mouse cardiomyocytes are a valuable in vitro model for investigating the cellular and molecular mechanisms of cardiac hypertrophy.[7][8] These cultures allow for the direct assessment of signaling pathways and the effects of pharmacological interventions on cardiomyocyte growth and function.[7]

Data Presentation

Table 1: Effects of Urotensin II on Cardiomyocyte Hypertrophy
ParameterTreatmentResultCell TypeReference
Hypertrophy (Reporter Assay) Urotensin IIEC50: 0.7 ± 0.2 nMH9c2 Cardiomyocytes[3]
[3H]-Leucine Incorporation Urotensin IIEC50: 150 ± 40 nMH9c2 Cardiomyocytes[3]
Cell Size (Length/Width Ratio) Urotensin II (200 nM, 24h)4.25 ± 0.06 (vs. 4.45 ± 0.06 in control)Adult Rat Ventricular Myocytes[5]
Cell Size (Length/Width Ratio) Urotensin II (200 nM, 48h)3.99 ± 0.06 (vs. 4.53 ± 0.10 in control)Adult Rat Ventricular Myocytes[5][9][10][11]
Total Protein Content Urotensin II (10⁻⁷ mol/L)147.6 ± 7.0 µ g/well (vs. 122.4 ± 4.0 µ g/well in unstimulated)Neonatal Rat Cardiomyocytes (with recombinant UT receptor)[12]
Inhibition of Hypertrophy BIM-23127 (UT receptor antagonist)Kᵢ: 34 ± 6 nMH9c2 Cardiomyocytes[3]
Table 2: Urotensin II-Induced Signaling Events in Cardiomyocytes
Signaling MoleculeTreatmentTime PointFold Change/EffectCell TypeReference
ERK Phosphorylation Urotensin II (200 nM)5 min2.59-fold increase (0.44 ± 0.05 vs. 0.17 ± 0.03 basal)Adult Rat Ventricular Myocytes[9][10]
ERK Phosphorylation Urotensin II (200 nM)7.5 min2.71-fold increase (0.46 ± 0.08 vs. 0.17 ± 0.03 basal)Adult Rat Ventricular Myocytes[9][10]
ERK Phosphorylation Urotensin II (200 nM)15 min1.65-fold increase (0.28 ± 0.02 vs. 0.17 ± 0.03 basal)Adult Rat Ventricular Myocytes[9][10]
p38 MAPK Activation Urotensin II5 minRobust activationNeonatal Rat Cardiomyocytes[6]
Interleukin-6 Release Urotensin II (10 nM)6 h4.6-fold increaseH9c2 Cardiomyocytes[3]

Experimental Protocols

Protocol 1: Primary Culture of Neonatal Mouse Cardiomyocytes

This protocol describes the isolation and culture of cardiomyocytes from neonatal mouse hearts.[7][13][14][15]

Materials:

  • Neonatal mice (1-3 days old)

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Digestion Enzyme Mix (e.g., Trypsin, Collagenase)

  • Plating Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Maintenance Medium: DMEM/F12 supplemented with 1% FBS and 1% Penicillin-Streptomycin

  • Cell strainers (70 µm)

  • Coated culture dishes (e.g., with gelatin or fibronectin)

Procedure:

  • Dissection: Euthanize neonatal mice according to approved institutional guidelines. Spray the chest with 70% ethanol. Carefully open the chest cavity and excise the hearts. Place the hearts in ice-cold HBSS.

  • Mincing: Transfer the hearts to a sterile dish and mince them into small pieces (approximately 1 mm³).

  • Digestion: Transfer the minced tissue to a tube containing the digestion enzyme mix. Incubate at 37°C with gentle agitation. The duration of digestion will depend on the specific enzyme cocktail used.

  • Cell Dissociation: After digestion, gently triturate the tissue with a pipette to further dissociate the cells.

  • Filtration: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Pre-plating: To enrich for cardiomyocytes, plate the cell suspension in an uncoated culture dish for 1-2 hours. During this time, fibroblasts will preferentially adhere to the dish.

  • Cardiomyocyte Plating: Carefully collect the supernatant containing the cardiomyocytes and plate them onto coated culture dishes with Plating Medium.

  • Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. After 24 hours, replace the Plating Medium with Maintenance Medium. The cardiomyocytes should start to beat spontaneously within 1-3 days.[13]

Protocol 2: Urotensin II-Induced Hypertrophy Assay

This protocol outlines the steps to induce and quantify cardiomyocyte hypertrophy in response to Urotensin II treatment.

Materials:

  • Primary neonatal mouse cardiomyocytes (cultured as per Protocol 1)

  • Urotensin II peptide

  • Control vehicle (e.g., sterile water or PBS)

  • Microscope with a camera

  • Image analysis software

  • Protein assay kit (e.g., BCA assay)

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescent secondary antibody, DAPI)

Procedure:

  • Cell Treatment: Once cardiomyocytes are rhythmically beating, replace the medium with fresh Maintenance Medium containing either Urotensin II at the desired concentration (e.g., 100 nM) or the vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Capture images of the cells. Using image analysis software, measure the length and width of individual cardiomyocytes to determine the length-to-width ratio, or measure the cell surface area. A decrease in the length-to-width ratio or an increase in surface area is indicative of hypertrophy.[5]

    • Protein Synthesis: To measure total protein synthesis, lyse the cells and determine the total protein concentration using a protein assay kit. An increase in total protein content per well indicates hypertrophy.[12]

    • Immunofluorescence: Fix the cells and stain for sarcomeric proteins (e.g., α-actinin) and nuclei (DAPI). This allows for visualization of sarcomere organization and cell morphology, which are altered during hypertrophy.[6]

Signaling Pathways and Visualizations

Urotensin II binding to its receptor on cardiomyocytes initiates a cascade of intracellular signaling events leading to cellular hypertrophy. The primary pathway involves the activation of Gαq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

Urotensin II Signaling Pathway

UII_Signaling UII Urotensin II UTR Urotensin Receptor (UT) UII->UTR Gq Gαq UTR->Gq EGFR EGFR (transactivation) UTR->EGFR transactivation ROS ↑ ROS UTR->ROS PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CaMKII CaMKII Ca->CaMKII ERK ERK1/2 PKC->ERK EGFR->ERK p38 p38 MAPK EGFR->p38 Hypertrophy Cardiomyocyte Hypertrophy ERK->Hypertrophy p38->Hypertrophy CaMKII->Hypertrophy ROS->ERK ROS->p38

Caption: Urotensin II signaling cascade in cardiomyocytes.

Experimental Workflow for Urotensin II Studies

Experimental_Workflow Isolation 1. Isolate Neonatal Mouse Cardiomyocytes Culture 2. Culture and Establish Beating Cardiomyocytes Isolation->Culture Treatment 3. Treat with Urotensin II or Vehicle Control Culture->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Analysis 5. Assess Hypertrophic Phenotype Incubation->Analysis CellSize Cell Size/Morphology Analysis->CellSize Protein Total Protein Synthesis Analysis->Protein Gene Gene Expression (e.g., ANP, BNP) Analysis->Gene

Caption: Workflow for studying U-II-induced hypertrophy.

Discussion

The protocols and data presented here provide a framework for investigating the role of Urotensin II in cardiomyocyte hypertrophy. The primary culture system offers a controlled environment to dissect the signaling pathways involved. Key pathways activated by U-II include the Gq-PLC-PKC axis, MAPK pathways (ERK1/2 and p38), and calcium-dependent signaling through CaMKII.[5][6][9][10][16] Furthermore, transactivation of the epidermal growth factor receptor (EGFR) and the generation of reactive oxygen species (ROS) have been identified as important components of U-II's hypertrophic effects.[6][17][18][19]

When conducting these experiments, it is crucial to carefully control for variables such as cell density, serum concentration, and the specific batches of reagents used, as these can influence the viability and responsiveness of the primary cardiomyocytes.[13] The use of specific inhibitors for the various signaling molecules can further elucidate the precise mechanisms by which Urotensin II exerts its effects. The quantitative data provided in the tables can serve as a useful benchmark for experimental outcomes. By utilizing these detailed methods, researchers can effectively explore the potential of targeting the Urotensin II system for therapeutic interventions in cardiac hypertrophy and heart failure.

References

Application Notes and Protocols for Measuring Urotensin II-Induced Vasoconstriction in Mouse Aorta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a cyclic peptide identified as one of the most potent vasoconstrictors in mammals.[1] It exerts its effects by binding to a G protein-coupled receptor, known as the UT receptor (formerly GPR14).[2][3] The activation of the UT receptor in vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery, resulting in vasoconstriction.[2][3][4] The primary signaling pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][5][6] Furthermore, the RhoA/Rho-kinase pathway plays a crucial role in sensitizing the contractile proteins to Ca2+.[3][7][8][9]

The measurement of U-II-induced vasoconstriction is a critical tool for studying cardiovascular physiology and pathophysiology, as well as for the development of novel therapeutic agents targeting the U-II system. While U-II is a potent vasoconstrictor in several species, including rats, it is important to note that some studies have reported an absence of vasoconstrictor responses to U-II in the aorta of mice.[10] Therefore, the following protocols are designed to provide a robust framework for investigating the vascular effects of U-II in the mouse aorta, allowing researchers to determine the presence or absence of a contractile response under their specific experimental conditions.

These application notes provide a detailed protocol for the preparation of isolated mouse aortic rings and the subsequent measurement of isometric tension using a wire myograph system.

Signaling Pathway of Urotensin II-Induced Vasoconstriction

The signaling cascade initiated by the binding of Urotensin II to its receptor on vascular smooth muscle cells is a multifaceted process culminating in vasoconstriction. The key pathways are illustrated in the diagram below.

UII_Signaling_Pathway Urotensin II Signaling Pathway in Vasoconstriction UII Urotensin II UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds to Gq11 Gαq/11 UT_Receptor->Gq11 Activates RhoA RhoA UT_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release MLC Myosin Light Chain (MLC) Ca_release->MLC Activates Myosin Light Chain Kinase (MLCK) Vasoconstriction Vasoconstriction PKC->Vasoconstriction Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activates MLCP Myosin Light Chain Phosphatase (MLCP) Rho_Kinase->MLCP Inhibits pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates MLC->pMLC pMLC->Vasoconstriction

Caption: Urotensin II signaling pathway leading to vasoconstriction.

Experimental Workflow for Measuring Vasoconstriction

The following diagram outlines the key steps involved in the ex vivo measurement of Urotensin II-induced vasoconstriction in isolated mouse aortic rings using a wire myograph.

Experimental_Workflow Experimental Workflow for Wire Myography A1 Euthanize Mouse & Excise Thoracic Aorta A2 Clean Aorta of Adherent Tissue in Cold Krebs-Henseleit Buffer A1->A2 A3 Cut Aorta into 2 mm Rings A2->A3 B1 Mount Aortic Ring on Myograph Wires A3->B1 B2 Equilibrate in Organ Bath (37°C, 95% O₂/5% CO₂) B1->B2 C1 Determine Optimal Passive Tension B2->C1 C2 Equilibrate at Optimal Tension C1->C2 D1 Assess Viability with High K⁺ Solution C2->D1 D2 Wash and Return to Baseline D1->D2 E1 Pre-constrict with Phenylephrine (B352888) (optional) D2->E1 F1 Cumulative Addition of Urotensin II D2->F1 Direct Addition E1->F1 G1 Record Isometric Tension F1->G1 H1 Data Analysis: Dose-Response Curve G1->H1

Caption: Workflow for isometric tension measurement in mouse aorta.

Materials and Reagents

ReagentSupplierCatalogue No.Storage
Urotensin II (human or mouse)e.g., Tocrise.g., 1578-20°C
Phenylephrine hydrochloridee.g., Sigma-Aldriche.g., P6126Room Temp
Acetylcholine (B1216132) chloridee.g., Sigma-Aldriche.g., A66254°C
Potassium Chloride (KCl)e.g., Sigma-Aldriche.g., P9541Room Temp
Krebs-Henseleit Buffer Components
NaCle.g., Sigma-Aldriche.g., S9888Room Temp
KCle.g., Sigma-Aldriche.g., P9541Room Temp
CaCl₂·2H₂Oe.g., Sigma-Aldriche.g., C7902Room Temp
MgSO₄·7H₂Oe.g., Sigma-Aldriche.g., M2643Room Temp
KH₂PO₄e.g., Sigma-Aldriche.g., P5655Room Temp
NaHCO₃e.g., Sigma-Aldriche.g., S5761Room Temp
D-Glucosee.g., Sigma-Aldriche.g., G7021Room Temp
Carbogen (B8564812) Gas (95% O₂ / 5% CO₂)N/AN/AN/A
Preparation of Solutions

Krebs-Henseleit Buffer (1 L, pH 7.4)

Component Molarity (mM) Weight (g)
NaCl 118.0 6.90
KCl 4.7 0.35
CaCl₂·2H₂O 2.5 0.37
MgSO₄·7H₂O 1.2 0.29
KH₂PO₄ 1.2 0.16
NaHCO₃ 25.0 2.10

| D-Glucose | 11.1 | 2.00 |

Prepare fresh daily and continuously bubble with carbogen gas for at least 30 minutes before and during the experiment to maintain pH at 7.4.

High Potassium (K⁺) Depolarizing Solution (100 mL)

Component Molarity (mM) Weight (g)
NaCl 62.7 0.366
KCl 60.0 0.447
CaCl₂·2H₂O 2.5 0.037
MgSO₄·7H₂O 1.2 0.029
KH₂PO₄ 1.2 0.016
NaHCO₃ 25.0 0.210

| D-Glucose | 11.1 | 0.200 |

Prepare fresh daily and aerate with carbogen gas.

Urotensin II Stock Solution (1 mM) Dissolve Urotensin II in sterile water to a concentration of 1 mM. Aliquot and store at -20°C. Further dilutions should be made in Krebs-Henseleit buffer on the day of the experiment.

Experimental Protocol

Isolation and Preparation of Mouse Aortic Rings
  • Humanely euthanize a mouse according to institutionally approved protocols.

  • Make a midline incision in the abdomen and thorax to expose the thoracic cavity.

  • Carefully excise the thoracic aorta from the aortic arch to the diaphragm.

  • Immediately place the isolated aorta in ice-cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, carefully remove any adherent connective and adipose tissue from the aorta.

  • Cut the cleaned aorta into 2 mm wide rings. Ensure the cuts are perpendicular to the long axis of the vessel.

Mounting of Aortic Rings in Wire Myograph
  • Mount each aortic ring onto two stainless steel wires (typically 40 µm in diameter) in the chamber of a wire myograph.

  • Fill the organ bath with Krebs-Henseleit buffer and maintain the temperature at 37°C, continuously bubbling with carbogen gas.

  • Allow the aortic rings to equilibrate for at least 30 minutes.

Determination of Optimal Passive Tension
  • Gradually increase the distance between the wires in small increments, recording the passive tension at each step.

  • After each stretch, allow the tension to stabilize.

  • Once a series of passive tensions has been recorded, stimulate the rings with a high K⁺ solution (60 mM KCl).

  • The optimal passive tension is the tension at which the maximal contractile response to high K⁺ is achieved. For mouse aorta, this is typically around 5-6 mN.

  • Set the passive tension to the determined optimal level and allow the rings to equilibrate for a further 30 minutes.

Assessment of Vessel Viability and Endothelial Integrity
  • To assess the viability of the vascular smooth muscle, stimulate the aortic rings with high K⁺ solution (60 mM KCl) until a stable contraction is reached.

  • Wash the rings three times with fresh Krebs-Henseleit buffer and allow the tension to return to baseline.

  • To assess endothelial integrity, pre-constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed by gently rubbing the intimal surface with a wire.

Measurement of Urotensin II-Induced Vasoconstriction
  • After washing out the acetylcholine and allowing the tension to return to baseline, the rings are ready for the U-II dose-response curve.

  • Add U-II to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Allow the contractile response to stabilize at each concentration before adding the next.

  • Record the isometric tension continuously throughout the experiment.

Data Presentation and Analysis

The contractile response to U-II should be expressed as a percentage of the maximal contraction induced by 60 mM KCl. A dose-response curve can then be plotted using a non-linear regression analysis to determine the EC₅₀ (the concentration of U-II that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contractile response).

ParameterDescription
Eₘₐₓ (% of KCl max) The maximal contractile response to Urotensin II, expressed as a percentage of the contraction induced by 60 mM KCl.
EC₅₀ (nM) The molar concentration of Urotensin II that produces 50% of the maximal response.

Reference Data (Rat Aorta)

AgonistEₘₐₓ (% of Phenylephrine max)EC₅₀ (nM)Reference
Human Urotensin II91.2 ± 3.9%9.3[3][7]

Note: As previously mentioned, studies have reported an absence of vasoconstrictor response to U-II in mouse aorta. Therefore, it is possible that a contractile response may not be observed. In such cases, the data should be presented as such, with a discussion of the potential reasons for the lack of response.

Troubleshooting

  • No response to high K⁺: The aortic ring may be damaged. Ensure careful dissection and handling.

  • Poor relaxation to acetylcholine: The endothelium may be damaged. Ensure gentle handling during dissection and mounting.

  • No response to Urotensin II: This may be consistent with previous findings in mouse aorta. Consider using a positive control (e.g., rat aorta) to ensure the U-II peptide is active. Also, consider investigating different mouse strains or experimental conditions (e.g., in the presence of other vasoactive agents).

By following these detailed protocols, researchers can systematically investigate the vascular effects of Urotensin II in the mouse aorta, contributing to a better understanding of its role in cardiovascular health and disease.

References

Application Notes and Protocols for Intracerebroventricular Injection of Urotensin II in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (UII) is a potent cyclic neuropeptide and the endogenous ligand for the G-protein coupled receptor GPR14 (UT receptor).[1][2] Both UII and its receptor are widely distributed throughout the central nervous system (CNS), suggesting a significant role in neuromodulation.[1][3][4] Intracerebroventricular (ICV) administration of UII in mice provides a powerful method to investigate its central effects, which have been implicated in a range of behaviors and physiological processes, including anxiety, depression, and cardiovascular regulation.[3][4][5][6] These application notes provide detailed protocols for the ICV injection of UII in mice and the subsequent behavioral and physiological assessments, along with a summary of expected quantitative outcomes and a description of the relevant signaling pathways.

Data Presentation: Quantitative Effects of ICV Urotensin II in Mice

The following tables summarize the dose-dependent effects of intracerebroventricular UII injection on various behavioral and physiological parameters in mice, as reported in the literature.

Table 1: Behavioral Effects of ICV Urotensin II Injection in Mice

Behavioral TestUII Dose (per mouse)Observed EffectReference
Anxiety-Like Behavior
Hole-Board Test1 - 10,000 ngDose-dependent reduction in the number of head dips.[3][4][3][4]
Black-and-White Compartment Test1 - 10,000 ngDose-dependent reduction in the number of entries into the white chamber.[3][4][3][4]
Elevated Plus-Maze Test1 - 10,000 ngDose-dependent reduction in the number of entries into the open arms and central platform.[3][4][3][4]
Depressant-Like Behavior
Forced-Swimming Test1 - 10,000 ngDose-dependent increase in the duration of immobility.[3][4][3][4]
Tail Suspension Test1 - 10,000 ngDose-dependent increase in the duration of immobility.[3][4][3][4]
Metabolic and Locomotor Effects
Food Intake100 and 1,000 ngIncrease in food intake.[3][4][3][4]
Water Intake100 - 10,000 ngIncrease in water intake.[3][4][3][4]
Horizontal Locomotion10,000 ngIncrease in horizontal locomotor activity.[3][4][3][4]

Table 2: Physiological Effects of ICV Urotensin II Injection in Mice

Physiological ParameterUII DoseObserved EffectReference
Cardiovascular
Mean Arterial Pressure1 nmol (rat)No significant change.[7]
Mean Arterial Pressure10 nmol (rat)Transient increase.[7][7]
Heart Rate1 nmol, 10 nmol (rat)No significant change.[7]
Cerebral Blood Flow10 nmol (rat)Long-lasting increase.[7][7]
Plasma Extravasation0.01 - 10 nmol/kgDose-dependent stimulation in airways, gastrointestinal, and urogenital tracts.[8][8]
Endocrine
Plasma Corticosterone1 - 10,000 ng/mouseNo effect on stress-induced levels.[3][4][3][4]
Plasma Prolactin and TSH3 - 10 µg (rat)Increased levels.[9][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the ICV injection of UII in mice.

Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the mouse brain for subsequent ICV injections.

Materials:

  • Male mice (e.g., C57BL/6)

  • Anesthetic (e.g., sodium pentobarbital (B6593769), isoflurane)

  • Stereotaxic frame

  • Ophthalmic ointment

  • Hand-held dental drill

  • 26-gauge stainless steel guide cannula

  • Cyanoacrylate glue and dental cement

  • Dummy cannula

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., sodium pentobarbital at 60 mg/kg, i.p.) and place it in the stereotaxic frame.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small craniotomy over the desired lateral ventricle. The coordinates from bregma for the lateral ventricle are typically: Anteroposterior (AP): -0.4 mm, Mediolateral (ML): -1.0 mm.

  • Slowly lower the guide cannula to the target depth (Dorsoventral, DV: -1.6 mm).

  • Secure the cannula to the skull using a layer of cyanoacrylate glue followed by dental cement.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Allow the mouse to recover for at least one week before any ICV injections.

Protocol 2: Preparation and Administration of Urotensin II Solution

This protocol outlines the preparation of UII solution and its administration via the implanted ICV cannula.

Materials:

  • Human Urotensin II peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9%)

  • Injection pump and tubing

  • Internal injector cannula

Procedure:

  • Solution Preparation: Dissolve the UII peptide in sterile aCSF or saline to the desired concentration. It is recommended to prepare fresh solutions on the day of the experiment. For doses ranging from 1 ng to 10,000 ng per mouse, the concentration will depend on the injection volume. A typical injection volume for mice is 1-5 µL.

  • Injection:

    • Gently restrain the mouse.

    • Remove the dummy cannula from the guide cannula.

    • Connect the internal injector cannula, which is attached to the injection pump via tubing, and insert it into the guide cannula. The injector should extend slightly beyond the guide cannula to ensure delivery into the ventricle.

    • Infuse the UII solution at a slow rate (e.g., 0.5 µL/min) to avoid a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Return the mouse to its home cage and begin behavioral or physiological monitoring.

Protocol 3: Assessment of Anxiety-Like Behavior

The EPM test is used to assess anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • An anxiogenic-like effect is indicated by a decrease in the percentage of time spent in the open arms and the number of entries into the open arms.

This test assesses anxiety and exploratory behavior by measuring the mouse's propensity to poke its head into holes.

Apparatus:

  • An enclosed arena with a floor containing multiple holes.

Procedure:

  • Place the mouse in the center of the hole-board.

  • Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).

  • Record the number of head dips into the holes.

  • A decrease in the number of head dips is indicative of an anxiogenic-like state.

This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.

Apparatus:

  • A box divided into a dark, enclosed compartment and a bright, open compartment, with an opening connecting them.

Procedure:

  • Place the mouse in the center of the lit compartment.

  • Allow the mouse to freely explore both compartments for a specified time (e.g., 5-10 minutes).

  • Record the time spent in each compartment and the number of transitions between them.

  • Anxiogenic-like behavior is characterized by a decrease in the time spent in the white chamber and the number of entries into it.

Protocol 4: Assessment of Depressant-Like Behavior

The FST is a widely used test to assess depressant-like behavior, based on the principle of behavioral despair.

Apparatus:

  • A transparent cylinder filled with water.

Procedure:

  • Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Gently place the mouse into the water.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile (i.e., making only the necessary movements to keep its head above water).

  • An increase in immobility time is interpreted as a depressant-like effect.

The TST is another common test for assessing depressant-like behavior in mice.

Apparatus:

  • A suspension bar or ledge.

  • Adhesive tape.

Procedure:

  • Suspend the mouse by its tail from the bar using adhesive tape, ensuring the tape is securely attached to the tail.

  • The duration of the test is typically 6 minutes.

  • Record the total time the mouse remains immobile.

  • An increase in immobility time suggests a depressant-like state.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimation surgery ICV Cannulation Surgery animal_prep->surgery recovery Post-operative Recovery (1 week) surgery->recovery injection ICV Injection of UII or Vehicle recovery->injection uii_prep Urotensin II Solution Preparation uii_prep->injection behavioral Behavioral Testing (e.g., EPM, FST) injection->behavioral physiological Physiological Monitoring (e.g., Cardiovascular) injection->physiological data_collection Data Collection & Scoring behavioral->data_collection physiological->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for ICV injection of Urotensin II in mice.

Urotensin II Signaling Pathway

G UII Urotensin II UTR GPR14 / UT Receptor UII->UTR Binds Gq Gq Protein UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/ROCK Pathway Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Anxiety, Depression-like behavior, Vasoconstriction) Ca->Response MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates MAPK->Response RhoA->Response

Caption: Urotensin II signaling cascade in the central nervous system.

Conclusion

The intracerebroventricular administration of urotensin II in mice is a valuable technique for elucidating the central functions of this neuropeptide. The protocols provided herein offer a standardized approach to investigate the anxiogenic and depressant-like effects of UII, as well as its influence on physiological systems. The dose-dependent nature of these effects highlights the importance of careful dose selection in experimental design. Understanding the underlying Gq-coupled signaling pathway is crucial for interpreting the observed outcomes and for the development of novel therapeutics targeting the UII system for neuropsychiatric and cardiovascular disorders.

References

Troubleshooting & Optimization

overcoming species-specific differences in urotensin II activity in mouse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urotensin II (UII) in mouse models. It addresses the common challenges arising from species-specific differences in UII activity and provides detailed experimental protocols and data to facilitate successful research.

Frequently Asked Questions (FAQs)

Q1: Why is human urotensin II (hU-II) reported to have low or no vasoconstrictor activity in mouse arteries, while it is potent in other species like rats and primates?

A1: The reduced activity of hU-II in mouse vasculature is a well-documented species-specific difference.[1] This is primarily attributed to variations in the urotensin II receptor (UT) between species. The mouse UT receptor shares only 76% amino acid sequence identity with the human UT receptor, while the rat and monkey receptors have higher homology (93% and 97%, respectively).[2] These differences in receptor structure can lead to altered binding affinity and functional coupling of hU-II in mice.

Q2: If hU-II shows weak direct vasoconstrictor effects in isolated mouse vessels, does the UII system play any significant role in mouse cardiovascular physiology?

A2: Yes, the UII system is still considered a significant regulator of cardiovascular function in mice, albeit with different manifestations compared to primates. While the direct vasoconstrictor response may be less pronounced, studies have shown that UII is involved in:

  • Plasma extravasation: U-II can stimulate plasma extravasation in various vascular regions in mice through UT receptor activation.[3]

  • Cardiac remodeling: The UII/UT system is implicated in cardiac hypertrophy and dysfunction in mouse models of pressure overload.[4][5]

  • Atherosclerosis: UII expression is elevated in diabetes-associated atherosclerosis in both humans and mice, and UT receptor antagonism can attenuate plaque development in diabetic mouse models.[6]

  • Metabolic regulation: The UII/UT system is upregulated in the skeletal muscle of diabetic mice and is involved in insulin (B600854) resistance.[7]

Q3: What are the key downstream signaling pathways activated by the UII receptor in mice?

A3: The UII receptor (UT) is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[8] Upon activation, it initiates several downstream signaling cascades, including:

  • Phospholipase C (PLC) activation: This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC).[8][9]

  • Mitogen-Activated Protein Kinase (MAPK) pathways: UII activates ERK1/2, p38, and JNK signaling pathways, which are involved in cellular processes like hypertrophy, proliferation, and inflammation.[10][11][12]

  • RhoA/ROCK pathway: This pathway is another important mediator of UII's effects, particularly in cardiovascular remodeling.[10]

  • PI3K/AKT pathway: This pathway is also modulated by UII signaling.[10]

Troubleshooting Guide

Problem 1: I am not observing the expected physiological response after administering human U-II to my mice.

  • Possible Cause 1: Species-specific inactivity. As mentioned in the FAQs, human U-II can have limited direct vasoconstrictor activity in mice.[1]

    • Troubleshooting Tip: Consider using mouse U-II peptide if direct receptor agonism is the goal. However, be aware that the mature form of mouse UII has been suggested to exist in tissues.[4] Alternatively, focus on endpoints where the UII system has been shown to be active in mice, such as cardiac remodeling or inflammation.[4][13]

  • Possible Cause 2: Inappropriate experimental model. The effects of UII are often more pronounced in pathological conditions.

    • Troubleshooting Tip: Utilize mouse models where the UII/UT system is known to be upregulated, such as in pressure-overload induced heart failure (e.g., Transverse Aortic Constriction - TAC model), diabetes, or atherosclerosis models (e.g., ApoE knockout mice on a high-fat diet).[4][5][6]

  • Possible Cause 3: Route of administration and dosage. The method and dose of U-II administration can significantly impact the outcome.

    • Troubleshooting Tip: Review the literature for established protocols on U-II administration in mice. For instance, studies on plasma extravasation used intravenous administration of U-II at doses ranging from 0.01 to 10 nmol/kg.[3]

Problem 2: My UT receptor antagonist does not show any effect in my mouse model.

  • Possible Cause 1: Insufficient potency or poor pharmacokinetic properties of the antagonist.

    • Troubleshooting Tip: Select a potent and well-characterized UT receptor antagonist with proven in vivo efficacy in mice. Several antagonists have been successfully used, including urantide, DS37001789, and SB-657510.[4][5][6][7] Compare their reported potencies (see Table 1) and choose the one most suitable for your experimental setup.

  • Possible Cause 2: Lack of significant UII/UT system activation in the chosen model.

    • Troubleshooting Tip: Confirm that the UII/UT system is indeed upregulated and active in your specific experimental conditions. This can be done by measuring UII plasma levels or UT receptor expression in the target tissue.[4]

  • Possible Cause 3: Redundant pathways compensating for UT receptor blockade.

    • Troubleshooting Tip: Consider the complexity of the biological system. It's possible that other signaling pathways are compensating for the inhibition of the UII system. Investigating other relevant pathways in parallel might be necessary.

Quantitative Data Summary

Table 1: Potency of Urotensin II Receptor Antagonists

AntagonistTarget ReceptorAssayPotency (IC50 / pKb)SpeciesReference
DS37001789Human GPR14 (UT)[I]-U-II BindingIC50 = 0.9 nMHuman[14]
ACT-058362 (Palosuran)Human GPR14 (UT)[I]-U-II BindingIC50 = 120 nMHuman[14]
SB-706375Recombinant UThU-II-induced Ca2+-mobilizationpKb = 7.29 - 8.00Mouse, Rat, Monkey, Human[15]
UrantideUT ReceptorInhibition of UII effects-Mouse[4][7]

Table 2: Vasoconstrictor Potency of Human Urotensin II in Different Species

SpeciesVesselPotency (pD2 / pEC50)Reference
HumanCoronary, Mammary, Radial ArteriesSub-nanomolar EC50[16]
RatAortapEC50 = 8.27[17]
PrimateArteriespD2s ≤ 9[1]
MouseAortaInactive[1]

Experimental Protocols

1. Mouse Model of Pressure-Overload Hypertrophy (Transverse Aortic Constriction - TAC)

  • Objective: To induce cardiac hypertrophy and heart failure in mice to study the role of the UII/UT system.

  • Methodology:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries using a suture (e.g., 7-0 silk) tied around the aorta and a blunted 27-gauge needle.

    • Remove the needle to create a defined stenosis.

    • Close the chest and allow the animal to recover.

    • Sham-operated animals undergo the same procedure without the aortic ligation.

    • Cardiac function can be assessed at various time points post-surgery using echocardiography or pressure-volume loop analysis.[5]

2. Plasma Extravasation Assay (Evans Blue Technique)

  • Objective: To quantify U-II-induced plasma leakage in various mouse tissues.

  • Methodology:

    • Anesthetize the mouse.

    • Inject Evans blue dye (e.g., 20 mg/kg) intravenously. The dye binds to plasma albumin.

    • Administer U-II or vehicle intravenously at the desired dose.

    • After a set time (e.g., 30 minutes), perfuse the mouse with saline to remove intravascular dye.

    • Dissect the tissues of interest.

    • Extract the Evans blue dye from the tissues by incubation in formamide.

    • Quantify the amount of extracted dye spectrophotometrically (at ~620 nm). The amount of dye is proportional to the amount of plasma extravasation.[3]

Visualizations

UII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq11 Gαq/11 UT->Gq11 Activates MAPK MAPK Pathways (ERK, p38, JNK) UT->MAPK RhoA RhoA/ROCK UT->RhoA PI3K PI3K/AKT UT->PI3K PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->MAPK Activates Physiological_Effects Physiological Effects (Hypertrophy, Proliferation, Inflammation, Vasoconstriction) MAPK->Physiological_Effects RhoA->Physiological_Effects PI3K->Physiological_Effects

Caption: Urotensin II Signaling Pathway.

Experimental_Workflow_TAC_Model start Start anesthesia Anesthetize Mouse start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy ligation Ligate Transverse Aorta (TAC Group) thoracotomy->ligation sham Sham Operation (Control Group) thoracotomy->sham closure Suture Chest ligation->closure sham->closure recovery Animal Recovery closure->recovery treatment Administer Vehicle or UT Receptor Antagonist recovery->treatment assessment Assess Cardiac Function (Echocardiography, PV Loop) treatment->assessment analysis Tissue Collection & Histological/Molecular Analysis assessment->analysis end End analysis->end

Caption: Experimental Workflow for the TAC Mouse Model.

References

Urotensin II Receptor Antibody Specificity in Mouse Tissue: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with urotensin II receptor (UTS2R) antibodies in mouse tissue.

Frequently Asked Questions (FAQs)

Q1: What is the urotensin II receptor (UTS2R) and what is its function?

The urotensin II receptor, also known as GPR14, is a G protein-coupled receptor (GPCR) that binds to the neuropeptide urotensin II (U-II).[1] This interaction triggers a signaling cascade, primarily through the Gαq11 subunit, leading to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.[1][2] The U-II/UTS2R system is known to be a potent vasoconstrictor and is implicated in various physiological processes, including cardiovascular function, stress, and REM sleep.[1]

Q2: In which mouse tissues is the urotensin II receptor typically expressed?

The urotensin II receptor is expressed in a variety of tissues in mice. High levels of expression are reported in the heart and pancreas, as well as in arteries and smooth muscle.[3][4] It is also found in the central nervous system, particularly in the thalamus and superior occipital gyrus, though at lower levels.[3][4] Additionally, UTS2R has been identified in blood vessels and cholinergic neurons of the spinal cord.[1]

Q3: What are the common challenges when working with UTS2R antibodies in mouse tissue?

Researchers may encounter several challenges, including:

  • Low signal or no staining: This could be due to low receptor expression in the target tissue, improper antibody dilution, or suboptimal experimental protocols.

  • High background or non-specific staining: This can obscure the specific signal and may be caused by antibody cross-reactivity, inappropriate antibody concentration, or insufficient blocking.

  • Inconsistent results between different antibody lots or suppliers: Variations in antibody production and quality control can lead to reproducibility issues.

  • Difficulty in validating antibody specificity: Due to the nature of polyclonal antibodies and the potential for off-target binding, rigorous validation is crucial.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues with UTS2R antibody specificity in mouse tissue.

Problem 1: Weak or No Signal
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Low Antibody Concentration Optimize antibody dilution.Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
Suboptimal Antigen Retrieval Optimize antigen retrieval method.For immunohistochemistry (IHC), test different antigen retrieval methods, such as heat-induced epitope retrieval (HIER) with different buffers (e.g., citrate (B86180) buffer pH 6.0, Tris-EDTA pH 9.0) or enzymatic digestion.
Insufficient Incubation Time Increase incubation time.Extend the primary antibody incubation time, for example, to overnight at 4°C.
Antibody Inactivity Verify antibody integrity.Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., a cell line known to express UTS2R or a tissue with high expression like the heart) to confirm antibody activity.
Low Target Expression Confirm target presence.Verify UTS2R expression in your specific mouse tissue using a more sensitive technique like RT-PCR.[1]
Problem 2: High Background or Non-specific Staining
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Primary Antibody Concentration Too High Reduce primary antibody concentration.Use a more diluted primary antibody solution based on your titration experiment.
Inadequate Blocking Optimize blocking step.Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, bovine serum albumin (BSA)). Ensure the blocking serum is not from the same species as the primary antibody.
Secondary Antibody Cross-Reactivity Use a more specific secondary antibody.Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of the tissue sample to minimize off-target binding.
Endogenous Peroxidase/Phosphatase Activity (for IHC) Add a quenching step.For HRP-based detection, incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity. For AP-based detection, add levamisole (B84282) to the substrate solution.
Non-specific Binding to Tissue Components Increase stringency of washes.Increase the number or duration of wash steps and consider adding a detergent like Tween 20 to the wash buffer.

Antibody Validation Workflow

A critical step in ensuring reliable results is the thorough validation of your UTS2R antibody. The following workflow outlines key validation experiments.

AntibodyValidationWorkflow cluster_0 Initial Validation cluster_1 Advanced Specificity Testing WB Western Blot (WB) on mouse tissue lysates IHC Immunohistochemistry (IHC) on known positive tissue WB->IHC Confirm expression pattern KO Knockout (KO) Mouse Tissue (Negative Control) IHC->KO Confirm specificity Peptide Peptide Competition Assay IHC->Peptide Confirm epitope binding

Caption: A recommended workflow for validating the specificity of a urotensin II receptor antibody.

Key Experimental Protocols

Western Blotting Protocol for UTS2R in Mouse Tissue
  • Tissue Lysis: Homogenize fresh or frozen mouse tissue (e.g., heart, pancreas) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary UTS2R antibody (at its optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The predicted molecular weight of UTS2R is approximately 42 kDa.[5]

Immunohistochemistry (IHC) Protocol for UTS2R in Mouse Tissue
  • Tissue Preparation: Use paraffin-embedded or frozen mouse tissue sections. For paraffin (B1166041) sections, deparaffinize and rehydrate.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes. Then, block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the primary UTS2R antibody (at its optimized dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an avidin-biotin-peroxidase complex (ABC) or a polymer-based detection system, followed by a chromogen substrate (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a series of alcohol and xylene washes and mount with a coverslip.

Antibody Neutralization (Peptide Competition) Assay

This assay confirms that the antibody binds specifically to its target epitope.

  • Peptide Preparation: Obtain the immunizing peptide for the primary antibody.

  • Antibody-Peptide Incubation: Pre-incubate the primary antibody with a 5-10 fold molar excess of the immunizing peptide for 1-2 hours at room temperature with gentle agitation.

  • Control: In parallel, prepare a control sample of the primary antibody without the peptide.

  • Staining: Perform your standard IHC or WB protocol using both the pre-incubated antibody-peptide mixture and the control antibody.

  • Analysis: A significant reduction or complete absence of staining in the sample with the pre-incubated antibody compared to the control indicates specific binding.[5]

Urotensin II Receptor Signaling Pathway

The binding of urotensin II to its receptor initiates a signaling cascade that is crucial for its physiological effects.

UTS2R_Signaling UII Urotensin II UTS2R UTS2R (GPR14) UII->UTS2R Binds to Gq Gαq UTS2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response

Caption: Simplified signaling pathway of the urotensin II receptor.

Commercially Available UTS2R Antibodies for Mouse Tissue

The following table summarizes some commercially available polyclonal and monoclonal antibodies for the detection of UTS2R in mouse tissue. It is crucial to note that validation data should be carefully reviewed from the manufacturer's datasheet.

Supplier Catalog Number Clonality Host Validated Applications (Mouse) Immunogen
Thermo Fisher ScientificPA5-104401PolyclonalRabbitWB, IHCSynthesized peptide from human UTS2R
Novus BiologicalsNBP3-42365PolyclonalRabbitWB, IHC, ICC/IFRecombinant human Urotensin-2
R&D SystemsMAB9245MonoclonalRatFlow CytometryMouse Urotensin-II R synthetic peptide
Abcamab194676PolyclonalRabbitWBRecombinant Fragment Protein within Human UTS2
Sigma-AldrichSAB4503099PolyclonalRabbitWBHighly purified peptide corresponding to rat UTIIR

Disclaimer: This table is not exhaustive and is intended for informational purposes only. Researchers should always consult the manufacturer's datasheets for the most up-to-date information and validation data.

By following these guidelines and protocols, researchers can more effectively troubleshoot issues with urotensin II receptor antibody specificity in mouse tissue, leading to more reliable and reproducible experimental outcomes.

References

interpreting variable urotensin II responses in different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of urotensin II (U-II) in different mouse strains.

Frequently Asked Questions (FAQs)

Q1: Why do I observe inconsistent cardiovascular responses to urotensin II in my mouse experiments?

A1: The cardiovascular effects of urotensin II are known to be highly dependent on the specific mouse strain, the vascular bed being examined, and the experimental conditions.[1][2][3][4] Unlike in other species where U-II is a consistently potent vasoconstrictor, its effects in mice can be weak or even absent in certain arteries.[1][4] The response is also influenced by the health of the vascular endothelium, as U-II can induce both endothelium-dependent vasodilation and direct smooth muscle contraction.[2][5]

Q2: What are the primary signaling pathways activated by the urotensin II receptor (UT/GPR14) in mice?

A2: The urotensin II receptor (UT), also known as GPR14, is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[6][7] This activation initiates a cascade of intracellular signaling events, including:

  • Phospholipase C (PLC) activation , leading to inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[7][8][9]

  • Mitogen-Activated Protein Kinase (MAPK) pathways , including the activation of ERK1/2, p38, and JNK.[8][10]

  • RhoA/Rho-kinase pathway , which is involved in smooth muscle contraction.[11]

  • In pathological conditions like cardiac hypertrophy and fibrosis, U-II can also modulate the TGF-β/Smad signaling pathway .[12]

Q3: Are there known genetic differences in the urotensin II system among common laboratory mouse strains?

A3: While the search results highlight species-dependent differences, they do not provide specific details on polymorphisms in the urotensin II (UTS2) or its receptor (UTS2R) genes among common laboratory mouse strains like C57BL/6 or BALB/c that would directly explain variable responses. However, the genetic background of the mouse strain can significantly influence the overall physiological and pathophysiological context in which U-II acts. For example, studies have utilized C57BL/6 mice for pressure-overload models and KK/upj-AY/J mice as a model for type 2 diabetes to study U-II's effects.[13][14] Researchers should always report the specific strain used in their experiments.

Q4: What are the expected effects of urotensin II in mouse models of cardiac hypertrophy and heart failure?

A4: In mouse models of cardiac stress, such as pressure overload induced by transverse aortic constriction (TAC), both U-II and its receptor are often upregulated.[12][13][15] U-II has been shown to contribute to adverse cardiac remodeling by promoting:

  • Cardiac fibroblast proliferation and collagen synthesis , leading to fibrosis.[6][12]

  • Cardiomyocyte hypertrophy .[6][8]

  • Inflammation .[15] Blockade of the U-II receptor with antagonists or genetic knockout of the receptor has been shown to ameliorate these effects and improve cardiac function in mouse models of heart failure.[15]

Troubleshooting Guides

Problem 1: No significant change in blood pressure after intravenous U-II administration in C57BL/6 mice.
Possible Cause Troubleshooting Step
Low U-II Receptor Expression in Resistance Arteries Unlike larger conduit arteries, the small peripheral arteries that primarily regulate blood pressure may have lower UT receptor expression in mice, leading to a blunted pressor response.[2] Consider measuring responses in isolated aortic rings or other specific vascular beds to confirm ligand activity.
Anesthetic Effects The anesthetic used can significantly impact cardiovascular reflexes and responsiveness to vasoactive agents. Review the literature for anesthetics known to have minimal interference with the cardiovascular system in mice.
Endothelium-Dependent Vasodilation U-II can stimulate the release of nitric oxide (NO) from the endothelium, counteracting its vasoconstrictor effects.[1][2] Repeat the experiment in the presence of an NO synthase inhibitor (e.g., L-NAME) to unmask any direct vasoconstrictor response.
Peptide Degradation Ensure the U-II peptide is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.
Problem 2: High variability in cardiac fibroblast proliferation assays in response to U-II.
Possible Cause Troubleshooting Step
Cell Culture Conditions Primary cardiac fibroblasts can change their phenotype in culture. Ensure consistent cell passage numbers and serum conditions. Serum starvation prior to U-II stimulation is crucial to reduce baseline proliferation.
Receptor Desensitization Prolonged exposure to high concentrations of U-II can lead to receptor desensitization. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of stimulation.
Mouse Strain Differences Fibroblasts isolated from different mouse strains may have inherent differences in their proliferative capacity and receptor expression. If using multiple strains, analyze the data for each strain separately.

Quantitative Data Summary

Table 1: Effects of Urotensin II Receptor Antagonism on Cardiac Fibroblasts

Treatment GroupCollagen I Accumulation (relative to control)Collagen III Accumulation (relative to control)Data Source
Control1.01.0[16]
U-II (10⁻⁸ mol/l)Significantly Increased (P<0.01)Significantly Increased (P<0.01)[16]
U-II + SB-611812 (UT Antagonist)Significantly Decreased vs. U-II (P<0.05)Significantly Decreased vs. U-II (P<0.05)[16]
U-II + KT-5720 (PKA Inhibitor)Significantly Decreased vs. U-II (P<0.05)Significantly Decreased vs. U-II (P<0.05)[16]

Note: This table summarizes findings from studies on neonatal rat cardiac fibroblasts, which provide a model for understanding fibrotic mechanisms relevant to mouse studies.

Experimental Protocols

Protocol 1: Pressure Overload by Transverse Aortic Constriction (TAC) in Mice
  • Animal Preparation: Use 8-10 week old male C57BL/6 mice. Anesthetize the mice with ketamine (25 mg/kg, IP) or another suitable anesthetic.[13]

  • Surgical Procedure:

    • Place the mouse in a supine position and perform endotracheal intubation for artificial ventilation.

    • Make a small incision at the suprasternal notch to expose the transverse aorta.

    • Pass a 7-0 nylon suture underneath the transverse aorta between the innominate and left carotid arteries.

    • Ligate the aorta by tying the suture against a blunted 27-gauge needle.

    • Quickly remove the needle to create a constriction of a defined diameter.[13]

    • Close the chest and skin incisions.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

  • Sham Operation: Perform the same surgical procedure without ligating the aorta.

  • Analysis: At the desired time point (e.g., 4 weeks), assess cardiac function by echocardiography and collect tissues for histological and molecular analysis.[12][13]

Protocol 2: Isolation and Culture of Cardiac Side Population (CSP) Cells
  • Heart Digestion: Euthanize mice and excise the hearts. Mince the ventricular tissue and digest with an appropriate enzyme cocktail (e.g., collagenase) to obtain a single-cell suspension.

  • Hoechst Staining: Resuspend the cells in pre-warmed DMEM with 2% FCS and 10 mM HEPES. Add Hoechst 33342 dye and incubate.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Wash the cells and resuspend in ice-cold buffer.

    • Analyze the cells on a flow cytometer equipped with appropriate lasers for Hoechst blue/red emission.

    • The side population is identified as the characteristic tail of dimly stained cells that is sensitive to inhibitors like verapamil.

  • Cell Culture: Plate the sorted CSPs on fibronectin-coated dishes and culture in a suitable growth medium for subsequent experiments, such as proliferation assays in response to U-II.[13]

Visualizations

Signaling Pathways

UII_Signaling UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq Gαq UT->Gq Activates RhoA RhoA UT->RhoA Activates MAPK MAPK (ERK, p38) UT->MAPK TGFb TGF-β/Smad Pathway UT->TGFb Modulates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response Vasoconstriction Hypertrophy Fibrosis Proliferation Ca->Response PKC->MAPK ROCK Rho-kinase RhoA->ROCK ROCK->Response MAPK->Response TGFb->Response

Caption: Urotensin II signaling pathways in murine cardiovascular cells.

Experimental Workflow

TAC_Workflow Start Select Mouse Strain (e.g., C57BL/6) Group Divide into Groups (Sham vs. TAC) Start->Group Surgery Perform TAC or Sham Surgery Group->Surgery PostOp Post-Operative Monitoring (2-4 weeks) Surgery->PostOp Treatment Administer Vehicle or UT Antagonist (Optional) PostOp->Treatment Analysis Endpoint Analysis Treatment->Analysis Echo Echocardiography (Cardiac Function) Analysis->Echo Functional Histo Histology (Fibrosis, Hypertrophy) Analysis->Histo Structural MolBio Molecular Biology (Gene/Protein Expression) Analysis->MolBio Mechanistic End Data Interpretation Echo->End Histo->End MolBio->End

Caption: Experimental workflow for a TAC mouse model study.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected U-II Response (e.g., No Vasoconstriction) CheckStrain Is the mouse strain known to be responsive? Start->CheckStrain CheckProtocol Was the experimental protocol followed correctly? StrainYes Consider other factors CheckStrain->StrainYes Yes StrainNo Use a different strain or validate receptor expression CheckStrain->StrainNo No ProtocolYes Proceed to next check CheckProtocol->ProtocolYes Yes ProtocolNo Review and repeat experiment with correct protocol CheckProtocol->ProtocolNo No CheckEndo Could endothelium-dependent vasodilation be a factor? EndoYes Test with an NO synthase inhibitor (L-NAME) CheckEndo->EndoYes Yes EndoNo Investigate downstream signaling pathways CheckEndo->EndoNo No StrainYes->CheckProtocol ProtocolYes->CheckEndo

Caption: Troubleshooting logic for variable U-II responses.

References

Technical Support Center: Measurement of Endogenous Urotensin II in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of endogenous urotensin II (UII) levels in mice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring endogenous urotensin II (UII) in mice?

A1: The most common methods for quantifying endogenous UII in mouse samples, such as plasma, serum, and tissue homogenates, are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).[1][2] Mass Spectrometry (MS) is also a powerful technique for the accurate quantification of peptides like UII.

Q2: What are the expected plasma concentrations of UII in mice?

A2: Plasma UII concentrations in mice are typically in the low picogram to nanogram per milliliter range. It is important to note that these levels can vary based on the mouse strain, age, sex, and health status. For instance, in one study, control mice had plasma UII concentrations of approximately 2 ng/mL, which increased to around 5 ng/mL in a streptozotocin-induced model of diabetes.[3]

Q3: Which tissues in mice express UII?

A3: UII and its receptor (UT) are expressed in a wide range of tissues in mice. mRNA expression has been detected in the central nervous system (brainstem and spinal motoneurons), skeletal muscle, heart, kidney, spleen, stomach, testis, and vagina.[4] However, quantitative protein concentration data for specific tissues is limited in publicly available literature.

Q4: What is Urotensin II-Related Peptide (URP), and can it interfere with UII measurement?

A4: Urotensin II-Related Peptide (URP) is a paralog of UII that shares the same cyclic core sequence, which is essential for biological activity.[5] This structural similarity can lead to cross-reactivity with some anti-UII antibodies, potentially causing an overestimation of UII levels. When selecting an assay, it is crucial to check the manufacturer's data on cross-reactivity with URP. Some commercially available ELISA kits report low cross-reactivity with URP.

Q5: How should I collect and store mouse samples for UII measurement?

A5: Proper sample collection and storage are critical for accurate UII measurement. For plasma, blood should be collected in tubes containing an anticoagulant like EDTA or heparin and immediately centrifuged at 1000 x g for 15 minutes at 4°C. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[6] Tissue samples should be snap-frozen in liquid nitrogen immediately after dissection. All samples should be stored at -80°C for long-term storage to minimize degradation.[6] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

ELISA Troubleshooting
Problem Possible Cause Recommended Solution
No or Weak Signal Inactive reagents (e.g., expired kit, improper storage).Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions. Bring all reagents to room temperature before use.[7]
Insufficient UII concentration in the sample.Concentrate the sample if possible, or use a more sensitive assay. Ensure the sample type is validated for the kit.
Incorrect protocol adherence.Carefully review and follow the kit protocol, paying close attention to incubation times and temperatures.[7]
Issues with the standard curve.Re-prepare the standard dilutions carefully. Ensure the standard is properly reconstituted.
High Background Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer between steps.
Non-specific antibody binding.Ensure the blocking step is performed correctly and for the recommended duration.
Contaminated reagents or plate.Use fresh, sterile reagents and pipette tips. Avoid cross-contamination between wells.
Poor Reproducibility (High CV%) Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at the specified temperature. Avoid plate stacking.
Improper mixing of reagents.Gently mix all reagents thoroughly before use.
RIA Troubleshooting
Problem Possible Cause Recommended Solution
Low Maximum Binding (B0) Degraded radiolabeled tracer.Use a fresh tracer and store it properly to avoid degradation. Check the expiration date.[7]
Inactive antibody.Use a fresh aliquot of antibody and ensure it has been stored correctly.
Incorrect buffer pH or composition.Prepare fresh buffers according to the protocol and verify the pH.[7]
High Non-Specific Binding (NSB) Poor quality tracer.Purify the tracer or use a new batch.
Cross-contamination.Use clean tubes and pipette tips for each sample and reagent.
Ineffective separation of bound and free tracer.Ensure the separation reagent (e.g., secondary antibody, charcoal) is added correctly and that centrifugation is adequate.[1]
Poor Precision Pipetting inaccuracies.Use calibrated pipettes and be consistent with your technique.
Incomplete mixing of reagents.Vortex each tube after adding reagents.[1]
Temperature fluctuations during incubation.Maintain a constant and correct incubation temperature.[7]

Quantitative Data Summary

Plasma Urotensin II and URP Levels in Mice

The following table summarizes plasma concentrations of UII and Urotensin II-Related Peptide (URP) in control and streptozotocin (B1681764) (STZ)-treated mice, as reported in a study on diabetic kidney disease.

Peptide Group Plasma Concentration Reference
Urotensin II (UII)Control~ 2 ng/mL[3]
STZ-Treated~ 5 ng/mL[3]
Urotensin II-Related Peptide (URP)Control~ 36 ng/L[3]
STZ-Treated~ 43 ng/L[3]
Commercially Available Mouse UII ELISA Kits

This table provides a comparison of specifications for several commercially available ELISA kits for the measurement of mouse UII. Note: This information is based on publicly available data and may vary. Always refer to the manufacturer's datasheet for the most current information.

Manufacturer/Kit Assay Type Detection Range Sensitivity Sample Types
MyBioSource (MBS738610)Competitive5.0 - 100 ng/mL1.0 ng/mLSerum, plasma, cell culture supernatants, body fluid, tissue homogenate[8]
ELK Biotechnology (ELK10613)Competitive78.13 - 5000 pg/mL16.3 pg/mLSerum, plasma, other biological fluids[7]
Abclonal (RK04394)Sandwich31.25 - 2000 pg/mL< 15.6 pg/mLSerum, plasma, cell culture supernatants, tissue homogenates[9]
Assay Genie (SBRS0086)Competition-based0.1 - 1,000 ng/ml0.3 ng/mlCell Culture Supernatants, Plasma, Serum

Experimental Protocols

General ELISA Protocol (Competitive)

This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Biotinylated-Conjugate Addition: Immediately add 50 µL of biotinylated-conjugate to each well. Mix well and cover the plate.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 90 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the optical density (OD) at 450 nm within 5-10 minutes. The concentration of UII is inversely proportional to the OD.

General Radioimmunoassay (RIA) Protocol

This is a generalized protocol for a competitive RIA. Strict adherence to safety protocols for handling radioactive materials is mandatory.

  • Reagent Preparation: Reconstitute and prepare all reagents (standards, antibody, tracer) as per the kit manual.

  • Assay Setup: Label tubes for total counts (TC), non-specific binding (NSB), standards, and unknown samples.

  • Standard and Sample Addition: Pipette 100 µL of standards and samples into their respective tubes.

  • Antibody Addition: Add 100 µL of the primary antibody to all tubes except the TC and NSB tubes.

  • Incubation 1: Vortex all tubes and incubate for 16-24 hours at 4°C.

  • Tracer Addition: Add 100 µL of the 125I-labeled UII tracer to all tubes.

  • Incubation 2: Vortex and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add the precipitating reagent (e.g., secondary antibody) to all tubes except TC. Incubate as recommended (e.g., 90 minutes at room temperature).

  • Centrifugation: Add RIA buffer, vortex, and centrifuge at approximately 1700 x g for 20 minutes at 4°C.

  • Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes.

  • Counting: Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter. The concentration of UII is inversely proportional to the CPM.

Tissue Homogenate Preparation for Immunoassays
  • Dissection and Rinsing: Excise the tissue of interest and rinse with ice-cold PBS to remove excess blood.

  • Homogenization: Weigh the tissue and homogenize it in a suitable lysis buffer (e.g., PBS with protease inhibitors) at a ratio of 1:9 (w:v). Homogenization can be done using a glass homogenizer on ice or a mechanical homogenizer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and store it on ice.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). This allows for normalization of UII levels to the total protein content.

  • Storage: Use the homogenate immediately or aliquot and store at -80°C.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_assay Assay cluster_data_analysis Data Analysis Blood Blood Collection (EDTA/Heparin) Plasma Centrifugation (1000g, 15min, 4°C) Blood->Plasma Tissue Tissue Dissection Homogenization Homogenization (Lysis Buffer) Tissue->Homogenization ELISA ELISA Plasma->ELISA RIA RIA Plasma->RIA MS Mass Spectrometry Plasma->MS Centrifugation2 Centrifugation (10,000g, 20min, 4°C) Homogenization->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Supernatant->ELISA Supernatant->RIA Supernatant->MS Analysis Concentration Calculation (Standard Curve) ELISA->Analysis RIA->Analysis MS->Analysis

Caption: Experimental workflow for measuring endogenous urotensin II in mice.

uii_signaling_pathway UII Urotensin II (UII) UT_receptor UT Receptor (GPR14) UII->UT_receptor Binds Gq11 Gq/11 UT_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_response PKC->Cellular_response

Caption: Simplified Urotensin II signaling pathway.

troubleshooting_logic Start Unsatisfactory Assay Results Check_Signal No/Weak Signal or High Background? Start->Check_Signal No_Signal No/Weak Signal Check_Signal->No_Signal Yes High_Background High Background Check_Signal->High_Background No Check_Reagents Check Reagents (Expiration, Storage) No_Signal->Check_Reagents Check_Protocol Review Protocol Adherence (Incubation, Washing) No_Signal->Check_Protocol Check_Samples Evaluate Sample Quality (Concentration, Degradation) No_Signal->Check_Samples Check_Washing Optimize Washing Steps High_Background->Check_Washing Check_Blocking Verify Blocking Step High_Background->Check_Blocking Rerun_Assay Rerun Assay with Corrections Check_Reagents->Rerun_Assay Check_Protocol->Rerun_Assay Check_Samples->Rerun_Assay Check_Washing->Rerun_Assay Check_Blocking->Rerun_Assay

Caption: Logical troubleshooting workflow for immunoassays.

References

Technical Support Center: Enhancing Urotensin II Stability in Mouse Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing urotensin II (U-II) in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of U-II in mouse experimental solutions. Accurate and reproducible results hinge on maintaining the integrity of this potent vasoactive peptide. This guide offers practical solutions and detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My urotensin II solution appears to be losing activity over a short period. What are the primary causes?

A1: Rapid loss of urotensin II activity is typically due to enzymatic degradation by proteases present in biological samples like mouse plasma or serum. Peptidases, particularly serine proteases and metalloproteases, can cleave the peptide, rendering it inactive. Oxidation of sensitive amino acid residues can also contribute to a decline in bioactivity.

Q2: What is the expected half-life of urotensin II in a standard physiological buffer versus mouse plasma?

Q3: How can I improve the stability of my urotensin II working solutions?

A3: To enhance the stability of urotensin II, it is highly recommended to use a broad-spectrum protease inhibitor cocktail in your experimental solutions.[1] Additionally, preparing fresh solutions for each experiment, avoiding repeated freeze-thaw cycles, and storing stock solutions at -80°C are critical steps. For in vitro assays, using purified buffer systems can minimize degradation.

Q4: Are there specific components I should add to my buffer to protect urotensin II?

A4: Yes, besides protease inhibitors, other additives can help. The choice of buffer itself is important; phosphate (B84403) or Tris-based buffers are common. For experiments involving tissues, a Krebs-Henseleit solution is standard. The addition of a chelating agent like EDTA can inhibit metalloproteases, which are known to be present in plasma.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with urotensin II.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experimental days Degradation of urotensin II stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a new aliquot.- Store stock solutions at -80°C for long-term stability.
Low or no biological response in an in vitro assay (e.g., aortic ring contraction) Degradation of urotensin II in the experimental buffer or by tissue-resident proteases.- Add a broad-spectrum protease inhibitor cocktail to the physiological salt solution (e.g., Krebs-Henseleit).- Ensure the pH of the buffer is stable and within the optimal range for U-II activity (typically around 7.4).- Pre-incubate tissues with the buffer before adding urotensin II to wash out any released proteases.
High variability in plasma concentration measurements of urotensin II Ex vivo degradation of urotensin II in collected blood samples.- Collect blood samples into tubes containing a protease inhibitor cocktail (e.g., EDTA and a serine protease inhibitor).- Process blood to plasma or serum immediately on ice.- Store plasma/serum samples at -80°C until analysis.
Precipitation observed in the urotensin II solution Poor solubility or aggregation of the peptide.- Ensure the peptide is fully dissolved in the initial solvent before further dilution.- For highly concentrated stock solutions, consider using a small amount of an organic solvent like DMSO, followed by dilution in aqueous buffer.- Visually inspect the solution for any particulates before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Urotensin II Solution for In Vivo Mouse Studies

Objective: To prepare a urotensin II solution suitable for intravenous or intraperitoneal administration in mice, with enhanced stability.

Materials:

  • Urotensin II (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, MilliporeSigma or Halt™, Thermo Fisher Scientific)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized urotensin II vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the urotensin II in a small volume of sterile saline to create a concentrated stock solution. Gently vortex to ensure complete dissolution.

  • On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline containing a freshly added protease inhibitor cocktail at the manufacturer's recommended concentration.

  • Keep the working solution on ice until immediately before injection.

  • Administer the solution to the mice as per your experimental design.

Protocol 2: Mouse Aortic Ring Contraction Assay with Stabilized Urotensin II

Objective: To assess the vasoactive properties of urotensin II on isolated mouse aortic rings while minimizing peptide degradation.

Materials:

  • Mouse aorta

  • Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Urotensin II

  • Broad-spectrum protease inhibitor cocktail

  • Organ bath system with force transducer

Procedure:

  • Prepare the Krebs-Henseleit solution and bubble with 95% O2 / 5% CO2 for at least 30 minutes to stabilize the pH at ~7.4.

  • Add the protease inhibitor cocktail to the Krebs-Henseleit solution at the recommended concentration.

  • Isolate the thoracic aorta from the mouse and carefully clean it of surrounding connective tissue.

  • Cut the aorta into 2-3 mm rings.

  • Mount the aortic rings in the organ bath chambers filled with the stabilized Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1g, with buffer changes every 15-20 minutes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of urotensin II to the organ bath.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental context, the following diagrams illustrate the urotensin II signaling pathway and a typical experimental workflow.

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U-II Urotensin II UT UT Receptor (GPCR) U-II->UT Binds Gq Gq protein UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates PKC->Response MAPK->Response

Caption: Urotensin II signaling pathway.

Experimental_Workflow_Stabilization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized U-II in Sterile Saline (Stock) PrepareWorking Prepare Working U-II Solution (Dilute stock in stabilized buffer) Reconstitute->PrepareWorking PrepareBuffer Prepare Experimental Buffer (e.g., Krebs-Henseleit) AddInhibitors Add Protease Inhibitor Cocktail to Buffer PrepareBuffer->AddInhibitors AddInhibitors->PrepareWorking ApplyUII Apply U-II Solution to Tissue PrepareWorking->ApplyUII TissuePrep Prepare Mouse Tissue (e.g., Aortic Rings) Equilibrate Equilibrate Tissue in Stabilized Buffer TissuePrep->Equilibrate Equilibrate->ApplyUII Measure Measure Biological Response (e.g., Contraction) ApplyUII->Measure Analyze Analyze and Interpret Data Measure->Analyze

Caption: Workflow for stabilized U-II experiments.

References

Technical Support Center: Urotensin II Receptor Ligands in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing urotensin II receptor (UTR) ligands in mouse models. The information is designed to help minimize off-target effects and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by the urotensin II receptor in mice?

A1: The urotensin II receptor (UTR), also known as GPR14, is a G protein-coupled receptor (GPCR). In mice, as in other mammals, its activation by urotensin II (U-II) or urotensin-related peptide (URP) primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] Downstream of these events, UTR activation can modulate several other pathways, including the RhoA/Rho kinase (ROCK) and mitogen-activated protein kinase (MAPK) cascades, which are involved in processes like vasoconstriction and cell proliferation.

Q2: What are the known endogenous ligands for the urotensin II receptor in mice?

A2: There are two primary endogenous ligands for the urotensin II receptor in mice: urotensin II (U-II) and urotensin-related peptide (URP).[1] Both are peptide ligands that bind to and activate the UTR. While U-II is generally considered the more potent of the two, the relative expression and importance of each can vary between different tissues and physiological conditions.

Q3: Where is the urotensin II receptor expressed in mice?

A3: The urotensin II receptor has a wide tissue distribution in mice. It is found in the cardiovascular system, including the heart and blood vessels.[1][3] Expression is also prominent in the central nervous system, particularly in cholinergic neurons of the spinal cord, suggesting a role in motor function.[1][4] Other tissues with notable UTR expression include the kidneys, skeletal muscle, and various components of the endocrine system.[3][5] It is important to note that the level of expression can vary between different mouse strains and under various pathological conditions.

Q4: What are the most common off-target effects observed with UTR ligands in mice?

A4: Off-target effects of UTR ligands can arise from a lack of selectivity, leading to interactions with other receptors, or from non-specific activities of the compound. For example, some UTR antagonists have been reported to have effects on other GPCRs or ion channels. The non-peptide antagonist palosuran (B1678358) has shown beneficial effects in rat models that may be independent of UTR antagonism, suggesting potential off-target activity.[6] Additionally, high concentrations of any ligand can lead to non-specific binding and unforeseen physiological responses. It is crucial to characterize the selectivity profile of any new ligand thoroughly.

Q5: How can I differentiate between on-target and off-target effects of a UTR ligand in my mouse experiments?

A5: A key strategy is the use of UTR knockout (UTR-KO) mice. If the physiological effect of a ligand is absent in UTR-KO mice, it strongly suggests an on-target mechanism.[7] Conversely, if the effect persists in UTR-KO mice, it is likely an off-target effect. Another approach is to use multiple, structurally distinct ligands targeting the UTR. If different agonists produce the same physiological response and this response is blocked by different antagonists, it strengthens the evidence for an on-target effect. Additionally, performing dose-response studies is critical; on-target effects should occur at concentrations consistent with the ligand's binding affinity for the UTR.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or unexpected in vivo responses to a UTR agonist/antagonist. 1. Poor bioavailability or rapid metabolism of the ligand. 2. Off-target effects of the ligand. 3. Compensation by other physiological systems. 4. Species differences in receptor pharmacology. 5. Incorrect dosage or administration route. 1. Pharmacokinetic studies: Determine the half-life and tissue distribution of your ligand in mice.2. Selectivity profiling: Test your ligand against a panel of other relevant receptors.3. Use of UTR-KO mice: Compare the response in wild-type and UTR-KO animals.[7]4. Confirm ligand potency on mouse UTR: Use in vitro assays with mouse cells or tissues.5. Dose-response studies: Establish a clear dose-dependent effect.
High background or non-specific binding in radioligand binding assays. 1. Inadequate washing steps. 2. Radioligand degradation. 3. Hydrophobic interactions of the ligand with filters or plates. 4. Low receptor expression in the tissue preparation. 1. Optimize wash buffer and increase the number of washes. 2. Check the purity of the radioligand and store it properly. 3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). 4. Use a tissue known to have high UTR expression or use cells overexpressing the mouse UTR.
Low signal-to-noise ratio in calcium mobilization assays. 1. Low receptor expression in the cells. 2. Suboptimal dye loading. 3. Cell health issues. 4. Phototoxicity or dye bleaching. 1. Use a cell line with higher endogenous UTR expression or a stably transfected cell line. 2. Optimize dye concentration and incubation time. 3. Ensure cells are healthy and not over-confluent. 4. Reduce excitation light intensity and exposure time.
Variability in aortic ring contraction assays. 1. Inconsistent dissection and preparation of aortic rings. 2. Damage to the endothelium during preparation. 3. Differences in mouse age, strain, or health status. 4. Inadequate equilibration time. 1. Standardize the dissection procedure and ring size. 2. Handle tissues carefully to preserve the endothelium, or denude it intentionally and consistently if studying direct smooth muscle effects. 3. Use age- and strain-matched mice and ensure they are healthy. 4. Allow for a sufficient equilibration period before adding compounds.

Quantitative Data on Urotensin II Receptor Ligands

The following tables summarize the binding affinities and functional potencies of selected UTR ligands. Data for mouse receptors are prioritized when available.

Table 1: Binding Affinities (Ki or IC50) of UTR Ligands

LigandReceptor SpeciesAssay TypeKi / IC50 (nM)Reference(s)
Urotensin II (human)HumanRadioligand BindingIC50: 0.9[8]
DS37001789HumanRadioligand BindingIC50: 0.9[8]
ACT-058362 (Palosuran)HumanRadioligand BindingIC50: 120[8]
RCI-0879Human & MouseRadioligand BindingPotent (specific values not provided)[9]
RCI-0298Human & MouseRadioligand BindingPotent (specific values not provided)[9]
KR-36996Not SpecifiedRadioligand BindingKi: 4.4[10]
SB-706375Rodent, Feline, PrimateRadioligand BindingKi: 4.7 - 20.7[11]

Table 2: Functional Potencies (EC50 or IC50) of UTR Ligands

LigandReceptor SpeciesAssay TypeEC50 / IC50 (nM)Reference(s)
Urotensin II (human)HumanCalcium MobilizationEC50: 4.15[12]
Urotensin II (human)HumanLabel-free DMREC50: 4.58[12]
RCI-0879MouseIn vivo pressor responseED50: 3.2 mg/kg[9]
RCI-0298MouseIn vivo pressor responseED50: 6.8 mg/kg[9]
Urotensin IIMousePlasma ExtravasationMaximal effect at 1 nmol/kg[13]

Experimental Protocols

Radioligand Binding Assay for Mouse UTR

Objective: To determine the binding affinity of a test compound for the mouse urotensin II receptor.

Materials:

  • Mouse tissues known to express UTR (e.g., heart, spinal cord) or cells stably expressing mouse UTR.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radiolabeled U-II (e.g., [125I]-U-II).

  • Unlabeled U-II (for determining non-specific binding).

  • Test compounds.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize mouse tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radiolabeled U-II, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-II.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay in Mouse UTR-Expressing Cells

Objective: To measure the ability of a test compound to stimulate or inhibit UTR-mediated intracellular calcium release.

Materials:

  • Mouse cells endogenously expressing UTR or a cell line stably transfected with the mouse UTR gene.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists and antagonists to be tested.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Use the automated injector to add the test compound (agonist or antagonist). For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Measurement: Continuously measure the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Isolated Mouse Aortic Ring Contraction Assay

Objective: To assess the vasoconstrictor or vasodilator effect of a UTR ligand on mouse aorta.

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

  • Dissection microscope and tools.

  • Organ bath system with force transducers.

  • Data acquisition system.

  • Potassium chloride (KCl) for viability testing.

  • Agonists and antagonists to be tested.

Procedure:

  • Aorta Dissection: Euthanize the mouse and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissection microscope, clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.[14]

  • Mounting: Mount the aortic rings in the organ bath chambers containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension of approximately 0.5-1.0 g for at least 60 minutes, with periodic washing.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash and return to baseline.

  • Compound Testing: Add cumulative concentrations of the test agonist to generate a concentration-response curve. For antagonist testing, incubate the rings with the antagonist for a set period before adding the agonist.

  • Data Analysis: Record the change in tension. Express the contractile response as a percentage of the maximal KCl-induced contraction. Plot the response against the agonist concentration to determine the EC50 and maximal effect (Emax).

Visualizations

UTR Signaling Pathway

UTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR UTR (GPR14) Gq Gαq/11 UTR->Gq Activation PLC PLC Gq->PLC Activation ROCK RhoA/ROCK Gq->ROCK Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca Release from ER PKC PKC DAG->PKC Activation Ca->PKC Activation MAPK MAPK (ERK, p38, JNK) PKC->MAPK Response Cellular Responses (Vasoconstriction, Proliferation) ROCK->Response MAPK->Response UII U-II / URP UII->UTR Binding

Caption: Urotensin II Receptor (UTR) Signaling Pathway.

Experimental Workflow for Assessing UTR Ligand Activity

Ligand_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Determine EC50/IC50) Binding->Calcium Confirm Functional Activity Off_Target Off-Target Screening (Selectivity Profiling) Binding->Off_Target Aortic_Ring Isolated Aortic Ring Assay (Functional Response) Calcium->Aortic_Ring Assess Tissue-Level Effect Calcium->Off_Target PK_PD Pharmacokinetic/ Pharmacodynamic Studies Aortic_Ring->PK_PD Inform Dose Selection Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy Establish Dose-Response KO_Studies Studies in UTR-KO Mice (Confirm On-Target Effect) Efficacy->KO_Studies Validate Mechanism Start New UTR Ligand Start->Binding

Caption: Experimental Workflow for UTR Ligand Evaluation.

References

data analysis strategies for urotensin II-mediated signaling in mice

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Urotensin II Signaling in Mice

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying urotensin II (UII)-mediated signaling in mice.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by the Urotensin II receptor (UT) in mice?

A1: The urotensin II receptor (UT), also known as GPR14, is a G-protein coupled receptor (GPCR).[1][2] In mice, its activation by UII predominantly couples to Gαq/11 proteins.[3] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Downstream of this, several other pathways can be activated, including the RhoA/ROCK, MAPKs (e.g., ERK1/2, p38), and PI3K/AKT pathways, which are involved in processes like vasoconstriction, cell proliferation, and hypertrophy.[4][5]

Q2: Are there species-specific differences in UII signaling that I should be aware of when working with mice?

A2: Yes, significant species- and even tissue-specific differences exist in the responsiveness to UII.[3][6] For instance, while human UII is a potent vasoconstrictor in many species, its effects in mouse vasculature can be less pronounced or even absent in certain arterial beds.[6][7] Therefore, it is crucial to carefully select the appropriate mouse strain and vascular bed for your experiments and not to directly extrapolate findings from other species, like rats or primates, without empirical validation in your mouse model.

Q3: What are typical concentrations of Urotensin II to use for in vitro and in vivo mouse experiments?

A3: The effective concentration of UII can vary based on the experimental setup. For in vitro studies, such as cell culture experiments with mouse myotubes (C2C12 cells), concentrations around 100 nM are often used to elicit a response.[8] For inducing skeletal muscle atrophy in cultured myotubes, a range of 10⁻⁷ to 10⁻⁵ M has been explored.[9] In in vivo mouse studies, dosages can vary. For example, in studies of plasma extravasation, UII was administered at doses ranging from 0.01 to 10 nmol/kg, with a maximal effect observed at 1 nmol/kg.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.

Q4: What are the known functions of the UII system in mice?

A4: In mice, the UII system is implicated in a wide range of physiological and pathological processes. It is a key player in cardiovascular regulation, contributing to the control of vascular tone.[3] Beyond its vascular effects, UII signaling is involved in skeletal muscle physiology, where it has been linked to insulin (B600854) resistance and muscle atrophy.[8][9][11] Studies using UII receptor knockout mice have also pointed to its role in the development of atherosclerosis and in the inflammatory response during acute liver failure.[12]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to UII in Vascular Reactivity Studies
Potential Cause Troubleshooting Step
Species/Strain Variability Be aware that the vasoconstrictor response to UII can be weak in some mouse arteries compared to other species like rats.[6] Consider using a different mouse strain or a vascular bed known to be responsive.
Peptide Integrity Urotensin II is a peptide and can degrade. Ensure it is stored correctly (lyophilized at -20°C or -80°C) and freshly prepared in a suitable buffer before each experiment. Avoid repeated freeze-thaw cycles.
Endothelium-Dependent Vasodilation UII can also induce vasodilation through the release of nitric oxide from endothelial cells.[3] If you are studying vasoconstriction, consider mechanically or chemically removing the endothelium to isolate the smooth muscle response.
Receptor Desensitization Prolonged exposure to high concentrations of UII can lead to receptor desensitization. Ensure your experimental design includes appropriate washout periods and uses the lowest effective concentration of the peptide.
Issue 2: High Variability in In Vivo Blood Pressure Measurements
Potential Cause Troubleshooting Step
Anesthesia Effects The anesthetic used can significantly impact cardiovascular responses. Choose an anesthetic with minimal effects on blood pressure and heart rate, and ensure a consistent depth of anesthesia throughout the experiment.
Route of Administration The method of UII delivery (e.g., intravenous bolus, infusion) will affect the hemodynamic response. An intravenous bolus may cause a rapid, complex, and transient response, while a continuous infusion may produce a more stable effect.[13]
Animal Stress Stress can elevate baseline blood pressure and alter the response to UII. Acclimatize the mice to the experimental setup and handle them gently to minimize stress.
Genetic Background of Mice Different mouse strains can exhibit varied cardiovascular responses. Ensure you are using a consistent inbred strain for all experiments to minimize genetic variability.
Issue 3: Difficulty in Detecting Downstream Signaling Events (e.g., Protein Phosphorylation)
Potential Cause Troubleshooting Step
Transient Activation The phosphorylation of signaling proteins like ERK1/2 can be rapid and transient.[5] Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak activation time for your specific cell type or tissue.
Low Protein Abundance The UII receptor or downstream signaling proteins may be expressed at low levels in your sample. Ensure you are using a sensitive detection method (e.g., high-quality antibodies for Western blotting) and loading sufficient protein.
Cell/Tissue Lysis Conditions The composition of your lysis buffer is critical for preserving phosphorylation states. Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.
Sub-optimal UII Concentration The concentration of UII required to activate signaling pathways may differ from that needed for a physiological response. Perform a dose-response experiment to determine the optimal concentration for signaling activation.

Quantitative Data Summary

Table 1: Examples of Urotensin II and Antagonist Concentrations in Mouse Studies

Compound Application Model Concentration / Dose Observed Effect Reference
Urotensin IIIn vitro signalingC2C12 mouse myotubes100 nMIncreased ROS production, decreased p-AKT/ERK[8]
Urotensin IIIn vitro muscle atrophyC2C12 mouse myotubes10⁻⁵ to 10⁻⁷ MDecreased myotube diameter, induced autophagy[9]
Urotensin IIIn vivo plasma extravasationWild-type mice1 nmol/kg (i.v.)Maximal plasma extravasation in various tissues[10]
Urantide (Antagonist)In vivo glucose toleranceKK-Ay diabetic mice30 µg/kg/day (i.p.)Improved glucose tolerance, decreased NADPH oxidase[8][11]
Urantide (Antagonist)In vitro signalingCultured CSPs1 µMReversed UII-induced inhibition of proliferation[14]

Experimental Protocols

Protocol 1: Measurement of Aortic Contractility in Mice
  • Tissue Preparation: Euthanize a mouse via an approved method. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer.

  • Aortic Ring Preparation: Under a dissecting microscope, carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an isolated organ bath system containing K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, replacing the K-H buffer every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washout and return to baseline, assess endothelium integrity with a vasodilator like acetylcholine.

  • UII Stimulation: Add cumulative concentrations of Urotensin II to the bath to generate a dose-response curve. Record the isometric tension using a force transducer.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Calculate the pD2 (-log EC50) and Emax values for UII.

Protocol 2: Western Blot for ERK1/2 Phosphorylation in Mouse Tissue
  • Tissue Homogenization: Following in vivo treatment with UII or vehicle, rapidly excise the target tissue (e.g., heart, skeletal muscle) and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Denature the protein lysates by boiling in Laemmli sample buffer.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal. Quantify band intensities using densitometry software.

Visualizations

UII_Signaling_Pathway UII Urotensin II (UII) UT UT Receptor (GPR14) UII->UT Binds Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/ROCK Pathway Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, Hypertrophy, Cell Proliferation) Ca_Release->Physiological_Effects MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Physiological_Effects RhoA->Physiological_Effects

Caption: Urotensin II (UII) signaling pathway in mice.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo / In Vitro Analysis Animal_Model Select Mouse Model (e.g., C57BL/6, UT-KO) UII_Admin UII / Antagonist Administration Animal_Model->UII_Admin Endpoint Measure Physiological Endpoint (e.g., Blood Pressure) UII_Admin->Endpoint Tissue_Harvest Harvest Tissue UII_Admin->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis Organ_Bath Organ Bath Assay (Vascular Reactivity) Tissue_Harvest->Organ_Bath Western_Blot Western Blot (Protein Phosphorylation) Tissue_Harvest->Western_Blot qPCR qPCR (Gene Expression) Tissue_Harvest->qPCR Histology Histology / IHC Tissue_Harvest->Histology Organ_Bath->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Histology->Data_Analysis

Caption: General workflow for studying UII signaling in mice.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cardiovascular, metabolic, and behavioral activities of Urotensin II (UII) and Urotensin-Related Peptide (URP) in murine models, providing researchers, scientists, and drug development professionals with a detailed comparison of their physiological effects and underlying mechanisms.

Introduction

Urotensin II (UII) and Urotensin-Related Peptide (URP) are two endogenous ligands that bind to and activate the urotensin receptor (UT), a G protein-coupled receptor.[1] While both peptides share a conserved cyclic hexapeptide core structure essential for their biological activity, they originate from different genes and exhibit distinct N-terminal sequences.[2] This structural difference is believed to contribute to their potentially varied physiological roles. This guide provides a comparative overview of the known activities of UII and URP in mice, focusing on their cardiovascular, metabolic, and behavioral effects, supported by experimental data and detailed methodologies.

Cardiovascular Activity

The cardiovascular effects of UII have been more extensively studied in mice compared to URP. UII is recognized as a potent vasoactive peptide, although its effects can be species- and vessel-dependent.[3][4]

Comparative Data on Cardiovascular Effects:

ParameterUrotensin II (UII)Urotensin-Related Peptide (URP)Mouse Model/AssayReference
Vasoconstriction (in vitro) Inactive in isolated mouse arteries.Data not available in mice.Mouse Aortic Ring Assay[5]
Blood Pressure (in vivo) Intracerebroventricular (i.c.v.) injection causes hypertension.Hypotensive effect observed in anesthetized rats (mouse data not available).C57BL/6J mice (i.c.v.); Wistar rats (intravenous)[6]

Experimental Protocols:

Mouse Aortic Ring Contraction Assay:

This ex vivo technique assesses the direct effect of vasoactive substances on vascular tone.

  • Tissue Preparation: Thoracic aortas are excised from euthanized mice and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.[7]

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are equilibrated under a resting tension of 1g for 60-90 minutes. The viability of the rings is confirmed by inducing contraction with potassium chloride (KCl).

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test peptides (e.g., UII or URP) to the organ bath.

  • Data Analysis: The contractile response is measured isometrically and expressed as a percentage of the maximal contraction induced by KCl.

Radiotelemetry for Blood Pressure Measurement:

This in vivo method allows for continuous monitoring of blood pressure in conscious, freely moving mice.

  • Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the carotid artery or abdominal aorta of an anesthetized mouse. The transmitter body is placed in a subcutaneous pocket.[8][9][10][11]

  • Recovery: Mice are allowed to recover from surgery for at least 7-10 days before data collection begins.

  • Data Acquisition: Blood pressure, heart rate, and activity are continuously recorded via a receiver platform placed under the mouse's cage.

  • Drug Administration: Peptides can be administered via intracerebroventricular (i.c.v.) injection, intravenous (i.v.) infusion, or other routes.

  • Data Analysis: Changes in blood pressure and heart rate are analyzed over time in response to peptide administration.

Experimental Workflow for Cardiovascular Studies:

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis AorticRing Mouse Aortic Ring Assay Contraction Measure Vasoconstriction AorticRing->Contraction UII_vitro UII Application UII_vitro->AorticRing URP_vitro URP Application URP_vitro->AorticRing Telemetry Radiotelemetry Implantation UII_vivo UII Administration (i.c.v.) Telemetry->UII_vivo URP_vivo URP Administration Telemetry->URP_vivo BP_Measurement Blood Pressure Monitoring UII_vivo->BP_Measurement URP_vivo->BP_Measurement G MetabolicCage Metabolic Cage Acclimation UII_admin UII Administration MetabolicCage->UII_admin URP_admin URP Administration MetabolicCage->URP_admin DataCollection Continuous Monitoring: - Food/Water Intake - Energy Expenditure - RER UII_admin->DataCollection URP_admin->DataCollection Analysis Data Analysis DataCollection->Analysis G ICV_Surgery i.c.v. Cannula Implantation UII_icv UII Injection ICV_Surgery->UII_icv URP_icv URP Injection ICV_Surgery->URP_icv EPM Elevated Plus Maze Test UII_icv->EPM URP_icv->EPM Behavioral_Analysis Analysis of Anxiety-like Behavior EPM->Behavioral_Analysis G UII Urotensin II UT_Receptor UT Receptor (GPR14) UII->UT_Receptor URP Urotensin-Related Peptide URP->UT_Receptor G_protein Gαq/11 UT_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Cell Growth) Ca_release->Downstream PKC->Downstream

References

cross-species comparison of urotensin II function: mouse vs rat

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the species-specific physiological and pathological roles of urotensin II in murine and rodent models.

Urotensin II (UII), a potent vasoactive peptide, and its receptor (UT) are key players in a multitude of physiological processes, including cardiovascular homeostasis, renal function, and central nervous system regulation. While both mice and rats are common preclinical models for studying the urotensinergic system, significant species-dependent differences in UII's functional effects exist. This guide provides a detailed cross-species comparison of UII function, supported by experimental data and methodologies, to aid researchers in model selection and data interpretation.

Cardiovascular System: A Tale of Two Rodents

The most striking divergence in UII function between mice and rats lies within the cardiovascular system. While human UII is a potent vasoconstrictor in rat arteries, its effects in mice are markedly different.

Vasoconstrictor Activity:

In vitro studies consistently demonstrate that human UII induces robust, concentration-dependent vasoconstriction in isolated rat aortic rings.[1][2][3] This effect is significantly more potent than that of endothelin-1 (B181129) (ET-1), establishing UII as one of the most powerful mammalian vasoconstrictors identified to date.[3] In contrast, human UII is largely inactive in mouse arteries.[3] This species-specific discrepancy is a critical consideration for cardiovascular research.

SpeciesVascular BedAgonistEC50 / pD2Emax (% of KCl response)Reference
RatThoracic Aortahuman UII~9.09 (pEC50)>100%[4]
RatThoracic Aortahuman UII--[1]
RatCarotid Arteryhuman UII8.84 ± 0.21 (-log[EC50])67 ± 26%[2]
RatMain Pulmonary Arteryhuman UII8.55 ± 0.08 (-log[EC50])57.0 ± 6.1%[2]
RatCoronary ArteryUII21.2 ± 1.3 nmol/L (EC50)-[5]
MouseAortahuman UIIInactive-[3]

Hemodynamic Effects in Vivo:

The in vivo hemodynamic responses to UII also exhibit species-specific variations. Intravenous administration of UII in anesthetized rats can lead to complex and sometimes contradictory effects, including both pressor and depressor responses, depending on the dose and experimental conditions.[2][4] In contrast, there is a lack of substantial evidence detailing significant in vivo hemodynamic effects of UII in mice, aligning with the observed in vitro inactivity in murine vasculature.

Renal System: Emerging Roles in Health and Disease

The urotensinergic system is functionally expressed in the kidneys of both mice and rats and has been implicated in the pathophysiology of renal diseases, particularly diabetic kidney disease (DKD).

In rats, upregulation of UII and its receptor in the kidneys is associated with the progression of diabetic nephropathy, promoting profibrotic factors and extracellular matrix accumulation.[6] Studies using UT receptor antagonists, such as palosuran, have shown protective effects in rat models of DKD, improving renal function and reducing albuminuria.[6]

Similarly, in mouse models of streptozotocin (B1681764) (STZ)-induced diabetes, the UII system plays a significant role. Knockout of the UT receptor in mice has been shown to ameliorate hyperglycemia, reduce albuminuria, and protect against glomerular lesions.[6] These findings suggest that while the direct vascular effects of UII may differ, its pathological role in the kidney appears to be conserved between the two species.

Central Nervous System: A Less Explored Frontier

UII and its receptor are expressed in the central nervous system of both mice and rats, suggesting a role in neuronal function. In rats, intracerebroventricular (i.c.v.) injection of UII can induce an increase in blood pressure, indicating a central regulatory role in cardiovascular function.[2] However, detailed comparative studies on the behavioral and neurological effects of UII in mice versus rats are limited, representing an area for future investigation.

Signaling Pathways: A Common Downstream Cascade

Despite the differences in physiological outcomes, the fundamental signaling pathway of the UII receptor (UT) appears to be conserved between mice and rats. UT is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[7][8] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is a common mechanism for smooth muscle contraction and other cellular responses.

UII_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Generalized UII signaling pathway in both mouse and rat cells.

Experimental Protocols

In Vitro Vasoconstriction Assay (Rat Aortic Rings):

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue, and 3-4 mm wide rings are prepared.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The buffer is changed every 15-20 minutes.

  • Viability Check: The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Cumulative Concentration-Response Curve: After washout and return to baseline, cumulative concentrations of human UII are added to the organ bath, and the resulting isometric contraction is recorded.

  • Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl. EC50 (the concentration producing 50% of the maximal response) and Emax (maximal response) values are calculated.

Vasoconstriction_Workflow A Euthanize Rat & Excise Thoracic Aorta B Prepare Aortic Rings (3-4 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate (60-90 min) C->D E Check Viability with KCl D->E F Cumulative Addition of UII E->F G Record Isometric Contraction F->G H Data Analysis (EC50, Emax) G->H

Caption: Experimental workflow for in vitro vasoconstriction assay.

In Vivo Blood Pressure Measurement (Anesthetized Rat):

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • Catheterization: The carotid artery is cannulated for continuous blood pressure monitoring using a pressure transducer. The jugular vein is cannulated for intravenous drug administration.

  • Stabilization: The animal is allowed to stabilize for a period to ensure a steady baseline blood pressure and heart rate.

  • Drug Administration: A bolus injection or continuous infusion of UII is administered intravenously.

  • Data Acquisition: Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are continuously recorded using a data acquisition system.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared across different doses of UII.

Conclusion

The functional responses to urotensin II exhibit critical differences between mice and rats, particularly in the cardiovascular system. While the rat is a suitable model for studying the potent vasoconstrictor effects of UII, the mouse is not. However, both species appear to be valuable for investigating the role of the urotensinergic system in renal pathophysiology. The underlying signaling pathway of the UT receptor is conserved, providing a common molecular basis for its diverse physiological effects. Researchers and drug development professionals must carefully consider these species-specific differences when selecting preclinical models and interpreting experimental outcomes in the study of the urotensinergic system.

References

A Researcher's Guide to Urotensin II Quantification: Comparing Immunoassay and Mass Spectrometry in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for quantifying urotensin II (U-II) in mouse samples: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of U-II, the most potent endogenous vasoconstrictor identified to date, is critical for research in cardiovascular disease, renal failure, diabetes, and other pathologies where its levels are often elevated.[1] This document offers an objective evaluation of each method's performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate technique for their experimental needs.

Introduction to Urotensin II and Measurement Challenges

Urotensin II is a cyclic peptide hormone that exerts its effects by binding to a G protein-coupled receptor known as the urotensin receptor (UTR or GPR14).[2][3][4] Its involvement in a multitude of physiological and pathological processes necessitates precise and reliable quantification in preclinical mouse models.[1][2] However, measuring U-II presents challenges due to its low plasma concentrations, potential for cross-reactivity with related peptides like Urotensin II-Related Peptide (URP), and the complex biological matrix of plasma and tissue homogenates.[3] The two most common analytical platforms, immunoassays and mass spectrometry, offer distinct advantages and disadvantages in addressing these challenges.

Methodological Principles

Immunoassays (ELISA): Enzyme-linked immunosorbent assays are plate-based techniques that utilize the specific binding of an antibody to its target antigen.[5] For U-II, competitive ELISAs are common, where U-II in the sample competes with a labeled U-II conjugate for binding to a limited number of anti-U-II antibodies coated on a microplate.[6] The resulting signal is inversely proportional to the amount of U-II in the sample.

Mass Spectrometry (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is a highly specific analytical technique that quantifies molecules based on their mass-to-charge ratio (m/z).[7] The process involves three main steps:

  • Liquid Chromatography (LC): Separates U-II from other components in the sample.

  • Ionization: The separated U-II is ionized, typically using electrospray ionization (ESI).

  • Tandem Mass Spectrometry (MS/MS): The ionized peptide is selected (MS1), fragmented, and the resulting fragments are detected (MS2), creating a unique "fingerprint" for highly specific quantification.

Performance Comparison: Immunoassay vs. Mass Spectrometry

Table 1: Quantitative Comparison of Immunoassay and LC-MS/MS for Peptide Analysis

FeatureImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)Key Considerations for U-II
Specificity Moderate to HighVery High (Gold Standard)Immunoassays risk cross-reactivity with URP or U-II precursors/metabolites. LC-MS/MS can distinguish between structurally similar peptides.[7]
Sensitivity High (pg/mL to ng/mL)[6]Very High (pg/mL or lower)[7]Both methods can achieve the sensitivity needed for endogenous U-II levels, though LC-MS/MS often has a lower limit of quantification.[7][11]
Accuracy/Precision GoodExcellentLC-MS/MS is generally considered more accurate and precise due to direct detection, whereas immunoassays can be affected by matrix effects and antibody lot-to-lot variability.[9][12]
Throughput High (96-well plate format)Lower to MediumELISAs are well-suited for screening large numbers of samples simultaneously.[9] LC-MS/MS run times are longer per sample.[13]
Multiplexing LimitedHighLC-MS/MS can simultaneously quantify U-II and other peptides/metabolites in a single run.[9]
Cost per Sample LowerHigherELISA kits are relatively inexpensive. LC-MS/MS involves significant capital investment and higher operational costs.[8]
Method Development Pre-developed kits availableComplex and resource-intensiveCommercial ELISA kits offer convenience.[14][15] Developing a robust LC-MS/MS assay requires significant expertise.

Urotensin II Signaling Pathway

Urotensin II binds to its receptor (UTR), which primarily couples to the Gαq subunit of the G protein.[3][4] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][16] These events contribute to the various physiological responses associated with U-II, such as vasoconstriction.[2][16]

UrotensinII_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin II UTR UTR (GPR14) UII->UTR Binds GProtein Gαq/11 UTR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Urotensin II receptor signaling cascade.

Experimental Protocols

This protocol is a representative example based on commercially available mouse U-II ELISA kits.[6][14][15] Researchers should always follow the specific instructions provided with their chosen kit.

Materials:

  • Mouse Urotensin-2 ELISA Kit (Pre-coated 96-well plate, standard peptide, biotinylated peptide, HRP-Streptavidin, wash buffer, etc.)

  • Mouse plasma samples (collected with EDTA or citrate)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual.

  • Sample Addition: Add 100 µL of standard or mouse plasma sample to each well.

  • Competitive Reaction: Add 100 µL of biotinylated U-II peptide to each well. Cover the plate and incubate for 2.5 hours at room temperature on an orbital shaker.

  • Washing: Aspirate each well and wash 4-5 times with 300 µL of wash buffer.

  • Detection: Add 100 µL of prepared HRP-Streptavidin solution to each well. Incubate for 45 minutes at room temperature.

  • Substrate Reaction: Wash the plate again. Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Analysis: Calculate the concentration of U-II in samples by interpolating from the standard curve generated using a four-parameter logistic regression model.

This protocol is a generalized procedure for peptide quantification in mouse plasma and should be optimized for U-II and the specific instrumentation used.

Materials:

  • Mouse plasma samples (collected with EDTA or citrate)

  • Stable isotope-labeled (SIL) U-II internal standard

  • Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade)

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • Centrifuge, vortex mixer

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q Exactive or Triple Quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of mouse plasma, add 10 µL of SIL U-II internal standard solution.

    • Add 150 µL of ice-cold protein precipitation solution (e.g., acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of mobile phase A (e.g., 95% water, 5% ACN, 0.1% FA).

  • Liquid Chromatography:

    • Inject 10 µL of the reconstituted sample onto a C18 analytical column.

    • Separate the peptides using a gradient elution. For example:

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 5-40% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Analyze the eluent using positive ion electrospray ionization (ESI+).

    • Use Multiple Reaction Monitoring (MRM) mode for quantification.

    • MRM Transition for Mouse U-II (ETPDCFWKYCV): Precursor ion (m/z) -> Fragment ion (m/z). Note: Specific transitions must be empirically determined.

    • MRM Transition for SIL U-II: Precursor ion (m/z) -> Fragment ion (m/z).

  • Data Analysis:

    • Integrate the peak areas for the endogenous U-II and the SIL U-II internal standard.

    • Calculate the peak area ratio (Endogenous U-II / SIL U-II).

    • Quantify the concentration of U-II in the samples by plotting the peak area ratios against the concentrations of the standard curve calibrators.

Experimental Workflow and Decision Guide

The choice between ELISA and LC-MS/MS depends on the specific goals of the research.

Workflow_Decision Start Research Question: Quantify Urotensin II in Mice Decision Primary Goal? Start->Decision ELISA_Goal High-Throughput Screening Large Sample Numbers Cost-Effectiveness Decision->ELISA_Goal Screening LCMS_Goal Absolute Quantification High Specificity Required Metabolite/Isoform ID Method Validation Decision->LCMS_Goal Validation / Specificity ELISA_Method Choose Immunoassay (ELISA) ELISA_Goal->ELISA_Method ELISA_Workflow Sample Collection -> ELISA Protocol -> Data Analysis (4-PL Curve) ELISA_Method->ELISA_Workflow LCMS_Method Choose Mass Spectrometry (LC-MS/MS) LCMS_Goal->LCMS_Method LCMS_Workflow Sample Prep (PPT/SPE) -> LC-MS/MS Protocol -> Data Analysis (Peak Area Ratio) LCMS_Method->LCMS_Workflow

Caption: Decision workflow for selecting a U-II quantification method.

Conclusion and Recommendations

Both immunoassay and mass spectrometry are powerful tools for the quantification of urotensin II in mouse models.

  • Immunoassays (ELISA) are ideal for high-throughput screening of large sample sets where cost and speed are primary considerations. The availability of commercial kits makes this method highly accessible. However, researchers must be cautious about potential cross-reactivity and should validate kit performance.

  • Mass Spectrometry (LC-MS/MS) represents the gold standard for specificity and accuracy.[7] It is the preferred method for studies requiring absolute quantification, distinguishing between U-II and related peptides, and for validating results obtained from immunoassays. While the initial investment and method development are more substantial, the quality and reliability of the data are unparalleled.

Recommendation: For exploratory studies or large-scale screening, a commercially available ELISA is a practical starting point. For definitive quantification and studies where specificity is paramount, or to validate key findings from an ELISA screen, LC-MS/MS is the recommended methodology. Employing one method to validate the other provides the highest level of confidence in experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Urotensin II (UII) and its receptor (UT) have emerged as significant players in the pathophysiology of a range of cardiovascular, renal, and metabolic diseases. The development of various mouse models has been instrumental in dissecting the complex roles of the UII system and for the preclinical evaluation of potential therapeutic interventions. This guide provides an objective comparison of different mouse models of UII-related diseases, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate models for their studies.

Comparison of Genetically Modified Mouse Models

Genetically engineered mice, including knockout (KO) models, have provided invaluable insights into the physiological and pathophysiological functions of the urotensin II system.

ModelBackground StrainKey Phenotypic CharacteristicsRelevant Disease(s)Reference(s)
Urotensin II Knockout (UII KO) C57BL/6Reduced weight gain and visceral fat on a high-fat diet, lower blood pressure, improved glucose tolerance, and decreased circulating lipids and pro-atherogenic cytokines.[1]Metabolic Syndrome, Atherosclerosis[1]
Urotensin II Receptor Knockout (UT KO) C57BL/6Attenuated hyperglycemia, glucosuria, and kidney injury in streptozotocin-induced diabetes.[2] Reduced albuminuria, ER stress, and glomerular injury in high-fat diet-induced diabetic kidney disease.[3][4]Diabetic Nephropathy[2][3][4]
Apolipoprotein E / Urotensin II Receptor Double Knockout (ApoE/UT DKO) C57BL/6Paradoxically increased atherosclerosis compared to ApoE KO mice, associated with exacerbated hyperlipidemia.[5][6] Also showed increased systolic blood pressure and organ hypertrophy (heart, kidney, spleen).[5][6]Atherosclerosis[5][6]

Comparison of Disease-Induced Mouse Models

These models involve inducing a specific pathology in wild-type or genetically modified mice to study the role of the urotensin II system in the context of that disease.

Disease ModelMouse StrainMethod of InductionKey Findings Related to Urotensin IIReference(s)
Diabetic Nephropathy C57BL/6Streptozotocin (STZ) injectionIncreased expression of UII and its receptor in the kidney.[2] UT KO mice show protection against STZ-induced hyperglycemia and kidney damage.[2][7][2][7]
Cardiac Hypertrophy and Fibrosis C57BL/6Transverse Aortic Constriction (TAC)UII induces cardiac fibrosis through the TGF-β/Smad signaling pathway.[8] UII receptor antagonists can ameliorate cardiac dysfunction.[9][8][9]
Chronic Kidney Disease C57BL/65/6 NephrectomyUpregulation of UII is associated with skeletal muscle atrophy.[10][10]
Atherosclerosis ApoE KnockoutHigh-Fat DietUpregulation of the UII receptor in the aorta.[11] Pharmacological blockade of the UT receptor attenuates atherosclerosis.[12][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings.

Streptozotocin (STZ)-Induced Diabetes Mellitus

This protocol is widely used to induce a model of Type 1 diabetes.

  • Animal Preparation: Use male mice (e.g., C57BL/6) aged 8-10 weeks. Fast the mice for 4-6 hours before STZ injection.[13][14]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M sodium citrate (B86180) buffer (pH 4.5) to a final concentration of 10 mg/mL.[14] STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.[13]

  • Injection: Administer STZ via intraperitoneal (IP) injection. Two common dosing regimens are:

    • High-Dose: A single IP injection of 150-200 mg/kg.[15]

    • Low-Dose: Multiple IP injections of 40-50 mg/kg on 5 consecutive days.[13][14] This method is often preferred as it can induce a more pronounced autoimmune response similar to human Type 1 diabetes.[14]

  • Post-Injection Monitoring: Monitor blood glucose levels starting 72 hours after the final injection. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 15 mmol/L (250-300 mg/dL).[15] Provide supplemental hydration with 10% sucrose (B13894) water to prevent hypoglycemia in the initial days following injection.[14]

Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy

This surgical model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[16] Shave the chest and disinfect the surgical area.[16]

  • Surgical Procedure:

    • Make a small incision at the suprasternal notch.

    • Isolate the transverse aorta between the innominate and left common carotid arteries.[17]

    • Pass a suture (e.g., 6-0 silk) under the aorta.[17]

    • Place a blunted needle (e.g., 27-gauge) parallel to the aorta.[18]

    • Tightly tie the suture around the aorta and the needle.

    • Quickly remove the needle, leaving a constricted aorta.[16]

  • Post-Operative Care and Verification: Close the chest and skin incisions. Provide post-operative analgesia. The degree of constriction and subsequent cardiac hypertrophy can be monitored over time using echocardiography.[19]

5/6 Nephrectomy Model of Chronic Kidney Disease

This model induces chronic kidney disease by reducing the renal mass.

  • Two-Step Surgical Procedure:

    • Step 1: Anesthetize the mouse and make a flank incision to expose the left kidney. Ligate the upper and lower poles of the left kidney with a suture, effectively removing two-thirds of its function.[20][21] Alternatively, the poles can be surgically resected.[22]

    • Step 2: One week later, perform a second surgery to remove the right kidney (unilateral nephrectomy) through a separate flank incision.[20][23]

  • Sham Operation: For control animals, perform sham surgeries where the kidneys are exposed but not ligated or removed.[20]

  • Monitoring: The development of chronic kidney disease can be monitored by measuring blood urea (B33335) nitrogen (BUN), serum creatinine, and proteinuria.[24]

Signaling Pathways and Visualizations

Urotensin II binding to its G-protein coupled receptor (UT) activates multiple downstream signaling pathways that contribute to its diverse pathological effects.

Urotensin II Gq-PLC Signaling Pathway

UII binding to the UT receptor, which is coupled to Gαq, activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses including smooth muscle contraction and cellular proliferation.[25][26][27]

UII_Gq_PLC_Signaling UII Urotensin II UT UT Receptor (GPR14) UII->UT Gq Gαq UT->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC PKC DAG->PKC activates Response Cellular Responses (Contraction, Proliferation) Ca_release->Response PKC->Response

Caption: UII-mediated activation of the Gq-PLC signaling cascade.

Urotensin II-Induced TGF-β/Smad Signaling in Cardiac Fibrosis

In the context of cardiac hypertrophy, urotensin II can induce cardiac fibrosis by activating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[8] This leads to the increased expression of profibrotic genes, such as collagens.

UII_TGFb_Smad_Signaling UII Urotensin II UT UT Receptor UII->UT TGFb_activation TGF-β Activation UT->TGFb_activation induces TGFbR TGF-β Receptor TGFb_activation->TGFbR activates Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Profibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene_transcription promotes

Caption: UII-induced cardiac fibrosis via the TGF-β/Smad pathway.

Experimental Workflow for Comparing Mouse Models

A generalized workflow for the characterization and comparison of these mouse models is presented below.

Experimental_Workflow Model Select Mouse Model (e.g., KO, Induced Disease) Induction Disease Induction (if applicable) Model->Induction Treatment Treatment (e.g., UT Antagonist) Model->Treatment Induction->Treatment Phenotyping Phenotypic Analysis Induction->Phenotyping Treatment->Phenotyping BP Blood Pressure Phenotyping->BP Metabolic Metabolic Parameters (Glucose, Lipids) Phenotyping->Metabolic Cardiac Cardiac Function (Echocardiography) Phenotyping->Cardiac Renal Renal Function (BUN, Creatinine) Phenotyping->Renal Histo Histopathology (Fibrosis, Lesion Size) Phenotyping->Histo Analysis Data Analysis and Comparison BP->Analysis Metabolic->Analysis Cardiac->Analysis Renal->Analysis Histo->Analysis

References

A Comparative Guide to the Pharmacology of Novel Urotensin II Receptor Agonists in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of novel urotensin II (U-II) receptor agonists in murine models. The urotensinergic system, centered around the U-II receptor (UT), has emerged as a significant area of interest in cardiovascular research due to its potent vasoactive effects.[1] U-II, the endogenous ligand for the UT receptor, is recognized as one of the most potent vasoconstrictors identified to date.[2] This guide summarizes the available experimental data on the endogenous agonist U-II and novel synthetic agonists, offering a resource for researchers investigating the therapeutic potential of targeting the U-II system.

Introduction to Urotensin II Receptor Agonists

The U-II receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively contributing to a range of cellular responses, including vasoconstriction.[3]

The development of novel U-II receptor agonists is driven by the need to understand the physiological and pathophysiological roles of the urotensinergic system and to explore its therapeutic potential. These synthetic analogs often feature modifications to the cyclic core of the U-II peptide to enhance potency, efficacy, or metabolic stability. This guide focuses on the comparative pharmacology of the endogenous agonist U-II, the partial agonist [Orn8]U-II, and the superagonist P5U and its derivatives, with a focus on their effects in mouse models where data is available.

Data Presentation: Comparative Pharmacology

The following tables summarize the available quantitative data for U-II and its novel analogs. It is important to note that direct comparative in vivo studies in mice for all listed agonists are not available in the current literature. Therefore, data from in vitro studies and studies in other species are included for a broader perspective, with the species and experimental model clearly indicated.

Table 1: In Vivo Efficacy of Urotensin II Receptor Agonists in Mice

AgonistAssayDosing Range (nmol/kg)Maximal ResponseNotesReference
Urotensin IIPlasma Extravasation0.01 - 10Maximal effect at 1 nmol/kgBell-shaped dose-response curve.[4]
[Orn8]U-IIPlasma Extravasation30Non-significant increasePrimarily acts as an antagonist to U-II in this model.[4]

Table 2: In Vitro Potency and Efficacy of Urotensin II Receptor Agonists

AgonistSpeciesAssaypEC50 / pA2Efficacy (Emax)NotesReference
Urotensin IIRatAortic Ring Contraction8.27-Full agonist.[5]
[Orn8]U-IIHumanRecombinant UT Receptor~8Full AgonistActs as a full agonist at recombinant human UT receptors.[6]
[Orn8]U-IIRatAortic Ring Contraction6.56 (pA2)Partial Agonist / AntagonistBehaves as a competitive antagonist in rat aorta.[6]
P5URatAortic Ring Contraction> U-IISuperagonistMore potent than the endogenous ligand U-II.
UPG-100RatAortic Ring Contraction~9.67SuperagonistpEC50 is 1.4 log higher than P5U.
UPG-92RatAortic Ring Contraction> UPG-100SuperagonistThe most potent UT agonist discovered to date.

Note on Species Specificity: The pharmacological effects of U-II and its analogs can vary significantly between species. For instance, human U-II is a potent vasoconstrictor in rats and primates but is reported to be inactive in isolated mouse arteries.[4] This highlights the importance of conducting comparative studies in the target species of interest.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Plasma Extravasation Assay in Mice

This protocol is used to quantify the ability of U-II receptor agonists to induce vascular permeability.

Materials:

  • Male CD-1 mice (25-30 g)

  • Urotensin II or novel agonist

  • Evans blue dye (0.5% in saline)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Mice are anesthetized (e.g., with sodium pentobarbital).

  • The jugular vein is cannulated for intravenous administration.

  • Evans blue dye (20 mg/kg) is injected intravenously.

  • Immediately following the dye, the U-II receptor agonist or vehicle is administered intravenously at the desired dose.

  • After a circulation period of 5 minutes, the animals are euthanized.

  • The thoracic cavity is opened, and the circulatory system is perfused with saline to remove intravascular dye.

  • Tissues of interest (e.g., trachea, bronchi, stomach, duodenum, bladder) are collected, weighed, and placed in formamide.

  • The tissues are incubated in formamide for 24 hours at 50°C to extract the Evans blue dye.

  • The absorbance of the formamide extracts is measured at 620 nm.

  • The amount of extravasated dye is quantified using a standard curve of Evans blue in formamide and is expressed as µg of dye per g of wet tissue.

Blood Pressure Measurement in Mice (Tail-Cuff Method)

This non-invasive method is suitable for measuring systolic and diastolic blood pressure in conscious mice.

Materials:

  • Mouse tail-cuff blood pressure system

  • Mouse restrainers

  • Warming platform

Procedure:

  • Mice are acclimated to the restrainers for several days prior to the experiment to minimize stress.

  • On the day of the experiment, the mouse is placed in the restrainer on a warming platform to maintain body temperature and promote vasodilation of the tail artery.

  • A tail-cuff with a pneumatic pulse sensor is placed around the base of the mouse's tail.

  • The agonist or vehicle is administered (e.g., via intraperitoneal or intravenous injection).

  • The tail-cuff is automatically inflated and then slowly deflated by the system.

  • The system records the pressure at which the pulse reappears (systolic pressure) and the pressure at which the pulse becomes maximal (diastolic pressure).

  • Multiple readings are taken for each animal at various time points after agonist administration to determine the time course of the effect.

  • Data is typically recorded as the change in blood pressure from the pre-dose baseline.

Mandatory Visualization

Urotensin II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the urotensin II receptor.

Urotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UT Urotensin II Receptor (UT) Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist U-II Agonist Agonist->UT Binds Ca ↑ [Ca2+]i IP3->Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Urotensin II receptor signaling cascade.

Experimental Workflow for Comparative Agonist Study

The following diagram outlines a logical workflow for a comparative pharmacological study of novel U-II receptor agonists in mice.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiments cluster_analysis Phase 3: Data Analysis & Interpretation Agonist_Selection Select Novel Agonists (e.g., U-II, [Orn8]U-II, P5U) Dose_Selection Determine Dose Range Agonist_Selection->Dose_Selection Animal_Model Choose Mouse Strain (e.g., C57BL/6, CD-1) Protocol_Optimization Optimize Experimental Protocols Animal_Model->Protocol_Optimization Plasma_Extravasation Plasma Extravasation Assay Dose_Selection->Plasma_Extravasation Blood_Pressure Blood Pressure Measurement Dose_Selection->Blood_Pressure Protocol_Optimization->Plasma_Extravasation Protocol_Optimization->Blood_Pressure Data_Quantification Quantify Responses (e.g., ED50, Emax) Plasma_Extravasation->Data_Quantification Blood_Pressure->Data_Quantification Statistical_Analysis Perform Statistical Comparisons Data_Quantification->Statistical_Analysis Comparative_Report Generate Comparative Profile Statistical_Analysis->Comparative_Report

Caption: Workflow for comparative agonist studies.

References

The Role of Urotensin II in Mouse Models of Cardiac Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the role of Urotensin II (UII) in inducing cardiac hypertrophy in mouse models. UII, a potent vasoactive peptide, and its receptor (UT) are increasingly implicated in cardiovascular pathologies.[1][2] Elevated levels of circulating UII are associated with hypertrophic heart failure, suggesting its potential as a therapeutic target.[2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer an objective overview for research and drug development.

Data Presentation: Urotensin II vs. Other Hypertrophic Agonists

The following tables summarize quantitative data from studies investigating the hypertrophic effects of Urotensin II in comparison to other well-established hypertrophic agents like Phenylephrine (B352888) (PE) and Angiotensin II (Ang II), as well as data from pressure-overload models like transverse aortic constriction (TAC).

Table 1: In Vivo Models of Cardiac Hypertrophy

Model/TreatmentDurationHeart Weight/Body Weight (HW/BW) Ratio (mg/g)Left Ventricular Weight/Body Weight (LVW/BW) Ratio (mg/g)Cardiomyocyte Cross-Sectional Area (μm²)Fibrosis (%)Reference
Sham Control 2-4 weeks~4.5~3.0~200<5[4][5]
Transverse Aortic Constriction (TAC) 2-4 weeks↑ (~6.0-7.5)↑ (~4.5-5.5)↑ (~350-450)↑ (~10-20)[4][5][6]
Phenylephrine (PE) Infusion 1-2 weeks↑ (~5.5-6.5)↑ (~4.0-5.0)↑ (~300-400)↑ (~8-15)[7][8][9]
Angiotensin II (Ang II) Infusion 2 weeks↑ (~5.8-7.0)↑ (~4.2-5.2)↑ (~320-420)↑ (~10-18)[8]
Urotensin II (UII) Infusion/Overexpression 2-4 weeks[6][10]
UII Receptor Antagonist (e.g., Urantide) + TAC 4 weeks↓ (compared to TAC)↓ (compared to TAC)↓ (compared to TAC)↓ (compared to TAC)[6]

Note: Specific quantitative values for UII-induced hypertrophy in mouse models are less commonly reported in direct comparison to PE or Ang II in single studies. However, the literature collectively supports a significant hypertrophic and fibrotic effect. The table reflects the general trend of increase (↑) or decrease (↓) observed in these studies.

Table 2: In Vitro Cardiomyocyte Hypertrophy

TreatmentConcentrationDurationCell Size/Protein Synthesis IncreaseHypertrophic Marker (ANP/BNP) ExpressionReference
Control -48 hoursBaselineBaseline[3][11]
Urotensin II (UII) 10-100 nM48 hoursSignificant Increase[3][11]
Phenylephrine (PE) 10-50 µM48 hoursSignificant Increase[11]
UII + UT Receptor Antagonist (e.g., BIM-23127) UII (10-100 nM) + Antagonist (1 µM)48 hoursAttenuated Increase↓ (compared to UII alone)[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the cited studies.

Transverse Aortic Constriction (TAC) Mouse Model

This surgical model induces pressure overload, leading to cardiac hypertrophy.

  • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[4]

  • Surgical Procedure:

    • A midline cervical incision is made to expose the trachea and aortic arch.[4][12]

    • The transverse aorta is isolated between the innominate and left common carotid arteries.[4][12]

    • A suture (e.g., 6-0 silk) is tied around the aorta and a spacer (e.g., a 27-gauge needle) to create a standardized constriction.[4][12]

    • The spacer is then removed, leaving a stenotic aorta.[4][12]

    • The chest and skin are closed in layers.

  • Post-operative Care: Analgesics are administered, and mice are monitored closely for recovery.[4]

  • Sham Control: The same surgical procedure is performed without constricting the aorta.[4]

Chronic Infusion of Hypertrophic Agonists (e.g., Phenylephrine, Angiotensin II)

This method uses osmotic minipumps to deliver a continuous, systemic dose of a hypertrophic agent.

  • Pump Implantation:

    • Mice are anesthetized.

    • A small subcutaneous pocket is created, typically in the back.[8][9]

    • An osmotic minipump filled with the agonist (e.g., phenylephrine at 30-40 mg/kg/day or Angiotensin II at 1.5 mg/kg/day) is implanted.[8][9]

  • Duration: The infusion is typically carried out for 1 to 4 weeks.[8][9]

  • Control: A sham group receives a minipump filled with the vehicle (e.g., saline).[8]

In Vitro Cardiomyocyte Hypertrophy Assay

This assay assesses the direct effect of UII on isolated cardiomyocytes.

  • Cell Culture: Neonatal rat or mouse ventricular myocytes are isolated and cultured.

  • Treatment: Cells are treated with UII (e.g., 10-100 nM) for 24-48 hours.[3][11] Other hypertrophic agents like phenylephrine (10-50 µM) are used as positive controls.[11]

  • Analysis of Hypertrophy:

    • Cell Size: Measured by microscopy and image analysis software.[3]

    • Protein Synthesis: Quantified by [3H]-leucine incorporation.[11]

    • Gene Expression: Hypertrophic markers (e.g., ANP, BNP, β-MHC) are measured by qRT-PCR.

Mandatory Visualizations

Signaling Pathways in Urotensin II-Mediated Cardiac Hypertrophy

The following diagram illustrates the key signaling cascades activated by UII in cardiomyocytes, leading to a hypertrophic response. UII binds to its G-protein coupled receptor, UT, which primarily couples to Gαq and Gα12/13. This initiates downstream signaling through phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and subsequent activation of the MAPK pathways (ERK1/2, p38, and JNK).[3][6] Additionally, CaMKII is also implicated as a crucial mediator of UII-induced hypertrophy.[3] These pathways converge on transcription factors that regulate the expression of genes associated with cardiac hypertrophy.

UII_Signaling_Pathway UII Urotensin II UT_Receptor UT Receptor (GPCR) UII->UT_Receptor G_protein Gαq/Gα12/13 UT_Receptor->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaMKII CaMKII IP3->CaMKII activates via Ca2+ PKC PKC DAG->PKC MAPK_pathway MAPK Pathways PKC->MAPK_pathway Transcription_Factors Transcription Factors (e.g., NFAT, GATA4) CaMKII->Transcription_Factors ERK ERK1/2 MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Hypertrophy Cardiac Hypertrophy (Gene Expression, Protein Synthesis) Transcription_Factors->Hypertrophy

Caption: UII signaling cascade in cardiomyocytes leading to hypertrophy.

Experimental Workflow for Investigating UII in Cardiac Hypertrophy

The following diagram outlines a typical experimental workflow for studying the role of UII in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).

Experimental_Workflow Start Start: Select Mouse Strain (e.g., C57BL/6) Grouping Randomly Assign to Groups: 1. Sham 2. TAC + Vehicle 3. TAC + UII Receptor Antagonist Start->Grouping Surgery Perform TAC or Sham Surgery Grouping->Surgery Treatment Administer Vehicle or UII Antagonist (e.g., daily injection or minipump) Surgery->Treatment Monitoring Monitor for 2-4 Weeks (Echocardiography for Cardiac Function) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Sacrifice Sacrifice and Harvest Hearts Endpoint->Sacrifice Analysis Analyze Hypertrophic Parameters: - HW/BW, LVW/BW Ratios - Histology (Cardiomyocyte Size, Fibrosis) - Gene Expression (qRT-PCR) - Protein Analysis (Western Blot) Sacrifice->Analysis

Caption: Workflow for in vivo study of UII in cardiac hypertrophy.

References

Safety Operating Guide

Safe Disposal and Handling of Urotensin II in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Urotensin II, particularly in the context of research involving mice. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.

Immediate Safety and Handling Protocols

Before working with Urotensin II, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. While Urotensin II is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices for handling peptides should always be followed.[1][2][3]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent accidental exposure and contamination.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Protects against skin contact. Change immediately if contaminated.[4][5]
Eye Protection Safety glasses or gogglesProtects against accidental splashes of solutions.[4][6]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[4][6]
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling lyophilized powder to prevent inhalation.[4][6]

Handling Lyophilized Powder and Solutions:

  • Work in a designated, clean area to avoid cross-contamination.[4]

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture absorption.[7][8]

  • For peptides like Urotensin II that may contain cysteine, methionine, or tryptophan, consider using oxygen-free solvents for reconstitution to prevent oxidation.[8]

  • Reconstituted peptide solutions are less stable and should be used promptly or stored appropriately (e.g., aliquoted and frozen at -20°C or lower for short-term storage).[6][7]

Urotensin II Disposal Procedures

The disposal of Urotensin II and associated waste must comply with local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[4]

1. Waste Assessment:

The first step is to determine the nature of the waste. Based on available Safety Data Sheets, Urotensin II is not classified as a hazardous chemical.[1][2][3] Therefore, it can typically be disposed of as non-hazardous waste, but this should be confirmed with your institutional guidelines.

2. Liquid Waste Disposal (Urotensin II Solutions):

  • Non-Hazardous Drain Disposal: For non-hazardous liquid waste, disposal down the sanitary sewer with copious amounts of water may be permissible.[5][9][10] However, always obtain approval from your institution's EHS department before proceeding with drain disposal.[9]

  • Hazardous Waste Collection: If drain disposal is not permitted, or if the Urotensin II solution contains other hazardous components, it must be collected as chemical waste.[4]

    • Collect the waste in a designated, properly labeled, and sealed container.

    • Arrange for pickup by your institution's hazardous waste management service.[4]

3. Solid Waste Disposal:

  • Contaminated Labware: Items such as empty vials, pipette tips, and gloves contaminated with Urotensin II should be collected as solid laboratory waste.[4]

  • Segregation: This waste should be segregated into a clearly labeled, leak-proof container.[5]

  • Final Disposal: For non-hazardous solid waste, disposal in the regular laboratory trash may be acceptable. However, some institutions require that all chemical-related solid waste be placed directly into outside dumpsters to avoid handling by custodial staff.[9] Consult your EHS department for the proper procedure.

4. Animal Waste Disposal (Mouse):

For research involving mice, special consideration must be given to the disposal of animal carcasses and related materials.

  • Carcasses: Animal carcasses from experiments with non-hazardous substances are typically disposed of as pathological waste (biohazard). Follow your institution's specific procedures for biohazardous waste collection and disposal.

  • Bedding and Cages: Contaminated bedding and other materials should be handled according to your facility's animal care and use committee (IACUC) and EHS guidelines.

Below is a workflow diagram outlining the general decision-making process for the disposal of Urotensin II waste.

G cluster_0 Urotensin II Waste Disposal Workflow cluster_1 Hazardous Waste Stream cluster_2 Non-Hazardous Waste Stream start Generate Urotensin II Waste (Liquid, Solid, or Animal) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste considered hazardous per SDS and institutional guidelines? consult_sds->is_hazardous collect_hazardous Collect in a labeled hazardous waste container is_hazardous->collect_hazardous Yes waste_type Determine Waste Type is_hazardous->waste_type No dispose_hazardous Dispose via institutional hazardous waste service collect_hazardous->dispose_hazardous liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid animal_waste Animal Waste waste_type->animal_waste Animal consult_ehs Consult EHS for drain disposal permission liquid_waste->consult_ehs collect_solid Collect in designated non-hazardous solid waste container solid_waste->collect_solid biohazard_disposal Dispose as pathological waste (biohazard) per institutional protocol animal_waste->biohazard_disposal drain_disposal Dispose down drain with copious amounts of water consult_ehs->drain_disposal trash_disposal Dispose in regular lab trash or designated dumpster per EHS collect_solid->trash_disposal

Caption: Decision workflow for the proper disposal of Urotensin II waste.

Experimental Protocol: Chronic Infusion of a Urotensin II Antagonist in Mice

The following is an example protocol adapted from a study investigating the effects of a Urotensin II antagonist, urantide (B549374), in mice.[11]

Objective: To administer a Urotensin II antagonist to mice over a 14-day period using a mini-osmotic pump.

Materials:

  • KK/upj-AY/J mice (or other appropriate strain)

  • Urantide (Urotensin II antagonist)

  • Sterile saline

  • Mini-osmotic pumps

  • Ketamine and xylazine (B1663881) for anesthesia

  • Surgical tools

Procedure:

  • Pump Preparation:

    • Fill the mini-osmotic pump with the urantide solution, prepared to deliver a dose of 30 µg/kg/day.

    • Incubate the filled pump in sterile saline at 37°C for at least 8 hours prior to implantation.

  • Animal Anesthesia:

    • Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Implantation:

    • Make a small transverse incision in the scapular region of the anesthetized mouse.

    • Implant the prepared mini-osmotic pump subcutaneously between the scapulae.

    • Suture the incision.

  • Post-Operative Care:

    • Monitor the animal according to your institution's post-operative care guidelines.

    • The pump will deliver the urantide continuously for the specified duration (e.g., 14 days).

  • Sham Control:

    • For sham-operated control mice, perform the same surgical procedure without implanting a pump.

Urotensin II Signaling Pathway

Urotensin II has been shown to influence glucose transport signaling pathways, in part through the activation of NADPH oxidase and the subsequent generation of reactive oxygen species (ROS). The diagram below illustrates this inhibitory effect.[11]

G cluster_0 Urotensin II Inhibitory Signaling Pathway cluster_1 Glucose Transport Signaling UII Urotensin II (UII) NADPH_Oxidase NADPH Oxidase UII->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces AKT AKT ROS->AKT inhibits PKC PKC ROS->PKC inhibits ERK ERK1/2 ROS->ERK inhibits

Caption: Urotensin II signaling inhibits glucose transport pathways via NADPH oxidase.

References

Personal protective equipment for handling Urotensin II, mouse

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Mouse Urotensin II

Personal Protective Equipment (PPE) and Engineering Controls

When working with mouse Urotensin II, especially in its lyophilized powder form, implementing appropriate personal protective equipment and engineering controls is crucial to minimize exposure and prevent contamination.[4][5]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[4][6]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[4]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[4]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[4][5][6]

It is advised to work in a well-ventilated area to minimize the risk of inhalation.[4] For handling the lyophilized powder, a chemical fume hood is recommended.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are vital for maintaining the integrity of mouse Urotensin II and ensuring the safety of laboratory personnel.[4]

Step-by-Step Handling Procedure:
  • Preparation : Ensure the designated work area is clean and uncluttered before handling.[4]

  • Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[4]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4]

  • Reconstitution : To prepare a solution, slowly add the appropriate solvent (e.g., sterile distilled water, dilute acetic acid, or DMSO) to the vial.[3][7] Cap the container securely before mixing. Swirl gently to dissolve; avoid vigorous shaking.[8]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]

Storage Protocols:
  • Lyophilized Peptide : Store in a cool, dry, and dark place.[3][9] For long-term storage, temperatures of -20°C or below are recommended.[3][9][10][11] Vials should be allowed to warm to room temperature in a desiccator before opening to prevent moisture contamination.[3][11]

  • In Solution : For peptides in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[4][8][9] Store aliquots at -20°C or colder.[3] The shelf life of peptides in solution is limited, especially for those containing certain amino acids.[3]

Disposal Plan

The disposal of unused or expired mouse Urotensin II must comply with institutional and environmental regulations.[9] As a precaution, treat all peptide waste as potentially hazardous.[2]

Step-by-Step Disposal Procedure:
  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4] All contaminated consumables, such as pipette tips, tubes, and gloves, should also be collected in this container.[2][5]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[4]

  • Waste Storage : Store the waste container in a designated, secure area away from general lab traffic, preferably in secondary containment.[2]

  • Final Disposal : Arrange for disposal through your institution's hazardous waste management service.[10] Never dispose of peptides down the drain or in the regular trash.[10]

Urotensin II Signaling Pathway

Urotensin II (UII) binds to its G protein-coupled receptor (GPCR), known as the UT receptor (GPR14).[12][13][14] This interaction primarily activates the Gαq subunit, initiating a cascade of intracellular signaling events.[12] The activation of Phospholipase C (PLC) leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12][15] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[12][15] These events can lead to various cellular responses, including vasoconstriction and cell growth, through the activation of downstream effectors like the MAPK pathways (ERK1/2, p38) and CaMKII.[15]

UrotensinII_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin II UT UT Receptor (GPR14) UII->UT Binds Gq Gαq UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca_Store->Ca Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cell_Response Cellular Responses (e.g., Vasoconstriction, Hypertrophy) MAPK->Cell_Response CaMKII->Cell_Response

Caption: Urotensin II signaling pathway overview.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.